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  • Product: 4-hydrazinylbenzenesulfonamide Hydrochloride
  • CAS: 27918-19-0

Core Science & Biosynthesis

Foundational

4-hydrazinylbenzenesulfonamide hydrochloride synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of 4-hydrazinylbenzenesulfonamide Hydrochloride Introduction: A Pivotal Intermediate in Medicinal Chemistry 4-hydrazinylbenzenesulfonamide hydrochloride, also known...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Mechanism of 4-hydrazinylbenzenesulfonamide Hydrochloride

Introduction: A Pivotal Intermediate in Medicinal Chemistry

4-hydrazinylbenzenesulfonamide hydrochloride, also known as 4-sulfamoylphenylhydrazine hydrochloride, is a critical chemical intermediate with significant applications in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a key building block for the synthesis of various therapeutic agents, most notably the selective COX-2 inhibitor, Celecoxib (Celebrex®).[2][3] Understanding the nuances of its synthesis is paramount for drug development professionals and researchers aiming for efficient, high-purity production of downstream active pharmaceutical ingredients (APIs).

This guide provides a detailed exploration of the core synthesis mechanisms for 4-hydrazinylbenzenesulfonamide hydrochloride, focusing on the underlying chemical principles, experimental protocols, and comparative analysis of synthetic routes.

Primary Synthesis Route: Diazotization of Sulfanilamide and Subsequent Reduction

The most prevalent and well-documented method for synthesizing 4-hydrazinylbenzenesulfonamide hydrochloride involves a two-step process starting from the readily available sulfanilamide (4-aminobenzenesulfonamide).[1] This pathway is favored for its reliable outcomes and straightforward execution under controlled laboratory conditions.

Mechanism and Causality

Step 1: Diazotization of Sulfanilamide

The synthesis initiates with the diazotization of the primary aromatic amine group of sulfanilamide. This reaction is conducted in the presence of a strong mineral acid, typically hydrochloric acid (HCl), and a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂).[4]

The reaction proceeds as follows:

  • Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to form nitrous acid.

  • Formation of the Diazonium Salt: The primary aromatic amine of sulfanilamide attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. Following a series of proton transfers and the elimination of a water molecule, the stable 4-sulfamoylbenzenediazonium chloride intermediate is formed.[4]

Critical Experimental Consideration: Temperature Control A crucial parameter for successful diazotization is maintaining a low temperature, typically between 0-5°C.[1][4] Aromatic diazonium salts are notoriously unstable at elevated temperatures and can decompose, leading to the formation of undesired byproducts and a significant reduction in yield. The low temperature ensures the stability of the diazonium salt in solution, allowing it to be carried forward to the next step.[4]

Step 2: Reduction of the Diazonium Salt

The second core step is the reduction of the 4-sulfamoylbenzenediazonium chloride intermediate to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂), also known as stannous chloride.[1] The tin(II) chloride reduces the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). The reaction is typically performed in the same acidic medium, which facilitates the direct crystallization of the final product as its hydrochloride salt.[1]

The overall reaction provides a good yield, often reported around 55%.[1]

Visualizing the Synthesis Pathway

Synthesis_from_Sulfanilamide cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Sulfanilamide Sulfanilamide Diazonium 4-Sulfamoylbenzenediazonium Chloride (Intermediate) Sulfanilamide->Diazonium 1. NaNO₂, HCl 2. 0-5°C Product 4-hydrazinylbenzenesulfonamide Hydrochloride Diazonium->Product SnCl₂ (Tin(II) Chloride) in HCl, 0°C

Caption: Synthesis of 4-hydrazinylbenzenesulfonamide HCl from Sulfanilamide.

Experimental Protocol: Diazotization-Reduction Method
  • Reaction Setup: Dissolve sulfanilamide (e.g., 20 mmol) in concentrated hydrochloric acid (e.g., 10 mL) and cool the mixture in an ice bath to below 5°C.[5]

  • Diazotization: While maintaining the low temperature and stirring vigorously, add a pre-chilled aqueous solution of sodium nitrite (e.g., 20 mmol) dropwise. Continue stirring for 30-60 minutes until a clear solution of 4-sulfamoylbenzenediazonium chloride is formed.[1][5]

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Addition: Slowly add the diazonium salt solution to the cold tin(II) chloride solution.

  • Reaction: Continue stirring the reaction mixture in the ice bath for several hours (e.g., 4 hours) to ensure complete reduction.[1]

  • Isolation: The product, 4-hydrazinylbenzenesulfonamide hydrochloride, will precipitate out of the solution as a solid.

  • Purification: Collect the solid by filtration, wash with a cold solvent to remove impurities, and dry under a vacuum. Recrystallization can be performed if higher purity is required.[5]

Alternative Synthesis Route: Nucleophilic Aromatic Substitution

An alternative industrial method involves the nucleophilic aromatic substitution of p-chlorobenzenesulfonamide with hydrazine hydrate.[6][7] This route is particularly suited for large-scale production due to the availability of the starting materials.

Mechanism and Causality

This synthesis pathway relies on the direct displacement of the chloride group from the aromatic ring by the strongly nucleophilic hydrazine.[8] Due to the deactivating nature of the sulfamoyl and chloro groups on the benzene ring, harsh reaction conditions are necessary to drive the substitution.

Critical Experimental Consideration: High Temperature and Pressure The reaction is typically carried out in an autoclave at elevated temperatures (120-125°C) and pressures (0.8-1.2 MPa).[6] These conditions provide the necessary energy to overcome the activation barrier for the nucleophilic aromatic substitution. A large molar excess of hydrazine hydrate is used to ensure the reaction goes to completion.[6] The initial product is the free base, which is then converted to the more stable hydrochloride salt by treatment with hydrochloric acid.[7][8]

Visualizing the Alternative Pathway

Alternative_Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation StartingMaterial p-Chlorobenzenesulfonamide FreeBase 4-hydrazinylbenzenesulfonamide (Free Base) StartingMaterial->FreeBase Hydrazine Hydrate (excess) 120-125°C, 0.8-1.2 MPa Product 4-hydrazinylbenzenesulfonamide Hydrochloride FreeBase->Product HCl (Hydrochloric Acid)

Caption: Synthesis via Nucleophilic Substitution of p-Chlorobenzenesulfonamide.

Comparative Analysis of Synthesis Routes

FeatureDiazotization-Reduction RouteNucleophilic Substitution Route
Starting Material Sulfanilamide (4-aminobenzenesulfonamide)p-Chlorobenzenesulfonamide
Key Reagents Sodium Nitrite, Hydrochloric Acid, Tin(II) ChlorideHydrazine Hydrate, Hydrochloric Acid
Reaction Conditions Low Temperature (0-5°C), Atmospheric PressureHigh Temperature (120-125°C), High Pressure (0.8-1.2 MPa)
Equipment Standard laboratory glasswareAutoclave (high-pressure reactor)
Reported Yield ~55%[1]Generally high for industrial scale[6]
Key Advantage Milder conditions, suitable for lab scaleCost-effective for large-scale industrial production
Key Disadvantage Instability of diazonium intermediateRequires specialized high-pressure equipment

Application in Drug Synthesis: The Case of Celecoxib

The primary utility of 4-hydrazinylbenzenesulfonamide hydrochloride is as a precursor in the synthesis of Celecoxib.[9][10] The synthesis involves a regioselective condensation reaction between 4-hydrazinylbenzenesulfonamide hydrochloride and the diketone intermediate, 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.[9][11] This reaction forms the pyrazole ring system that is central to the structure and activity of Celecoxib.[11]

Visualizing the Final Step to Celecoxib

Celecoxib_Synthesis cluster_0 Condensation Reaction Hydrazine 4-hydrazinylbenzenesulfonamide Hydrochloride Celecoxib Celecoxib Hydrazine->Celecoxib Reflux in Solvent (e.g., Ethanol) Diketone 1-(4-methylphenyl)-4,4,4-trifluoro- butane-1,3-dione Diketone->Celecoxib

Caption: Final condensation step in the synthesis of Celecoxib.

Conclusion

This technical guide has detailed the primary synthesis mechanisms for 4-hydrazinylbenzenesulfonamide hydrochloride, a vital intermediate in pharmaceutical manufacturing. The choice between the diazotization-reduction pathway and the nucleophilic substitution route is largely dependent on the scale of production and available equipment. For laboratory and research purposes, the diazotization of sulfanilamide offers a reliable method with milder conditions. In contrast, the high-temperature, high-pressure substitution method is often more economically viable for industrial-scale synthesis. A thorough understanding of these synthetic pathways, their underlying mechanisms, and critical process parameters is essential for researchers and drug development professionals working to produce high-quality pharmaceuticals like Celecoxib.

References

  • 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7 . Benchchem.

  • 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 . ChemicalBook.

  • Celecoxib Intermediates: Key Steps In Synthesis . Arborpharmchem.

  • Continuous processes for the manufacture of celocoxib . Google Patents (WO2019064139A1).

  • Diazotization of sulphanilamide by nitrite under varying conditions . ResearchGate.

  • Celecoxib Derivative Intermediates And Their Synthetic Pathways . Arborpharmchem.

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB . Zenodo.

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene . National Center for Biotechnology Information (PMC).

  • Process for 4-sulfonamidophenyl hydrazines . Google Patents (EP0919546B1).

  • The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride . Google Patents (CN110256304A).

  • Process for 4-sulfonamidophenyl hydrazines . European Patent Office (EP 0919546 B1).

  • Effect of time of sulphanilamide diazotization at different... . ResearchGate.

  • Assay of sulfa drugs by diazotitration Diazotization Titrations . SlideShare.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydrazinylbenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-Hydrazinylbenzenesulfonamide hydrochloride, a sulfonamide derivative, is a critical interme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride, a sulfonamide derivative, is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the selective COX-2 inhibitor, Celecoxib.[1] Its chemical architecture, featuring a reactive hydrazine moiety and a sulfonamide group, makes it a versatile building block in medicinal chemistry.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, formulation development, and analytical method design. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-hydrazinylbenzenesulfonamide hydrochloride, supported by experimental protocols and theoretical insights.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-hydrazinylbenzenesulfonamide hydrochloride is presented below. These parameters are fundamental to predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 17852-52-7[2][4]
Molecular Formula C₆H₁₀ClN₃O₂S[2][4][5]
Molecular Weight 223.68 g/mol [4][6]
Appearance White to off-white or light yellow crystalline powder[2][7][8]
Melting Point 149-217 °C (with decomposition)[4][7][8][9]
Solubility Soluble in water (144 g/L at 20 °C)[2][7][8][9][10]
log P (Octanol-Water Partition Coefficient) -0.99[10]

Causality Behind Properties: The high water solubility is attributed to the presence of the hydrochloride salt, which protonates the hydrazine group, enhancing its interaction with polar solvents like water.[2] The wide range of reported melting points may be indicative of polymorphs or variations in experimental conditions, such as heating rate, and is often accompanied by decomposition due to the thermal lability of the hydrazine group.

Structural Elucidation and Spectroscopic Analysis

The structural integrity of 4-hydrazinylbenzenesulfonamide hydrochloride is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons would appear as two distinct doublets in the downfield region (typically 7-8 ppm) due to their coupling. The protons of the sulfonamide (-SO₂NH₂) and hydrazinium (-NHNH₃⁺) groups would be visible as broad singlets, and their chemical shifts would be concentration and temperature-dependent.

  • ¹³C NMR: The spectrum would show four signals for the aromatic carbons, with the carbon attached to the sulfur atom being the most deshielded.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretching (sulfonamide)
~3200-3300N-H stretching (hydrazinium)
~3000-3100Aromatic C-H stretching
~1600, 1500Aromatic C=C stretching
~1310-1350Asymmetric SO₂ stretching
~1150-1180Symmetric SO₂ stretching
UV-Visible Spectroscopy

UV-Vis spectrophotometry can be employed for the quantitative analysis of 4-hydrazinylbenzenesulfonamide hydrochloride. The aromatic ring system gives rise to characteristic absorption maxima in the UV region, which can be utilized for concentration determination using the Beer-Lambert law.

Experimental Protocols

The following section outlines detailed methodologies for the determination of key physicochemical properties.

Melting Point Determination

Rationale: To determine the temperature at which the solid-to-liquid phase transition occurs. The observation of decomposition is also a critical piece of information.

Protocol:

  • A small, dry sample of 4-hydrazinylbenzenesulfonamide hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point. Any visual signs of decomposition (e.g., color change, gas evolution) should be noted.

Workflow for Melting Point Determination

melting_point start Start: Sample Preparation pack_capillary Pack Capillary Tube start->pack_capillary place_in_apparatus Place in Apparatus pack_capillary->place_in_apparatus heat_sample Heat at Controlled Rate place_in_apparatus->heat_sample observe_melting Observe & Record Melting Range heat_sample->observe_melting end End: Report Melting Point observe_melting->end

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Rationale: To quantify the equilibrium solubility of the compound in a specific solvent, which is crucial for dosage form development and understanding its bioavailability.

Protocol:

  • An excess amount of 4-hydrazinylbenzenesulfonamide hydrochloride is added to a known volume of the solvent (e.g., water) in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Workflow for Solubility Determination

solubility start Start: Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature start->equilibrate filter_solution Filter to Remove Excess Solid equilibrate->filter_solution analyze_filtrate Analyze Filtrate Concentration filter_solution->analyze_filtrate end End: Report Solubility analyze_filtrate->end

Caption: Workflow for Solubility Determination.

Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Two primary synthetic routes are commonly employed for the preparation of this key intermediate.

Route 1: From Sulfanilamide

This method involves the diazotization of sulfanilamide followed by reduction of the resulting diazonium salt.

Protocol:

  • Diazotization: Sulfanilamide is dissolved in a cold aqueous solution of hydrochloric acid. A solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Reduction: The freshly prepared diazonium salt solution is added to a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, at a low temperature.

  • Isolation: The precipitated 4-hydrazinylbenzenesulfonamide hydrochloride is collected by filtration, washed with cold water, and dried.

Synthesis from Sulfanilamide

synthesis_sulfanilamide start Sulfanilamide diazotization Diazotization (NaNO₂, HCl, <5°C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt reduction Reduction (SnCl₂, HCl) diazonium_salt->reduction end 4-Hydrazinylbenzenesulfonamide HCl reduction->end

Caption: Synthesis from Sulfanilamide.

Route 2: From p-Chlorobenzenesulfonamide

This alternative route involves the nucleophilic aromatic substitution of the chloro group with hydrazine.

Protocol:

  • Reaction: p-Chlorobenzenesulfonamide is reacted with an excess of hydrazine hydrate at elevated temperatures and pressures.[3]

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of hydrochloric acid.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Synthesis from p-Chlorobenzenesulfonamide

synthesis_pCBSA start p-Chlorobenzenesulfonamide reaction Nucleophilic Substitution (Hydrazine Hydrate, Heat, Pressure) start->reaction intermediate Hydrazine Adduct reaction->intermediate acidification Acidification (HCl) intermediate->acidification end 4-Hydrazinylbenzenesulfonamide HCl acidification->end

Caption: Synthesis from p-Chlorobenzenesulfonamide.

Conclusion

This technical guide has provided a detailed examination of the essential physicochemical properties of 4-hydrazinylbenzenesulfonamide hydrochloride. By understanding these characteristics and the experimental methodologies for their determination, researchers and drug development professionals can better leverage this important synthetic intermediate in the pursuit of novel therapeutic agents. The provided protocols and workflows serve as a practical resource for laboratory applications, ensuring the reliable and consistent use of this compound.

References

Foundational

4-hydrazinylbenzenesulfonamide hydrochloride CAS number 17852-52-7

An In-depth Technical Guide to 4-hydrazinylbenzenesulfonamide hydrochloride (CAS: 17852-52-7) Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-hydrazinylbenzenesulfonamide hydrochloride (CAS: 17852-52-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-hydrazinylbenzenesulfonamide hydrochloride, with the CAS registry number 17852-52-7, is a pivotal chemical intermediate in the landscape of pharmaceutical research and development.[1] This compound uniquely integrates two highly reactive functional groups: a sulfonamide (-SO₂NH₂) and a hydrazine hydrochloride (-NHNH₂·HCl). This dual functionality renders it a versatile building block for synthesizing a wide array of heterocyclic compounds and other complex organic molecules with significant biological activity.[2] While its sulfonamide group is a well-established pharmacophore, particularly for carbonic anhydrase and antibacterial targets, the hydrazine moiety provides a reactive handle for constructing pyrazoles, pyridazines, and other ring systems.[1][2] Its most prominent role is as a key precursor in the industrial synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[2][3] This guide provides an in-depth exploration of its chemical properties, synthesis methodologies, applications in drug design, and essential safety protocols.

Physicochemical and Structural Characteristics

4-hydrazinylbenzenesulfonamide hydrochloride typically presents as a white to off-white or light yellow crystalline solid.[1][3] The hydrochloride salt form significantly enhances its solubility in aqueous solutions compared to the free base.[1]

Molecular Structure

The fundamental structure consists of a benzene ring substituted at the 1 and 4 positions with a sulfonamide and a hydrazine group, respectively.

Caption: Molecular structure of 4-hydrazinylbenzenesulfonamide hydrochloride.

Key Properties

A summary of the compound's essential properties is provided below.

PropertyValueSource(s)
CAS Number 17852-52-7[4][5]
Molecular Formula C₆H₉N₃O₂S·HCl[1][5]
Molecular Weight 223.68 g/mol [4]
Appearance White to light yellow crystalline powder[3][6]
Melting Point 149-152 °C (lit.)[3]
Solubility Soluble in water[1][3]
IUPAC Name 4-hydrazinylbenzenesulfonamide;hydrochloride[4]
InChI Key IKEURONJLPUALY-UHFFFAOYSA-N[1][5]
SMILES S(N)(=O)(=O)C1=CC=C(NN)C=C1.Cl[1]

Synthesis Methodologies: A Comparative Overview

The synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride is primarily achieved through two well-established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Method A: Diazotization of Sulfanilamide

This classic route begins with the readily available drug, sulfanilamide (4-aminobenzenesulfonamide). The process involves the conversion of the primary aromatic amine to a diazonium salt, followed by reduction to the corresponding hydrazine.

cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation A Sulfanilamide (4-Aminobenzenesulfonamide) B Dissolve in HCl (aq) Cool to 0-5 °C A->B C Add NaNO₂ (aq) dropwise B->C D 4-Sulfamoylbenzenediazonium chloride (in situ) C->D E Add SnCl₂ in HCl D->E F Reaction at 0 °C E->F G Product Precipitation F->G H Filtration G->H I Washing & Drying H->I J Final Product: 4-hydrazinylbenzenesulfonamide HCl I->J

Caption: Workflow for synthesis via diazotization of sulfanilamide.

Detailed Protocol:

  • Diazotization: Dissolve 4-aminobenzenesulfonamide (1 equivalent) in concentrated hydrochloric acid, diluted with crushed ice to maintain a temperature below 5°C.[2][3]

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1 equivalent) dropwise while stirring vigorously, ensuring the temperature remains between 0-4 °C.[3] The reaction is monitored until a clear solution of 4-sulfamoylbenzenediazonium chloride is formed.[2]

  • Reduction: In a separate vessel, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl.

  • Slowly add the diazonium salt solution from step 2 to the SnCl₂ solution, maintaining the temperature at 0 °C.[3]

  • Continue stirring the reaction mixture for several hours at 0 °C to allow for the complete reduction and precipitation of the product.[3]

  • Isolation: Collect the precipitated pale yellow solid by filtration, wash with a small amount of cold water or an appropriate solvent, and dry under vacuum to yield 4-hydrazinylbenzenesulfonamide hydrochloride.[3]

Causality: The low temperature is critical during diazotization to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and lower yields.[7] Stannous chloride is an effective reducing agent for this transformation.

Method B: Nucleophilic Substitution of p-Chlorobenzenesulfonamide

An alternative, more direct route involves the nucleophilic aromatic substitution of p-chlorobenzenesulfonamide with hydrazine hydrate. This method is often preferred for industrial-scale production due to its fewer steps and potentially lower cost.[7]

A p-Chlorobenzenesulfonamide + Hydrazine Hydrate B Charge into Autoclave A->B C Heat to 120-125 °C Pressurize to 0.8-1.2 MPa B->C D Reaction Monitoring (e.g., HPLC) C->D E Cooling & Depressurization D->E F Product Isolation (Crystallization/Filtration) E->F G Final Product: 4-hydrazinylbenzenesulfonamide HCl F->G

Caption: Workflow for synthesis via nucleophilic substitution.

Detailed Protocol:

  • Reaction Setup: Charge p-chlorobenzenesulfonamide and an excess of hydrazine hydrate (molar ratio of 1:8 to 1:15) into a high-pressure autoclave.[7]

  • Reaction Conditions: Seal the autoclave, purge with an inert gas like nitrogen, and heat the mixture to 120-125 °C. The internal pressure is maintained between 0.8 and 1.2 MPa.[7]

  • Monitoring: The reaction is monitored by a suitable analytical method (e.g., HPLC) until the starting material is consumed.[7]

  • Work-up: After completion, the autoclave is cooled, and the pressure is carefully released. The reaction mixture is then processed.

  • Isolation: The product is typically isolated by cooling the mixture to induce crystallization, followed by filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water, after acidification with HCl to form the hydrochloride salt.[8]

Causality: This reaction requires high temperature and pressure to overcome the activation energy for the nucleophilic aromatic substitution of the chloro group, which is deactivated by the electron-withdrawing sulfonamide group. The large excess of hydrazine hydrate serves as both the nucleophile and the solvent, driving the reaction to completion.[7]

Applications in Drug Discovery and Development

The primary value of 4-hydrazinylbenzenesulfonamide hydrochloride lies in its role as a synthon for creating molecules with therapeutic potential.

Key Intermediate for COX-2 Inhibitors

The most notable application is the synthesis of Celecoxib.[3] The hydrazine group readily undergoes condensation with a 1,3-dicarbonyl compound, in this case, 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, to form the central pyrazole ring of the drug.[2]

membrane Cell Membrane (Phospholipids) aa Arachidonic Acid membrane->aa Phospholipase A₂ cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation & Pain pgs->inflammation celecoxib Celecoxib (Derivative) celecoxib->cox2 Selective Inhibition

Caption: Simplified pathway of COX-2 inhibition by Celecoxib.

Derivatives of 4-hydrazinylbenzenesulfonamide, like Celecoxib, are potent and selective inhibitors of the COX-2 enzyme.[2] This enzyme is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[1] By selectively blocking COX-2, these drugs reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2]

Scaffold for Other Bioactive Molecules

Beyond COX-2 inhibitors, the sulfonamide moiety is a classic pharmacophore for carbonic anhydrase inhibitors , which are used as diuretics and for treating glaucoma.[2] The hydrazine group can be used to synthesize a variety of other heterocyclic systems, leading to compounds with potential antifungal, antibacterial, and anticancer activities.[1][6]

Analytical Characterization

To ensure the identity, purity, and quality of 4-hydrazinylbenzenesulfonamide hydrochloride, a combination of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and monitoring reaction progress. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, further confirming its identity.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups, such as N-H stretches from the amine and sulfonamide, S=O stretches from the sulfonamide, and aromatic C-H bonds.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 4-hydrazinylbenzenesulfonamide hydrochloride.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS StatementPictogramSource(s)
Acute Oral Toxicity H302: Harmful if swallowedवार्निंग[4][9]
Skin Sensitization H317: May cause an allergic skin reactionवार्निंग[4][9]
Eye Irritation H319: Causes serious eye irritationवार्निंग[4][9]
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effectsपर्यावरण के लिए खतरनाक[9]
Recommended Handling and PPE
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[10]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[10]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9][11]

First Aid Measures
  • If Inhaled: Move the person to fresh air.[9]

  • On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9][10]

  • On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9][10]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9][10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The material is hygroscopic and should be protected from moisture.

Conclusion

4-hydrazinylbenzenesulfonamide hydrochloride is more than just a chemical intermediate; it is a validated and versatile tool in the arsenal of medicinal chemists. Its straightforward synthesis from common starting materials and its strategic placement of reactive functional groups have cemented its importance, particularly in the creation of anti-inflammatory drugs. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher or drug development professional aiming to leverage this powerful scaffold for the discovery of new therapeutic agents.

References

  • 4-Hydrazinylbenzenesulfonamide hydrochloride | C6H10ClN3O2S | CID 2794567 - PubChem. [Link]

  • Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97% - Cole-Parmer. [Link]

  • 4-Hydrazinylbenzenesulfonamide hydrochloride - CAS Common Chemistry. [Link]

  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google P
  • Buy 4-Hydrazinobenzene-1-sulfonamide hydrochloride CAS: 17852… - LookChem. [Link]

  • Best Price/99.5% :4-Sulfonamidophenylhydrazine hydrochloride… - AHH Chemical. [Link]

  • 4-Hydrazino-benzenesulfonamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry - PharmaCompass.com. [Link]

  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google P
  • 4-Hydrazine Benzene Sulphonamide Hcl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry - PharmaCompass.com. [Link]

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 4-Hydrazinylbenzenesulfonamide Hydrochloride

This guide provides an in-depth analysis of the solubility and stability of 4-hydrazinylbenzenesulfonamide hydrochloride (HBS-HCl), a key chemical intermediate. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility and stability of 4-hydrazinylbenzenesulfonamide hydrochloride (HBS-HCl), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties and provides validated protocols for its characterization.

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride, with CAS number 17852-52-7, is a vital building block in organic synthesis, notably as an intermediate in the production of pharmaceuticals.[1][2] Its structure, featuring a sulfonamide group and a hydrazine moiety, makes it a versatile reagent but also introduces specific challenges regarding its solubility and stability that must be thoroughly understood for effective process development and formulation.[3] This guide serves to elucidate these critical parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of HBS-HCl is essential for predicting its behavior in various experimental and processing conditions. The compound typically appears as a white to light yellow or brown crystalline powder.[1]

PropertyValueSource(s)
Molecular Formula C₆H₉N₃O₂S·HCl[3][4]
Molecular Weight 223.68 g/mol [5][6]
Melting Point 149-152 °C or 204-211 °C (decomposes)[1][2][6][7]
Water Solubility 144 g/L (at 20°C, pH 1.3)[8]
log Pow -0.99 (at 20°C)[8]
Appearance White to light yellow/brown crystalline powder[1][2]
Hygroscopicity Sensitive, Hygroscopic[2][9]

Note: The reported melting point varies across sources, which may indicate dependency on the experimental method or the presence of impurities. The decomposition at higher temperatures is a critical stability consideration.

Solubility Profile

The hydrochloride salt form of 4-hydrazinylbenzenesulfonamide significantly enhances its aqueous solubility.[3] A detailed understanding of its solubility in various media is crucial for its application in synthesis and for developing potential formulations.

Causality Behind Solubility

The molecule possesses both a basic hydrazine group and an acidic sulfonamide group. The hydrochloride salt form ensures that the hydrazine moiety is protonated, increasing its polarity and interaction with aqueous solvents. The solubility is expected to be pH-dependent; in basic conditions, deprotonation of the hydrazine hydrochloride would lead to the free base, which is likely less soluble in water.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of HBS-HCl in various solvents, a fundamental parameter for any chemical process.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation: Add an excess of HBS-HCl (e.g., ~200 mg) to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility.[10][11]

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, RT) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Result Identify Degradation Pathways HPLC->Result Start HBS-HCl Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Forced Degradation Study Workflow.

Conclusion

The solubility and stability of 4-hydrazinylbenzenesulfonamide hydrochloride are governed by its distinct functional groups and its nature as a salt. It exhibits good aqueous solubility but is susceptible to degradation under oxidative and potentially hydrolytic stress conditions. The protocols outlined in this guide provide a robust framework for researchers to characterize these properties accurately. A thorough understanding and quantification of its solubility and stability profile are paramount for its successful application in pharmaceutical development, ensuring process efficiency, and final product quality.

References

  • Horner, J. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Quora. (2023). What is the method of analysis of sulphonamides? Quora.
  • Slideshare. (n.d.). Analysis of sulfonamides. Slideshare.
  • CymitQuimica. (n.d.). CAS 17852-52-7: 4-Hydrazinylbenzenesulfonamide hydrochloride. CymitQuimica.
  • ChemicalBook. (2025). 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7. ChemicalBook.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA FSIS.
  • PubChem. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. PubChem.
  • ECHEMI. (n.d.). 17852-52-7, 4-Hydrazinylbenzenesulfonamide hydrochloride Formula. ECHEMI.
  • CAS Common Chemistry. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. CAS.
  • LookChem. (n.d.). Cas 17852-52-7,4-Hydrazinobenzene-1-sulfonamide hydrochloride. LookChem.
  • TCI Chemicals. (n.d.). 4-Hydrazinobenzenesulfonamide Hydrochloride | 17852-52-7. TCI Chemicals.
  • Echemi. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride SDS, 17852-52-7 Safety Data Sheets. Echemi.
  • MedCrave online. (2016). Forced Degradation Studies. MedCrave.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Hydrazinobenzene-1-sulfonamide hydrochloride. Fisher Scientific.
  • SciSpace. (2016). Forced Degradation Studies. SciSpace.
  • PharmaCompass. (n.d.). 4-Hydrazino Benzene Sulfonamide Hydrochloride. PharmaCompass.
  • ResearchGate. (2017). (PDF) Forced Degradation Studies. ResearchGate.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • ChemicalBook. (n.d.). 17852-52-7(4-Hydrazinobenzene-1-sulfonamide hydrochloride) Product Description. ChemicalBook.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-hydrazinylbenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 4-hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7) is a pivotal chemical intermediate, m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7) is a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of the selective COX-2 inhibitor, Celecoxib.[1] The purity and structural integrity of this precursor are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, its unambiguous structural elucidation through a combination of modern spectroscopic techniques is a critical aspect of quality control in the drug development pipeline.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-hydrazinylbenzenesulfonamide hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and interpretative insights to confidently verify the identity and purity of this important compound. The guide will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), presenting a holistic analytical portrait of the molecule.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for the interpretation of its spectroscopic data.

  • IUPAC Name: 4-hydrazinylbenzenesulfonamide;hydrochloride[2]

  • CAS Number: 17852-52-7[2]

  • Molecular Formula: C₆H₁₀ClN₃O₂S[2]

  • Molecular Weight: 223.68 g/mol [2]

  • SMILES: C1=CC(=CC=C1NN)S(=O)(=O)N.Cl[2]

The structure comprises a para-substituted benzene ring with a sulfonamide (-SO₂NH₂) group and a hydrazinyl (-NHNH₂) group, which is protonated to form the hydrochloride salt (-NHNH₃⁺Cl⁻). This protonation enhances the compound's stability and solubility in polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

A meticulously executed experimental protocol is the bedrock of reliable and reproducible NMR data.

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of 4-hydrazinylbenzenesulfonamide hydrochloride.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar compounds and its chemical shift range, which minimally interferes with the signals of interest.

  • Ensure complete dissolution, employing gentle vortexing if necessary.

  • Transfer the clear solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

The following parameters are typical for data acquisition on a 400 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Spectral Width: 0-12 ppm

    • Pulse Angle: 30-45°

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (to achieve an adequate signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Spectral Width: 0-160 ppm

    • Mode: Proton-decoupled

    • Pulse Angle: 45°

    • Relaxation Delay: 5 seconds

    • Number of Scans: ≥1024 (due to the low natural abundance of the ¹³C isotope)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Weigh Weigh Sample (10-15 mg) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer 400 MHz NMR Spectrometer Transfer->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform & Phasing H1_Acq->Processing C13_Acq->Processing Assign_H1 Assign ¹H Signals Processing->Assign_H1 Assign_C13 Assign ¹³C Signals Processing->Assign_C13 Structure Structural Confirmation Assign_H1->Structure Assign_C13->Structure

NMR Spectroscopy Workflow
¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Table 1: ¹H NMR Data of 4-hydrazinylbenzenesulfonamide hydrochloride in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7 - 7.9Doublet2HAr-H ortho to -SO₂NH₂
~7.0 - 7.2Doublet2HAr-H ortho to -NHNH₃⁺
~7.3Singlet2H-SO₂NH₂
Broad Singlet~10.33H-NH₃⁺
Broad Singlet~8.71H-NH-

Interpretation:

  • Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the strongly electron-withdrawing sulfonamide group are deshielded and appear further downfield (~7.7 - 7.9 ppm) compared to the protons ortho to the hydrazinium group (~7.0 - 7.2 ppm).

  • Sulfonamide Protons: The two protons of the primary sulfonamide group (-SO₂NH₂) are typically equivalent and appear as a singlet around 7.3 ppm.

  • Hydrazinium and Hydrazinyl Protons: The protons of the hydrazinium (-NH₃⁺) and the adjacent -NH- group are exchangeable and often appear as broad singlets due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts can be concentration and temperature-dependent.

¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Data of 4-hydrazinylbenzenesulfonamide hydrochloride in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~150C-NHNH₃⁺
~140C-SO₂NH₂
~128Ar-CH ortho to -SO₂NH₂
~113Ar-CH ortho to -NHNH₃⁺

Interpretation:

  • Quaternary Carbons: The two carbons of the benzene ring directly attached to the nitrogen and sulfur atoms (ipso-carbons) are quaternary and will appear as singlets. The carbon attached to the hydrazinium group (C-NHNH₃⁺) is expected at a lower field (~150 ppm) than the carbon attached to the sulfonamide group (C-SO₂NH₂) (~140 ppm).

  • Aromatic CH Carbons: The protonated aromatic carbons will appear as doublets in a proton-coupled ¹³C spectrum. The carbons ortho to the sulfonamide group are expected around 128 ppm, while those ortho to the hydrazinium group are shifted upfield to around 113 ppm due to the differing electronic effects of the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, making FT-IR an excellent tool for qualitative analysis.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of 4-hydrazinylbenzenesulfonamide hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

FT-IR Spectral Data and Interpretation

Table 3: FT-IR Data of 4-hydrazinylbenzenesulfonamide hydrochloride (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3330StrongN-H stretching (sulfonamide & hydrazinyl)[1]
~3100 - 3000MediumAromatic C-H stretching
~2900 - 2600BroadN-H stretching (hydrazinium -NH₃⁺)
~1625MediumN-H bending (scissoring)
~1595, 1490MediumAromatic C=C stretching
~1340StrongAsymmetric S=O stretching (sulfonamide)
~1190StrongSymmetric S=O stretching (sulfonamide)[1]
~900MediumS-N stretching

Interpretation:

  • N-H Stretching: The spectrum exhibits multiple N-H stretching vibrations. The sharp peaks around 3330 cm⁻¹ are characteristic of the sulfonamide and hydrazinyl N-H bonds. The broad absorption in the 2900-2600 cm⁻¹ region is indicative of the stretching vibrations of the protonated amine (hydrazinium) group.

  • Aromatic C-H and C=C Stretching: The medium intensity bands between 3100 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring. The absorptions at ~1595 and 1490 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring.

  • Sulfonamide Group Vibrations: The strong absorptions at approximately 1340 cm⁻¹ and 1190 cm⁻¹ are characteristic of the asymmetric and symmetric S=O stretching vibrations of the sulfonamide group, respectively. These are highly diagnostic peaks for this functional group.

  • S-N Stretching: The band around 900 cm⁻¹ is attributed to the S-N stretching vibration.

High-Resolution Mass Spectrometry (HRMS): Confirming Molecular Formula and Probing Fragmentation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation of the parent ion, providing valuable information about the molecule's connectivity.

Experimental Protocol: HRMS

Sample Preparation:

  • Prepare a dilute solution of 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water, typically at a concentration of 1-10 µg/mL.

Instrumentation and Data Acquisition:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Analyzer: Time-of-Flight (TOF) or Orbitrap

  • Data Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule. For fragmentation studies, perform a product ion scan on the isolated protonated molecule.

HRMS Data and Interpretation

Table 4: HRMS Data of 4-hydrazinylbenzenesulfonamide hydrochloride

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Molecular Formula (Free Base)C₆H₉N₃O₂S
Exact Mass (Free Base)187.04155
Observed Ion [M+H]⁺m/z 188.04883

Interpretation of Accurate Mass:

The observed m/z of the protonated molecule ([M+H]⁺) at 188.04883 corresponds to the elemental composition C₆H₁₀N₃O₂S⁺, confirming the molecular formula of the free base.

Proposed Mass Spectral Fragmentation Pathway

The fragmentation of protonated sulfonamides can proceed through several characteristic pathways. A plausible fragmentation pathway for 4-hydrazinylbenzenesulfonamide is outlined below. The fragmentation of aromatic sulfonamides often involves the loss of SO₂.[1] Additionally, cleavage of the S-N bond is a common fragmentation pathway for sulfonamides.[3]

MS_Fragmentation Parent [M+H]⁺ m/z 188.05 Frag1 m/z 171.02 [M+H - NH₃]⁺ Parent->Frag1 - NH₃ Frag2 m/z 108.07 [H₂N-C₆H₄-NH₂]⁺ Parent->Frag2 - SO₂NH₂ Frag3 m/z 92.06 [C₆H₅NH₂]⁺ Frag2->Frag3 - NH₂

Proposed MS Fragmentation Pathway

Explanation of Fragmentation:

  • Loss of Ammonia (NH₃): The protonated hydrazinium group can readily lose a molecule of ammonia to form an ion at m/z 171.02.

  • Cleavage of the S-N Bond: A characteristic fragmentation of sulfonamides is the cleavage of the S-N bond, leading to the loss of the SO₂NH₂ radical and the formation of a protonated 4-aminophenylhydrazine radical cation at m/z 108.07.

  • Loss of an Amino Radical: The ion at m/z 108.07 can further fragment by losing an amino radical (•NH₂) to yield the anilinium ion at m/z 92.06.

Conclusion

The combination of NMR (¹H and ¹³C), FT-IR, and HRMS provides a robust and comprehensive analytical toolkit for the structural characterization and purity assessment of 4-hydrazinylbenzenesulfonamide hydrochloride. Each technique offers complementary information, and together they allow for an unambiguous confirmation of the molecule's identity. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, ensuring the quality and integrity of this critical synthetic intermediate.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • PubChem. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. American Chemical Society. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity of 4-Hydrazinylbenzenesulfonamide Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-hydrazinylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse range of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydrazinylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse range of pharmacologically active agents. The inherent chemical reactivity of the hydrazine moiety, combined with the well-established pharmacophoric properties of the sulfonamide group, makes this class of compounds a fertile ground for drug discovery. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 4-hydrazinylbenzenesulfonamide hydrochloride derivatives. We will explore their significant roles as enzyme inhibitors, particularly targeting carbonic anhydrases and cyclooxygenases, and delve into their promising anticancer and antimicrobial activities. This document synthesizes current research, presenting key structure-activity relationships, quantitative biological data, and detailed experimental protocols to empower researchers in the rational design and development of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Sulfonamide-Hydrazine Scaffold

Benzenesulfonamides represent a "privileged scaffold" in drug design, a molecular framework that is capable of binding to multiple, unrelated biological targets. The sulfonamide group (–SO₂NH₂) is a potent zinc-binding group, a feature that has been exploited in the design of numerous enzyme inhibitors.[1] When coupled with a hydrazinyl (–NHNH₂) moiety at the para-position, the resulting 4-hydrazinylbenzenesulfonamide structure becomes a highly valuable and reactive intermediate.[2][3] This hydrazine group serves as a versatile chemical handle for constructing a wide array of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems, significantly expanding the chemical space for biological screening.[4][5]

The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including:

  • Enzyme Inhibition: Potent inhibition of carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2).[1][2]

  • Anticancer Activity: Induction of apoptosis and inhibition of tumor-associated enzymes in various cancer cell lines.[1][6]

  • Antimicrobial Activity: Efficacy against a range of bacterial and fungal pathogens, including resistant strains.[7][8]

This guide will provide a comprehensive overview of these activities, focusing on the underlying mechanisms and the structural features that govern potency and selectivity.

General Synthesis Strategies

The creation of 4-hydrazinylbenzenesulfonamide derivatives typically begins with the synthesis of the core intermediate, 4-hydrazinylbenzenesulfonamide hydrochloride, followed by its reaction with various electrophiles to generate the final compounds.

Synthesis of the Core Intermediate

Two primary, well-established routes are employed for the synthesis of the 4-hydrazinylbenzenesulfonamide hydrochloride intermediate.

  • Route A: From 4-Aminobenzenesulfonamide (Sulfanilamide). This common laboratory-scale method involves the diazotization of commercially available sulfanilamide. The resulting diazonium salt is then reduced, typically using a reducing agent like tin(II) chloride (SnCl₂), to yield the desired hydrazine hydrochloride salt.[2] The low temperature required for the diazotization step is critical to prevent the decomposition of the unstable diazonium intermediate.

  • Route B: From p-Chlorobenzenesulfonamide. This alternative route is often favored for industrial-scale production. It involves the direct nucleophilic substitution of the chlorine atom in p-chlorobenzenesulfonamide with hydrazine hydrate, typically under high temperature and pressure in an autoclave.[2][9] This method can offer high yields and purity, making it suitable for large-scale manufacturing.[9]

Synthesis of Derivatives

The true versatility of the scaffold is realized in the synthesis of its derivatives. A common and straightforward approach is the condensation reaction between 4-hydrazinylbenzenesulfonamide and various aldehydes or ketones. This reaction forms a hydrazone linkage (C=N-NH), yielding a diverse library of compounds whose properties are dictated by the nature of the R-groups on the carbonyl precursor.[10][11]

Below is a generalized workflow for this process:

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Derivative Synthesis Start 4-Aminobenzenesulfonamide or p-Chlorobenzenesulfonamide Intermediate 4-Hydrazinylbenzenesulfonamide Hydrochloride Start->Intermediate Diazotization/Reduction or Nucleophilic Substitution Reaction Condensation Reaction (e.g., in Ethanol, reflux) Intermediate->Reaction Reagent Aldehyde or Ketone (R-CO-R') Reagent->Reaction Product Final Hydrazone Derivative Reaction->Product

Caption: Generalized workflow for the synthesis of hydrazone derivatives.

Key Biological Activities and Mechanisms of Action

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Derivatives of 4-hydrazinylbenzenesulfonamide are potent inhibitors of several human CA isoforms (hCA).

Mechanism of Inhibition: The primary sulfonamide group (–SO₂NH₂) is deprotonated at physiological pH and coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[1] The "tail" of the inhibitor—the derivative portion attached to the hydrazine—extends into the active site cavity, forming additional interactions with amino acid residues that determine the inhibitor's potency and isoform selectivity.[12][13]

Therapeutic Relevance: Different CA isoforms are overexpressed in various diseases.

  • hCA II: Inhibition is linked to diuretic effects and the treatment of glaucoma.[14]

  • hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms overexpressed in many hypoxic solid tumors, playing a key role in pH regulation and tumor progression.[10][14][15] Selective inhibition of these isoforms is a validated strategy for anticancer drug development.[6][15]

The diagram below illustrates the general mechanism of CA inhibition.

InhibitionPathway cluster_enzyme CA Active Site cluster_inhibited Inhibited State Enzyme Zn²⁺ His, His, His Water H₂O Enzyme:zinc->Water coordination InhibitedEnzyme Zn²⁺ His, His, His Inhibitor R-SO₂NH⁻ (Sulfonamide Derivative) Inhibitor->InhibitedEnzyme:zinc Binds & Displaces H₂O

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Quantitative Data: Numerous studies have demonstrated the potent inhibition of various hCA isoforms by these derivatives, often with inhibition constants (Kᵢ) in the low nanomolar range.

Derivative ClassTarget IsoformInhibition Constant (Kᵢ)Reference
Bioorganometallic-hydrazoneshCA I, II, XII1.7 - 24.4 nM[10]
Substituted HydrazinylbenzenesulfonamideshCA I1.79 - 2.73 nM[11]
Substituted HydrazinylbenzenesulfonamideshCA II1.72 - 11.64 nM[11]
HydrazonobenzenesulfonamideshCA IX, XIILow nanomolar activity[14]
Triazine-linked BenzenesulfonamideshCA IXPotent inhibition[15]
Anticancer Activity

Beyond CA IX/XII inhibition, derivatives of 4-hydrazinylbenzenesulfonamide exhibit anticancer activity through various mechanisms. Celecoxib, a well-known selective COX-2 inhibitor used as an anti-inflammatory drug, is synthesized from this core intermediate and has shown efficacy in preventing the proliferation of breast cancer cells.[2][4]

Mechanisms of Action:

  • COX-2 Inhibition: Overexpression of COX-2 is common in many cancers and contributes to inflammation, angiogenesis, and cell proliferation. Selective inhibitors block the production of prostaglandins, key mediators in these processes.[2]

  • Apoptosis Induction: Certain derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. For example, a 4-thiazolone-based derivative induced a 22-fold increase in apoptosis in MDA-MB-231 breast cancer cells.[1]

Quantitative Data: The anticancer potency of these derivatives is often measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of cancer cells by 50%.

Derivative TypeCell LineCancer TypeIC₅₀ ValueReference
4-hydrazinylphenyl benzenesulfonateMCF-7Breast Cancer9.32 nM[2][16]
Fluorinated aminophenylhydrazine deriv.A549Lung Cancer0.64 µM[2]
Pyrazolo[1,5-a][2][7][13]triazine deriv.LeukemiaLeukemia0.32 µM[17]
Thiazole-based benzenesulfonamidesMDA-MB-231Breast Cancer1.52 - 6.31 µM[6]
Carbothioamide derivativesMCF-7Breast Cancer37.8 - 41 µg/ml[18]
Antimicrobial Activity

The foundational mechanism of action for sulfonamide antimicrobials is the inhibition of folic acid synthesis in bacteria.[19] Bacteria synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis, using the enzyme dihydropteroate synthase (DHPS).

Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. They act as competitive inhibitors, binding to the enzyme's active site and blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This starves the bacteria of essential building blocks for replication.[19]

Derivatives of 4-hydrazinylbenzenesulfonamide have been developed to enhance this activity and overcome resistance. Incorporating moieties like thiazole, oxadiazole, or pyrazole can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8][20]

Quantitative Data: Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Derivative TypeOrganismMIC ValueReference
Pyrazole-clubbed pyrazoline deriv.M. tuberculosis (MDR-TB)0.8–3.2 µg/mL[2]
Thiadiazole-based hydrazone deriv.M. tuberculosis H37Rv0.07 - 0.32 µM[2]
N-(thiazol-2-yl)benzenesulfonamidesS. aureus3.9 µg/mL[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamide derivatives is highly dependent on their chemical structure. Key SAR principles include:

  • The Sulfonamide Group (SO₂NHR): This group is essential for CA inhibition and is crucial for the antibacterial mechanism. The nitrogen must be primary or secondary for optimal activity.[21]

  • The Aromatic Ring: A para-substituted benzene ring is critical. The p-amino group (or a group that can be converted to one in vivo) is required for antibacterial activity, mimicking PABA.[21][22]

  • The N1-Substituent (on the sulfonamide nitrogen): For antibacterial sulfonamides, substituting the N1 position with electron-withdrawing heterocyclic rings (e.g., thiazole, pyrimidine) dramatically increases potency.[21]

  • The "Tail" Moiety (on the hydrazine): In CA inhibitors, the nature of the tail determines isoform specificity. Bulky, hydrophobic, or hydrophilic groups can be tailored to fit into specific pockets within the active site of different CA isoforms, enhancing binding affinity and selectivity.[12][23]

Key Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of these compounds.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for measuring the inhibition of CA activity using a stopped-flow instrument. The assay measures the enzyme-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ produces protons (H⁺), causing a decrease in the pH of a buffered solution. The rate of this pH change, monitored by a pH indicator dye, is proportional to the enzyme's activity. Inhibitors will slow this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Prepare a stock solution of the purified hCA isoform (e.g., hCA II) in the buffer.

    • Prepare a stock solution of the pH indicator (e.g., p-nitrophenol) in the buffer.

    • Prepare serial dilutions of the inhibitor compound (e.g., from 100 µM to 0.1 nM) in a suitable solvent like DMSO, then dilute further in the buffer.

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure (Stopped-Flow Instrument):

    • Equilibrate the instrument and reagents to a constant temperature (e.g., 25°C).

    • Syringe A: Load with the enzyme solution, pH indicator, and the inhibitor at a specific concentration.

    • Syringe B: Load with the saturated CO₂ solution.

    • Initiate the reaction by rapidly mixing the contents of Syringe A and Syringe B.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol) for 10-15 seconds.

  • Data Analysis:

    • Calculate the initial rate of reaction from the slope of the absorbance vs. time curve for each inhibitor concentration.

    • Determine the percent inhibition relative to a control reaction with no inhibitor.

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a no-cell blank.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Challenges and Future Perspectives

While the 4-hydrazinylbenzenesulfonamide scaffold holds immense promise, challenges remain. A key focus for future research is the development of highly isoform-selective CA inhibitors to minimize off-target effects, particularly for anticancer applications where targeting CA IX/XII while sparing CA I/II is crucial.[24] In the realm of antimicrobials, overcoming the growing problem of sulfonamide resistance requires innovative molecular designs that can evade bacterial resistance mechanisms.[19]

The future of this chemical class lies in the application of modern drug design strategies, such as structure-based design using X-ray crystallography and computational docking, to rationally engineer derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.[12][17] The continued exploration of novel heterocyclic additions to the core scaffold will undoubtedly uncover new therapeutic agents for a wide range of diseases.

References

  • 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7 - Benchchem. (URL: )
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (URL: [Link])

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PubMed Central. (URL: [Link])

  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (URL: [Link])

  • 4-(1-Aminoethyl)benzenesulfonamide Derivatives: A Technical Guide to Their Potential as Antimicrobial Agents - Benchchem. (URL: )
  • Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation - PMC - PubMed Central. (URL: [Link])

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed. (URL: [Link])

  • Benzenesulfonamide derivatives of antibacterial activity - ResearchGate. (URL: [Link])

  • Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (URL: [Link])

  • Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase - PubMed. (URL: [Link])

  • Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - NIH. (URL: [Link])

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (URL: [Link])

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])

  • 4-Hydrazinylbenzenesulfonamide Hydrochloride - Benchchem. (URL: )
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (URL: [Link])

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][2][7][13]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed. (URL: [Link])

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (URL: [Link])

  • 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5 - Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - MDPI. (URL: [Link])

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. (URL: [Link])

  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google P
  • The bioactivity of benzenesulfonyl hydrazones: A short review - ResearchGate. (URL: [Link])

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - ResearchGate. (URL: [Link])

Sources

Foundational

A Senior Application Scientist's Guide to 4-Hydrazinylbenzenesulfonamide Hydrochloride: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

Abstract This technical guide provides an in-depth examination of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS RN: 17852-52-7), a pivotal chemical intermediate in modern pharmaceutical manufacturing.[1] With its uni...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS RN: 17852-52-7), a pivotal chemical intermediate in modern pharmaceutical manufacturing.[1] With its unique bifunctional structure, incorporating both a reactive hydrazine moiety and a biologically significant sulfonamide group, this compound serves as a critical building block for a range of active pharmaceutical ingredients (APIs).[2][3] Its most prominent application is in the synthesis of Celecoxib, a selective COX-2 inhibitor used extensively as an anti-inflammatory agent.[3] This document, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the compound's physicochemical properties, a comparative analysis of its primary synthesis routes, a detailed protocol for its application in Celecoxib synthesis, and guidelines for its analytical characterization and safe handling. The insights provided are grounded in established chemical principles and field-proven methodologies, aiming to equip scientists with the knowledge to effectively and safely utilize this versatile intermediate.

Compound Profile and Physicochemical Properties

4-Hydrazinylbenzenesulfonamide hydrochloride, also known by synonyms such as (4-sulfamoylphenyl)hydrazine hydrochloride and 4-SAPH·HCl, is an organic salt characterized by a phenyl ring substituted with a hydrazinyl group (-NHNH₂) and a sulfonamide group (-SO₂NH₂).[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for subsequent reactions.[2] The molecule's utility stems from the distinct reactivity of these two functional groups, allowing for sequential and specific chemical transformations. The hydrazine group is a potent nucleophile, essential for forming heterocyclic structures like pyrazoles, while the sulfonamide group is a key pharmacophore in many drug classes, including diuretics, antibacterials, and selective COX-2 inhibitors.[2][4]

Table 1: Physicochemical Properties of 4-Hydrazinylbenzenesulfonamide Hydrochloride

PropertyValueReferences
CAS Registry Number 17852-52-7[1]
Molecular Formula C₆H₁₀ClN₃O₂S[5]
Molecular Weight 223.68 g/mol [1][5]
Appearance White to light yellow or light orange crystalline powder
Melting Point 211-219 °C (with decomposition)[6]
Solubility Soluble in water; Slightly soluble in methanol[2][7]
Sensitivity Hygroscopic[7][6][8]
Storage Conditions Room temperature, recommended <15°C in a cool, dark place under inert gas[8]

Synthesis Methodologies: A Comparative Analysis

The industrial and laboratory-scale synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride is predominantly achieved through two well-established routes. The choice between them often depends on factors such as available starting materials, required purity, scalability, and equipment constraints.

Method A: Diazotization of 4-Aminobenzenesulfonamide (Sulfanilamide)

This classic route is the most frequently cited method, leveraging readily available sulfanilamide.[9] The process is a two-step, one-pot synthesis involving the formation of a diazonium salt intermediate, which is then reduced to the target hydrazine.

The core of this synthesis lies in the careful management of the highly reactive 4-sulfamoylbenzenediazonium chloride intermediate.

  • Diazotization: The reaction of the primary aromatic amine (sulfanilamide) with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) must be conducted at low temperatures (0-5 °C).[7][9] This is critical because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, drastically reducing yield and purity. The use of crushed ice provides a large surface area for efficient heat dissipation.[9]

  • Reduction: The subsequent reduction of the diazonium salt to the hydrazine is typically achieved with a strong reducing agent like tin(II) chloride (SnCl₂) or sodium sulfite.[7][9][10] Tin(II) chloride is a robust choice, providing a clean reduction. The reaction is maintained at a low temperature to control the exotherm and prevent side-product formation.

  • Reaction Setup: In a jacketed reactor, suspend 4-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid and crushed ice.[9]

  • Diazotization: While maintaining the internal temperature below 5 °C, add a pre-chilled aqueous solution of sodium nitrite (1.0 eq) dropwise with vigorous stirring.[7][9] Monitor the reaction for completion (approx. 30-60 minutes), which is often indicated by a clear solution.[9]

  • Reduction: In a separate vessel, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • Addition: Slowly add the cold diazonium salt solution to the SnCl₂ solution, ensuring the temperature remains below 10 °C.[7]

  • Reaction and Isolation: Stir the mixture for several hours at low temperature.[7] The product, 4-hydrazinylbenzenesulfonamide hydrochloride, will precipitate as a solid.

  • Workup: Collect the solid by filtration, wash with cold water or an appropriate solvent to remove residual salts, and dry under vacuum to yield the final product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Reagents1 NaNO₂, conc. HCl Crushed Ice (0-5 °C) Sulfanilamide->Reagents1 Diazonium 4-Sulfamoylbenzenediazonium Chloride (in situ) Reagents1->Diazonium Reagents2 SnCl₂ or Na₂SO₃ conc. HCl (<10 °C) Diazonium->Reagents2 Product 4-Hydrazinylbenzenesulfonamide Hydrochloride Reagents2->Product G cluster_0 Nucleophilic Aromatic Substitution pCBSA p-Chlorobenzenesulfonamide Reagents Hydrazine Hydrate (excess) Autoclave 120-125 °C, 0.8-1.2 MPa pCBSA->Reagents Product 4-Hydrazinylbenzenesulfonamide Hydrochloride Reagents->Product G cluster_0 Paal-Knorr Pyrazole Synthesis Intermediate 4-Hydrazinylbenzenesulfonamide Hydrochloride reaction_node Cyclocondensation Methanol or Ethanol Reflux (~65 °C) Intermediate->reaction_node Diketone 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione Diketone->reaction_node Celecoxib Celecoxib reaction_node->Celecoxib

Sources

Exploratory

From Sulfa Drug Progenitor to Modern Pharmacology: An In-depth Technical Guide to 4-Hydrazinylbenzenesulfonamide Hydrochloride

Abstract This technical guide provides a comprehensive exploration of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS No. 17852-52-7), a molecule of significant yet often understated importance in the landscape of medi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS No. 17852-52-7), a molecule of significant yet often understated importance in the landscape of medicinal chemistry. While not a therapeutic agent in itself, its history is intrinsically linked to two major breakthroughs in pharmacology: the dawn of the sulfa drug era and the development of rationally designed selective enzyme inhibitors. We will delve into the historical context of its emergence, detail its physicochemical properties, provide robust protocols for its synthesis, and illuminate its critical role as a key intermediate in the manufacture of modern pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this pivotal chemical entity.

The Genesis of a Molecule: A Tale of Two Eras

The history of 4-hydrazinylbenzenesulfonamide hydrochloride is not marked by a singular moment of discovery, but rather by its emergence as a vital chemical tool in the wake of major scientific advancements. Its structural motifs—the sulfonamide and the hydrazine groups—are central to its story.

The Sulfa Drug Era: A Breeding Ground for Innovation

The journey begins in the 1930s with the groundbreaking work of Gerhard Domagk. In 1932, while working at IG Farben in Germany, Domagk discovered that a red azo dye, Prontosil, could effectively treat streptococcal infections in mice[1][2][3]. This discovery was monumental, heralding the age of antibacterial chemotherapy and earning Domagk the 1939 Nobel Prize in Physiology or Medicine[1][3][4].

Subsequent research by a team at the Pasteur Institute in 1935 revealed that Prontosil was a prodrug, metabolizing in the body to the active, colorless compound p-aminobenzenesulfonamide, commonly known as sulfanilamide[5]. This revelation unlocked a flurry of research into sulfonamide derivatives, as chemists synthesized and tested thousands of variations to improve efficacy and broaden the antibacterial spectrum[6][7][8]. It is within this fervent period of sulfonamide chemistry that the foundational synthesis pathways for compounds like 4-hydrazinylbenzenesulfonamide hydrochloride were established.

A Pivotal Intermediate for Selective COX-2 Inhibition

The second chapter of our molecule's history unfolds in the late 1980s and early 1990s with the discovery of two isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2[9][10]. COX-1 is responsible for baseline prostaglandin production, crucial for protecting the stomach lining, while COX-2 is induced during inflammation[9]. This discovery provided a clear rationale for developing drugs that could selectively inhibit COX-2 for anti-inflammatory effects without the gastrointestinal side effects of traditional NSAIDs, which inhibit both isoforms[9].

This quest for selectivity culminated in the development of Celecoxib (Celebrex) by a team at G.D. Searle & Company, which gained FDA approval in 1998[9][11][12]. The chemical architecture of Celecoxib, a diaryl-substituted pyrazole, required a specific set of building blocks. 4-Hydrazinylbenzenesulfonamide hydrochloride emerged as a critical starting material, providing the essential 4-sulfamoylphenyl group necessary for potent and selective COX-2 inhibition[11]. This cemented the compound's importance, not as a drug itself, but as an indispensable component in the synthesis of a blockbuster therapeutic.

Physicochemical and Structural Data

4-Hydrazinylbenzenesulfonamide hydrochloride is typically a white to light yellow crystalline powder[1]. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions[4].

PropertyValueSource
CAS Number 17852-52-7[12]
Molecular Formula C₆H₁₀ClN₃O₂S[13]
Molecular Weight 223.68 g/mol [6][13]
IUPAC Name 4-hydrazinylbenzenesulfonamide;hydrochloride[13]
Melting Point 149-152 °C (lit.)[1]
Solubility Soluble in water.[1][4]
Canonical SMILES C1=CC(=CC=C1NN)S(=O)(=O)N.Cl[13]
InChIKey IKEURONJLPUALY-UHFFFAOYSA-N[12]

Synthesis and Manufacturing: A Methodological Deep Dive

The synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride is well-established, with two primary routes dominating laboratory and industrial production. The choice of method often depends on the cost and availability of starting materials, as well as scalability.

Route 1: From Sulfanilamide via Diazotization-Reduction

This classical approach leverages the readily available sulfanilamide, the original sulfa drug. The synthesis proceeds in two key steps: the diazotization of the aromatic amine followed by reduction to the corresponding hydrazine. This general transformation has historical roots in the work of Emil Fischer on phenylhydrazines in the late 19th century[14][15].

Synthesis from Sulfanilamide sulfanilamide Sulfanilamide (4-Aminobenzenesulfonamide) diazonium 4-Sulfamoylbenzenediazonium chloride (in situ) sulfanilamide:e->diazonium:w 1. NaNO₂, conc. HCl Crushed Ice, < 5°C product 4-Hydrazinylbenzenesulfonamide Hydrochloride diazonium:e->product:w 2. SnCl₂·2H₂O, conc. HCl 0-5°C Synthesis from p-Chlorobenzenesulfonamide pCBSA p-Chlorobenzenesulfonamide product_base 4-Hydrazinylbenzenesulfonamide (Free Base) pCBSA:e->product_base:w 1. Hydrazine Hydrate (excess) Autoclave, 120-125°C 0.8-1.2 MPa product_hcl 4-Hydrazinylbenzenesulfonamide Hydrochloride product_base:e->product_hcl:w 2. HCl (aq. or gas) in Methanol/Water

Caption: Industrial synthesis from p-Chlorobenzenesulfonamide.

Experimental Protocol: Synthesis from p-Chlorobenzenesulfonamide

  • Step 1: Nucleophilic Substitution

    • Charge a high-pressure autoclave with p-chlorobenzenesulfonamide and hydrazine hydrate. A significant molar excess of hydrazine hydrate (e.g., 8 to 15 equivalents) is used to drive the reaction to completion.[16]

    • Seal the autoclave and heat the reaction mixture to 120-125°C. The internal pressure will rise to approximately 0.8-1.2 MPa.[16]

    • Maintain these conditions and monitor the reaction (e.g., by HPLC) until the starting material is consumed.

  • Step 2: Isolation of the Free Base

    • After cooling the reactor, the reaction mixture is typically diluted with water, causing the free base product, 4-hydrazinylbenzenesulfonamide, to precipitate due to its lower solubility compared to the hydrochloride salt.[17]

    • The solid is collected by filtration and washed with water to remove excess hydrazine and other water-soluble impurities.

  • Step 3: Conversion to Hydrochloride Salt

    • The isolated free base is slurried in a suitable solvent, such as methanol or ethanol.[17]

    • Aqueous or gaseous hydrogen chloride is added to the slurry. The reaction is often exothermic.[17]

    • The hydrochloride salt, being less soluble in the organic solvent, precipitates. The slurry is cooled to maximize yield.

    • The final product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Applications in Drug Development: The Celecoxib Case Study

The primary and most significant application of 4-hydrazinylbenzenesulfonamide hydrochloride is as a key starting material in the synthesis of Celecoxib.[5][18] The synthesis involves a classic pyrazole formation via the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Celecoxib Synthesis cluster_0 Reactants cluster_1 Product hydrazine 4-Hydrazinylbenzenesulfonamide Hydrochloride celecoxib Celecoxib hydrazine->celecoxib Condensation (e.g., in Methanol, heat) dione 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione dione->celecoxib

Sources

Foundational

theoretical studies on 4-hydrazinylbenzenesulfonamide hydrochloride

An In-depth Technical Guide to the Theoretical and Experimental Analysis of 4-Hydrazinylbenzenesulfonamide Hydrochloride Introduction: Bridging Theory and Application 4-Hydrazinylbenzenesulfonamide hydrochloride is a piv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Experimental Analysis of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Introduction: Bridging Theory and Application

4-Hydrazinylbenzenesulfonamide hydrochloride is a pivotal chemical intermediate in modern pharmaceutical development.[1] While its most prominent role is as a key precursor in the synthesis of Celecoxib, a selective COX-2 inhibitor, its utility extends to the creation of other bioactive molecules, including potential carbonic anhydrase inhibitors.[2][3] This guide provides an in-depth exploration of 4-hydrazinylbenzenesulfonamide hydrochloride, moving beyond simple characterization to integrate a robust theoretical framework with practical, validated experimental protocols. By elucidating the molecule's electronic structure and reactivity through computational studies, we can better understand and optimize its application in drug synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital compound.

Part 1: Molecular Architecture and Theoretical Foundation

The reactivity and utility of 4-hydrazinylbenzenesulfonamide hydrochloride are fundamentally dictated by its molecular structure, which features a sulfonamide group and a hydrazine moiety attached to a benzene ring.[1] To probe this structure, we employ computational chemistry, a powerful tool for predicting molecular properties and behavior.

Computational Methodologies

Theoretical studies on sulfonamide derivatives are effectively carried out using Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP.[4] A robust basis set, such as 6-311++G(3df,2p), is typically chosen to accurately model the electronic environment, especially around the sulfur and nitrogen atoms.[4] This level of theory provides a reliable balance between computational cost and accuracy for predicting geometries, electronic properties, and spectroscopic signatures.

The Computational Workflow: The process begins with defining the initial 3D structure of the molecule. This structure is then subjected to geometry optimization to find its lowest energy conformation. Once the optimized geometry is achieved, further calculations can be performed to predict various properties.

G cluster_input Input Phase cluster_calc Calculation Core (DFT) cluster_output Analysis & Output A Initial 3D Structure (e.g., from SMILES) B Geometry Optimization (Finds lowest energy state) A->B Submit for optimization C Frequency Calculation (Confirms minimum energy) B->C Verify stability D Single-Point Energy & Property Calculation C->D Calculate properties E Molecular Orbitals (HOMO/LUMO) D->E Analyze results F Electrostatic Potential (MEP Map) D->F Analyze results G NBO Analysis (Charge Distribution) D->G Analyze results H Predicted Spectra (IR, NMR) D->H Analyze results

Caption: A typical workflow for the theoretical analysis of a molecule.

Predicted Electronic Properties
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's stability; a smaller gap suggests higher reactivity. For 4-hydrazinylbenzenesulfonamide, the HOMO is expected to be localized on the electron-rich hydrazine and phenyl groups, while the LUMO would be distributed over the electron-withdrawing sulfonamide group.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Electron-rich regions (negative potential), such as those around the nitrogen and oxygen atoms, are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), like the hydrogens of the amine and hydrazine groups, are sites for nucleophilic attack. This analysis is crucial for predicting intermolecular interactions and reaction sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge distribution and specific intramolecular interactions. For sulfonamides, it can elucidate the nature of the S-N bond, which theoretical studies suggest is primarily electrostatic with no significant π-contribution.[5] This helps explain the conformational preferences and stability of the sulfonamide group.

Part 2: Synthesis and Experimental Validation

Theoretical predictions must be substantiated by empirical data. This section details the established synthetic routes and the analytical protocols required to verify the structure and purity of 4-hydrazinylbenzenesulfonamide hydrochloride.

Synthesis Protocols

Two primary, field-proven methods exist for the synthesis of this compound.

Method 1: Diazotization of Sulfanilamide This is a classic and widely used method involving the conversion of the primary amine of sulfanilamide into a diazonium salt, which is then reduced.[2]

  • Step 1: Diazotization: Dissolve sulfanilamide (1 equivalent) in concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice bath.

  • Step 2: Nitrite Addition: Add a solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature below 5°C to form the 4-sulfamoylbenzenediazonium chloride intermediate.[6]

  • Step 3: Reduction: Prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. Add this reducing agent to the diazonium salt solution, still maintaining a low temperature.

  • Step 4: Isolation: Allow the reaction to proceed for several hours. The product, 4-hydrazinylbenzenesulfonamide hydrochloride, will precipitate. Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.[3]

Method 2: Nucleophilic Substitution of p-Chlorobenzenesulfonamide This alternative route involves the direct substitution of a chloro group with hydrazine, often performed under high temperature and pressure.[7]

  • Step 1: Reaction Setup: Charge an autoclave with p-chlorobenzenesulfonamide and hydrazine hydrate (an 8-15 fold molar excess is typical).[7]

  • Step 2: Reaction Conditions: Heat the sealed autoclave to 120-125°C, allowing the pressure to rise to 0.8-1.2 MPa.[7]

  • Step 3: Monitoring and Workup: Monitor the reaction for the consumption of the starting material. After completion, cool the reactor, and process the mixture to isolate the free base.

  • Step 4: Salt Formation: Dissolve the isolated free base in a suitable solvent (e.g., methanol) and treat with hydrochloric acid to precipitate the hydrochloride salt.[8] Isolate by filtration.

Structural Elucidation Protocols

The definitive structure and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals include aromatic protons on the benzene ring and exchangeable protons of the -NH₂, -NH-, and -SO₂NH₂ groups.

    • ¹³C NMR: Identifies the carbon framework of the molecule.

    • Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry (MS):

    • Purpose: Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.

    • Protocol: Use Electrospray Ionization (ESI) in positive mode. The resulting spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy:

    • Purpose: Identifies characteristic functional groups.

    • Protocol: Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Look for characteristic peaks for N-H stretching (hydrazine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H and C=C bonds.[9]

Part 3: Data Summary and Visualization

Physicochemical and Computed Properties

The following tables summarize the key identifiers and properties of 4-hydrazinylbenzenesulfonamide hydrochloride.

Table 1: Key Physicochemical Properties

Property Value Reference
CAS Number 17852-52-7 [10][11]
Molecular Formula C₆H₁₀ClN₃O₂S [10]
Molecular Weight 223.68 g/mol [10][12]
IUPAC Name 4-hydrazinylbenzenesulfonamide;hydrochloride [10]
Appearance White to light yellow crystalline powder [3]
Melting Point ~211-219 °C (decomposes) [6][13]

| Solubility | Soluble in water |[3] |

Table 2: Representative Theoretical Data (Illustrative)

Computed Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.3 eV Reflects chemical stability and reactivity

| Dipole Moment | ~5.8 D | Indicates a polar molecule |

Structural and Pathway Diagrams

G A 4-Hydrazinylbenzenesulfonamide Hydrochloride C Condensation Reaction (e.g., in Methanol, heat) A->C B 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione B->C D Celecoxib C->D Forms Pyrazole Ring

Sources

Protocols & Analytical Methods

Method

Synthesis of Celecoxib: A Detailed Application Guide for Drug Development Professionals

This document provides a comprehensive, in-depth guide to the synthesis of Celecoxib, a selective COX-2 inhibitor, starting from 4-hydrazinylbenzenesulfonamide hydrochloride. Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide to the synthesis of Celecoxib, a selective COX-2 inhibitor, starting from 4-hydrazinylbenzenesulfonamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this guide goes beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Celecoxib and its Synthesis

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity allows it to effectively reduce pain and inflammation with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1][2] The chemical structure of Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a distinctive pyrazole core, which is central to its therapeutic activity.[3] The synthesis route detailed herein is a widely adopted and efficient method for the preparation of this important pharmaceutical agent.[1]

The overall synthesis is a two-step process. It begins with the synthesis of the starting material, 4-hydrazinylbenzenesulfonamide hydrochloride, from sulfanilamide. This is followed by the core reaction: a cyclocondensation reaction between 4-hydrazinylbenzenesulfonamide hydrochloride and the β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, to form the pyrazole ring of Celecoxib.[1]

PART 1: Synthesis of the Starting Material: 4-Hydrazinylbenzenesulfonamide Hydrochloride

A common and efficient route to 4-hydrazinylbenzenesulfonamide hydrochloride begins with the readily available sulfanilamide.[4][5] This multi-step process involves a diazotization reaction followed by a reduction.

Experimental Protocol: Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Materials and Reagents:

  • Sulfanilamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

  • Crushed Ice

  • Deionized Water

Step-by-Step Procedure:

  • Diazotization of Sulfanilamide:

    • In a suitable reaction vessel, dissolve sulfanilamide (1.0 eq) in a mixture of concentrated hydrochloric acid and crushed ice.[4] The temperature of the mixture should be maintained below 5°C to ensure the stability of the diazonium salt intermediate.[4]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise to the sulfanilamide solution with vigorous stirring.[4] The reaction is typically complete when a clear solution of the diazonium salt is formed.[4]

  • Reduction of the Diazonium Salt:

    • Method A: Using Stannous Chloride: In a separate flask, prepare a solution of stannous chloride dihydrate (a slight excess) in concentrated hydrochloric acid, and cool it to 0-5°C.[4]

    • Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with rapid stirring. A precipitate will form.[4] Allow the mixture to stand, preferably overnight, to ensure complete reduction.[4]

    • Method B: Using Sodium Sulfite: Alternatively, the diazonium salt solution can be added to a solution of sodium sulfite. This method has been reported to provide a higher yield.[6]

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the product with cold deionized water to remove any remaining salts and impurities.

    • Dry the product under vacuum to obtain 4-hydrazinylbenzenesulfonamide hydrochloride as a solid.

Causality Behind Experimental Choices:
  • Low Temperature for Diazotization: Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to reduced yields and the formation of byproducts. Maintaining a temperature below 5°C is critical for the success of this reaction.[6]

  • Choice of Reducing Agent: Both stannous chloride and sodium sulfite are effective reducing agents for diazonium salts. The choice between them may depend on factors such as cost, availability, and desired yield, with some reports indicating higher yields with sodium sulfite.[6]

PART 2: Core Synthesis of Celecoxib

The final and crucial step in the synthesis is the formation of the pyrazole ring through a cyclocondensation reaction.

Experimental Protocol: Synthesis of Celecoxib

Materials and Reagents:

  • 4-Hydrazinylbenzenesulfonamide hydrochloride

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Ethanol or Methanol

  • Ethyl Acetate

  • Toluene

  • Water

Step-by-Step Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with a reflux condenser and a stirrer, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (a slight excess, e.g., 1.05 eq).[1]

    • Add a suitable solvent, such as ethanol or methanol.[1][7]

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to reflux (typically around 65-80°C) and stir for several hours (e.g., 5-10 hours).[1]

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.[1]

    • To the residue, add ethyl acetate and water and stir.[1] Separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine to remove any acidic impurities and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Celecoxib.

  • Purification:

    • The crude Celecoxib can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and isooctane, to yield pure Celecoxib.[8]

Reaction Mechanism and Rationale:

The cyclocondensation reaction proceeds through a nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons of the β-diketone. The presence of the trifluoromethyl group on the β-diketone influences the regioselectivity of the reaction, leading to the formation of the desired isomer of Celecoxib. The acidic conditions, provided by the hydrochloride salt of the starting material, can catalyze the condensation and subsequent dehydration steps.

Quantitative Data Summary

The following table summarizes typical yields and purity data reported for the synthesis of Celecoxib using the described method.

StepStarting MaterialsSolventReaction TimeTemperatureYieldPurityReference
Celecoxib Synthesis 4-hydrazinylbenzenesulfonamide HCl, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dioneEthanol5 hoursReflux~90%>99% (HPLC)[9]
4-hydrazinylbenzenesulfonamide HCl Synthesis Sulfanilamide, Sodium Nitrite, Stannous ChlorideWater, HCl~24 hours0-5°C~76%>95%[6]
4-hydrazinylbenzenesulfonamide HCl Synthesis Sulfanilamide, Sodium Nitrite, Sodium SulfiteWater, HCl~24 hours0-10°C~88%>98%[6][10]

Characterization of Celecoxib

The structure and purity of the synthesized Celecoxib should be confirmed using various analytical techniques.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the sulfonamide protons. Key signals include a singlet for the methyl group around δ 2.3 ppm and signals for the aromatic protons in the range of δ 7.2-7.9 ppm.[11][12][13]

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the trifluoromethyl carbon.[11]

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3200-3400 cm⁻¹), the S=O stretching (around 1150-1350 cm⁻¹), and aromatic C-H stretching.[11][12]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Celecoxib (m/z 381.08).[3][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to detect any impurities, such as the regioisomer.[11]

Visualizing the Process: Diagrams

Overall Synthetic Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Celecoxib Synthesis Sulfanilamide Sulfanilamide Diazonium_Salt Diazonium_Salt Sulfanilamide->Diazonium_Salt NaNO2, HCl <5°C Hydrazine_HCl 4-Hydrazinylbenzenesulfonamide HCl Diazonium_Salt->Hydrazine_HCl SnCl2 or Na2SO3 Crude_Celecoxib Crude_Celecoxib Hydrazine_HCl->Crude_Celecoxib Ethanol, Reflux Diketone 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione Diketone->Crude_Celecoxib Pure_Celecoxib Pure_Celecoxib Crude_Celecoxib->Pure_Celecoxib Recrystallization

Caption: Overall workflow for the synthesis of Celecoxib.

Mechanism of Celecoxib Action

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified mechanism of action of Celecoxib.

Conclusion

The synthesis of Celecoxib from 4-hydrazinylbenzenesulfonamide hydrochloride is a well-established and efficient process.[1] This guide provides a detailed and scientifically grounded protocol for its preparation, intended to empower researchers and drug development professionals. By understanding the rationale behind each step, from the synthesis of the starting material to the final purification of Celecoxib, scientists can optimize the process, ensure high purity and yield, and contribute to the development of this important therapeutic agent.

References

Application

The Strategic Synthesis of Pyrazole Scaffolds: A Guide to Utilizing 4-Hydrazinylbenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Moiety in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, leading to a wide array of biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial effects.[2][3] A key starting material for the construction of medicinally relevant pyrazoles, particularly those bearing a sulfonamide group, is 4-hydrazinylbenzenesulfonamide hydrochloride.[4] This application note provides a comprehensive guide to the synthesis of pyrazoles using this vital reagent, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field. A notable application of this compound is in the synthesis of Celecoxib, a selective COX-2 inhibitor, which underscores the industrial and therapeutic importance of this synthetic route.[5][6]

The Core Reaction: Knorr Pyrazole Synthesis

The formation of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound is a classic and widely utilized transformation known as the Knorr pyrazole synthesis.[7][8] This acid-catalyzed condensation reaction provides a direct and efficient route to the pyrazole core.[8]

Mechanistic Insights

The reaction proceeds through a well-established pathway involving initial imine formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Imine Formation: Following the initial attack, a molecule of water is eliminated to form an imine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[9]

When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to the formation of two regioisomers. The regioselectivity of the reaction can be influenced by factors such as the nature of the substituents on the dicarbonyl compound and the reaction conditions.[5]

Knorr_Pyrazole_Synthesis hydrazine 4-Hydrazinylbenzene- sulfonamide Hydrochloride imine Imine Intermediate hydrazine->imine + H+ dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->imine reactants cyclized Cyclized Intermediate imine->cyclized Intramolecular Attack pyrazole Pyrazole Product cyclized->pyrazole - H2O Aromatization

Figure 1: Generalized mechanism of the Knorr pyrazole synthesis.

Synthesis of the Key Reagent: 4-Hydrazinylbenzenesulfonamide Hydrochloride

The accessibility of 4-hydrazinylbenzenesulfonamide hydrochloride is crucial for its widespread use. It is typically synthesized from readily available starting materials.

Protocol 1: Synthesis from 4-Aminobenzenesulfonamide (Sulfanilamide)

This common laboratory-scale synthesis involves a two-step process: diazotization of sulfanilamide followed by reduction of the resulting diazonium salt.[5][10]

Step 1: Diazotization

  • Dissolve 4-aminobenzenesulfonamide (1 equivalent) in a mixture of concentrated hydrochloric acid and crushed ice to maintain a temperature below 5°C.[5]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise while maintaining vigorous stirring.[10][11]

  • Continue stirring at 0-5°C until a clear solution of the 4-sulfamoylbenzenediazonium chloride is formed.

Step 2: Reduction

  • In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, also cooled to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with rapid stirring, ensuring the temperature remains below 5°C.[5]

  • After the addition is complete, continue stirring for a few hours at low temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 4-hydrazinylbenzenesulfonamide hydrochloride.[5]

Protocol 2: Synthesis from p-Chlorobenzenesulfonamide

An alternative industrial-scale synthesis involves the direct nucleophilic substitution of the chlorine atom in p-chlorobenzenesulfonamide with hydrazine.[12]

  • Charge an autoclave with p-chlorobenzenesulfonamide and hydrazine hydrate (in a molar ratio of approximately 1:8 to 1:15).[12]

  • Heat the autoclave to 120-125°C, maintaining a pressure of 0.8-1.2 MPa.[12]

  • Monitor the reaction until the starting material is consumed.

  • After cooling, the product can be isolated and purified.

Reagent_Synthesis_Workflow cluster_protocol1 Protocol 1: From Sulfanilamide cluster_protocol2 Protocol 2: From p-Chlorobenzenesulfonamide start1 4-Aminobenzenesulfonamide diazotization Diazotization (NaNO2, HCl, 0-5°C) start1->diazotization diazonium 4-Sulfamoylbenzenediazonium chloride diazotization->diazonium reduction Reduction (SnCl2, HCl, 0-5°C) diazonium->reduction product1 4-Hydrazinylbenzenesulfonamide Hydrochloride reduction->product1 start2 p-Chlorobenzenesulfonamide reaction Reaction with Hydrazine Hydrate (120-125°C, 0.8-1.2 MPa) start2->reaction product2 4-Hydrazinylbenzenesulfonamide Hydrochloride reaction->product2

Figure 2: Workflow for the synthesis of the key reagent.

Application in Drug Synthesis: The Case of Celecoxib

A prominent application of 4-hydrazinylbenzenesulfonamide hydrochloride is in the synthesis of Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[4][6]

Protocol 3: Synthesis of Celecoxib

The synthesis of Celecoxib involves the condensation of 4-hydrazinylbenzenesulfonamide hydrochloride with the 1,3-dicarbonyl compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[6]

Materials:

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent)

  • 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 equivalents)[6]

  • Methanol or Ethanol[5][6]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinylbenzenesulfonamide hydrochloride in methanol.[6]

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (e.g., 10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude Celecoxib can then be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane.

Factors Influencing Reaction Outcome

The success of the pyrazole synthesis depends on several factors that can be optimized to improve yield and purity.

ParameterInfluenceTypical Conditions/Considerations
Solvent Can affect reaction rate and regioselectivity.Alcohols like methanol or ethanol are commonly used.[5][6] 2,2,2-trifluoroethanol (TFE) has been shown to promote high regioselectivity in some cases.[5]
Catalyst An acid catalyst is typically required to facilitate imine formation.The hydrochloride salt of the hydrazine often serves as the in-situ acid catalyst. Additional acid may not be necessary.[1]
Temperature Affects the reaction rate.Refluxing in the chosen solvent is a common practice to ensure a reasonable reaction time.[6]
Purity of Reactants Impurities in the starting materials, such as isomers of the 1,3-dicarbonyl precursor, can lead to the formation of isomeric impurities in the final product.[13]Careful purification of starting materials is crucial for obtaining a high-purity product.[13]

Conclusion

4-Hydrazinylbenzenesulfonamide hydrochloride is a versatile and indispensable reagent for the synthesis of a wide range of pyrazole-containing compounds. Its application in the synthesis of blockbuster drugs like Celecoxib highlights its significance in medicinal chemistry and drug development. A thorough understanding of the Knorr pyrazole synthesis, coupled with careful control of reaction parameters, enables the efficient and selective construction of these valuable heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers to successfully utilize this key building block in their synthetic endeavors.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23). Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. (2025). Available from: [Link]

  • PubMed. Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles. (2024-09-10). DOI:10.1039/D4OB01211A. Available from: [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1036-1044.
  • YouTube. synthesis of pyrazoles. (2019-01-19). Available from: [Link]

  • Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020-05-30). Available from: [Link]

  • ACS Publications. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters. (2015-06-11). Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Available from: [Link]

  • MDPI. Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Available from: [Link]

  • Bentham Science. Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Available from: [Link]

  • LookChem. Cas 17852-52-7,4-Hydrazinobenzene-1-sulfonamide hydrochloride. Available from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5 -. Available from: [Link]

  • SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available from: [Link]

  • Google Patents. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • PMC - NIH. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023-06-20). Available from: [Link]

  • ResearchGate. Synthesis of Benzo-Fused Sulfonimidate Heterocycles. (2023-11-25). Available from: [Link]

  • Google Patents. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • PubChem. 4-Hydrazinylbenzenesulfonamide hydrochloride | C6H10ClN3O2S. Available from: [Link]

Sources

Method

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assays Using Esterase Activity

Introduction: The Critical Role of Carbonic Anhydrases and Their Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are fundamental to life.[1][2] These enzymes are renowned for thei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are fundamental to life.[1][2] These enzymes are renowned for their remarkable catalytic efficiency in the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4][5] This seemingly simple reaction is pivotal for a multitude of physiological processes, including respiration, CO₂ transport, pH homeostasis, and bone resorption.[6][7]

There are at least 15 known human CA isoforms, each with distinct tissue distribution and subcellular localization.[8] The differential expression and function of these isoforms have implicated them in various pathologies. For instance, overexpression of isoforms like CA IX and XII is strongly associated with tumorigenesis, particularly in hypoxic tumors where they contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[4][8][9][10] This makes specific CA isoforms, like CA IX, highly attractive targets for the development of novel therapeutics in oncology.[8][9] Other CA isoforms are targets for diuretics (CA II), anti-glaucoma agents (CA II), and treatments for altitude sickness (CA II, CA IV).[11][12][13][14][15]

The development of potent and isoform-selective CA inhibitors is a major focus in medicinal chemistry and drug discovery.[16][17][18][19] A robust and reliable in vitro assay is therefore indispensable for the initial screening and kinetic characterization of these potential drug candidates. This application note provides a detailed protocol for a widely used colorimetric assay for determining CA inhibition, leveraging the enzyme's esterase activity.

The Scientific Bedrock: Understanding the Carbonic Anhydrase Catalytic Mechanism

At the heart of every CA is a zinc ion (Zn²⁺) located in the active site, which is crucial for catalysis.[3][20] The catalytic cycle for the hydration of CO₂ can be summarized in two principal stages:

  • Nucleophilic Attack: The zinc-bound hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbon atom of the CO₂ molecule that has diffused into the active site. This results in the formation of a zinc-bound bicarbonate ion.[20][21]

  • Regeneration of the Active Site: The bicarbonate ion is then displaced by a water molecule from the solvent. To complete the catalytic cycle, a proton must be transferred from the zinc-bound water molecule to the surrounding medium, regenerating the zinc-bound hydroxide. This proton transfer is often the rate-limiting step and is facilitated by a "proton shuttle" residue, typically a histidine (His64 in CA II), which accepts the proton and transfers it to the bulk solvent.[20][21]

This intricate and highly efficient mechanism allows CAs to be one of the fastest enzymes known.

Diagram of the Carbonic Anhydrase Catalytic Cycle

Carbonic Anhydrase Catalytic Cycle Figure 1: Catalytic Cycle of Carbonic Anhydrase E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ (Enzyme-Substrate Complex) E_Zn_OH->E_Zn_OH_CO2 + CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ E_Zn_H2O->E_Zn_OH - H⁺ (via Proton Shuttle)

Caption: A simplified representation of the two-stage ping-pong mechanism of CO₂ hydration catalyzed by α-carbonic anhydrases.

Principle of the Inhibition Assay: Leveraging Esterase Activity

While the physiological substrate for CA is CO₂, the enzyme also exhibits esterase activity, capable of hydrolyzing certain ester substrates.[2] This property is exploited in a convenient and widely adopted colorimetric assay for screening CA inhibitors. The substrate, p-nitrophenyl acetate (p-NPA), is colorless. In the presence of carbonic anhydrase, p-NPA is hydrolyzed to p-nitrophenol (p-NP) and acetate.[2][6] At an alkaline pH, the resulting p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 400-405 nm.[6]

The rate of formation of p-nitrophenol is directly proportional to the CA activity. When a CA inhibitor is present, it binds to the enzyme, reducing its catalytic efficiency and thus slowing down the rate of p-NPA hydrolysis. This leads to a decrease in the rate of color development, which can be monitored spectrophotometrically.[6][22] The potency of the inhibitor is determined by measuring the extent of this rate reduction at various inhibitor concentrations.

Detailed Protocol: p-Nitrophenyl Acetate (p-NPA) Based Carbonic Anhydrase Inhibition Assay

This protocol is designed for a 96-well microplate format, suitable for medium to high-throughput screening.

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich, C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Standard Inhibitor: Acetazolamide (a well-characterized, potent CA inhibitor).[11][13]

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Organic Solvent: Anhydrous acetonitrile or DMSO for dissolving the substrate and test compounds.

  • Equipment:

    • 96-well clear, flat-bottom microplates.

    • Microplate reader capable of kinetic measurements at 400-405 nm.

    • Multichannel pipettes and tips.

    • Standard laboratory glassware and consumables.

Reagent Preparation
  • Assay Buffer (50 mM Tris-SO₄, pH 7.6): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.6 using sulfuric acid. Bring to the final volume with deionized water.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized CA powder in cold Assay Buffer. Gently mix to dissolve. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • CA Working Solution (e.g., 2 units/mL): On the day of the assay, dilute the CA stock solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • p-NPA Substrate Stock Solution (30 mM): Dissolve p-NPA in anhydrous acetonitrile or DMSO. This solution should be prepared fresh daily and protected from light.

  • Inhibitor Stock Solutions: Dissolve test compounds and the standard inhibitor (Acetazolamide) in DMSO to a high concentration (e.g., 10 mM).

  • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%) to ensure solubility while minimizing solvent effects on enzyme activity.

Experimental Workflow

Diagram of the Experimental Workflow

Experimental Workflow Figure 2: Workflow for CA Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate_setup Plate Setup (Buffer, Inhibitor/Vehicle) prep_reagents->plate_setup add_enzyme Add CA Working Solution plate_setup->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate Initiate Reaction (Add p-NPA Substrate) pre_incubate->add_substrate read_plate Kinetic Reading (Abs @ 400 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates (Slope of Abs vs. Time) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Step-by-step workflow from reagent preparation to determination of inhibitor potency (IC₅₀).

Assay Procedure (per well, 200 µL total volume)
  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 160 µL Assay Buffer + 20 µL of the vehicle (e.g., Assay Buffer with 1% DMSO).

    • Test Compound: 160 µL Assay Buffer + 20 µL of each test compound dilution.

    • Positive Control: 160 µL Assay Buffer + 20 µL of each standard inhibitor dilution.

    • It is highly recommended to perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • To all wells except the Blank, add 20 µL of the CA Working Solution.

    • Gently tap the plate to mix.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the p-NPA Substrate Stock Solution to all wells (including the Blank).

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 400 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, plot absorbance versus time. The initial reaction rate (V) is the slope of the linear portion of this curve (ΔAbs/min).

  • Correct for Background: Subtract the rate of the Blank (non-enzymatic hydrolysis of p-NPA) from all other rates.

  • Calculate Percentage Inhibition: The percentage inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    Where:

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

    • V_vehicle is the rate of reaction of the vehicle control (maximum activity).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Example Plate Layout and Key Parameters

ParameterValueRationale
EnzymeHuman CA IIA common and well-characterized isoform.
Substratep-Nitrophenyl Acetate (p-NPA)A chromogenic substrate for esterase activity.
Final p-NPA Conc.3 mMShould be at or near the Kₘ for reliable kinetics.[23]
Final Enzyme Conc.0.2 units/wellOptimized for a linear reaction rate over 15 min.
Standard InhibitorAcetazolamideA potent, well-known sulfonamide inhibitor.
Assay Buffer50 mM Tris-SO₄, pH 7.6pH is optimal for color development of p-nitrophenol.
Pre-incubation Time15 minutesAllows for equilibrium binding of the inhibitor.
Reaction Time15 minutesEnsures sufficient product formation for accurate rate calculation.
Wavelength400 nmλₘₐₓ for the p-nitrophenolate ion.[6]
Temperature25°C (Room Temp.)Standard and convenient assay temperature.

Table 2: Sample Data and IC₅₀ Calculation for Acetazolamide

[Acetazolamide] (nM)Log [Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Vehicle)N/A0.05200.0
100.046810.0
50.700.039025.0
101.000.027048.1
251.400.015670.0
501.700.007885.0
1002.000.003194.0
Calculated IC₅₀ 10.4 nM

Trustworthiness and Self-Validation: Key Considerations

  • Linearity: Ensure the reaction rate is linear over the measurement period. If the curve plateaus too quickly, reduce the enzyme concentration.

  • Solvent Effects: The final concentration of organic solvents like DMSO should be kept constant across all wells and should ideally be below 1% (v/v) to avoid impacting enzyme activity. A solvent control is essential.

  • Substrate Stability: p-NPA can undergo slow, non-enzymatic hydrolysis. The Blank wells are crucial for quantifying and correcting for this background rate.[24]

  • Positive Control: Always include a standard inhibitor like acetazolamide. This validates the assay's performance and provides a benchmark for comparing the potency of new compounds.[22]

  • Isoform Selectivity: To determine if an inhibitor is selective, this assay should be performed in parallel with other CA isoforms (e.g., the ubiquitous CA I and CA II vs. the tumor-associated CA IX).[16][17][25]

Conclusion

The p-NPA-based esterase assay is a robust, cost-effective, and high-throughput compatible method for screening and characterizing inhibitors of carbonic anhydrase. By understanding the underlying enzymatic mechanism and carefully controlling experimental parameters, researchers can generate reliable and reproducible data. This protocol provides a comprehensive guide for drug development professionals and scientists to effectively identify and evaluate novel carbonic anhydrase inhibitors, paving the way for new therapeutic interventions in a range of diseases.

References

Application

Application Notes and Protocols: Experimental Setup for Synthesizing Anti-inflammatory Agents

Introduction Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a vital compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a vital component of the healing process, chronic inflammation is implicated in the pathogenesis of a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers.[2][3] The development of effective anti-inflammatory agents remains a cornerstone of modern therapeutic research, aimed at mitigating the detrimental effects of uncontrolled inflammatory responses.[4][5]

This comprehensive guide provides an in-depth overview of the experimental setup for synthesizing novel anti-inflammatory agents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. The focus is on providing a robust framework for the rational design, synthesis, and preliminary evaluation of potential anti-inflammatory drug candidates.

I. Rationale and Strategic Approaches in Anti-inflammatory Drug Discovery

The journey of developing a new anti-inflammatory drug begins with a strategic approach to identify and validate therapeutic targets and design molecules that can effectively modulate their activity.[3]

Target Identification and Validation

A thorough understanding of the molecular pathways driving inflammation is crucial for identifying promising drug targets.[6] Key pathways and targets include:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[7][8] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes.[7][9]

  • Lipoxygenase (LOX) Enzymes: 5-Lipoxygenase (5-LOX) is another critical enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are involved in various inflammatory diseases.[1]

  • Cytokines and their Receptors: Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) play a central role in amplifying and sustaining inflammatory responses.[6][10][11]

  • Kinases: Intracellular signaling kinases, such as p38 MAP Kinase (MAPK), are involved in the production of pro-inflammatory cytokines and can be targeted to suppress inflammation.[12]

Synthetic Strategies

Several strategies are employed in the synthesis of novel anti-inflammatory agents:

  • Modification of Existing Scaffolds: This involves chemically modifying the structure of known anti-inflammatory drugs, such as NSAIDs, to improve their efficacy, selectivity, or safety profile.[9][13] For instance, masking the carboxylic acid group of NSAIDs is a common strategy to reduce gastrointestinal toxicity.[9]

  • Molecular Hybridization: This approach involves combining two or more pharmacophores from different drug classes into a single molecule.[2] This can lead to compounds with multiple mechanisms of action or improved pharmacokinetic properties.[2]

  • Structure-Based Drug Design: Utilizing computational tools like molecular docking, researchers can design molecules that are predicted to bind with high affinity to a specific therapeutic target.[7][14]

  • Natural Product-Inspired Synthesis: Many natural products exhibit potent anti-inflammatory properties.[6] These can serve as inspiration for the synthesis of novel and structurally diverse anti-inflammatory agents.[6]

II. Experimental Workflow for Synthesis and Evaluation

The synthesis and preliminary evaluation of a potential anti-inflammatory agent typically follow a structured workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation In Vitro Evaluation start Starting Material Selection reaction Chemical Synthesis start->reaction purification Purification (e.g., Chromatography) reaction->purification structural Structural Elucidation (NMR, MS, IR) purification->structural purity Purity Analysis (HPLC) structural->purity cytotoxicity Cytotoxicity Assays purity->cytotoxicity anti_inflammatory Anti-inflammatory Activity Assays cytotoxicity->anti_inflammatory

Caption: A generalized experimental workflow for the synthesis and in vitro evaluation of anti-inflammatory agents.

III. Detailed Protocols

This section provides detailed, step-by-step protocols for key stages in the synthesis and evaluation of anti-inflammatory compounds.

Protocol 1: Synthesis of a Novel NSAID Derivative (Example: Amide Prodrug of Ibuprofen)

This protocol describes the synthesis of an amide prodrug of ibuprofen, a common strategy to reduce its gastrointestinal side effects.[15]

Objective: To synthesize an amide derivative of ibuprofen by coupling it with a primary amine.

Materials:

  • Ibuprofen

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • A primary amine (e.g., sulfanilamide)[15]

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Activation of Ibuprofen:

    • Dissolve a specific molar quantity of ibuprofen in anhydrous DCM in a round-bottom flask.

    • Add an equimolar amount of DCC to the solution.

    • Stir the mixture at room temperature for 30 minutes. This step activates the carboxylic acid group of ibuprofen, forming an O-acylisourea intermediate.[15]

  • Coupling Reaction:

    • In a separate flask, dissolve an equimolar amount of the chosen primary amine in anhydrous DCM.

    • Slowly add the amine solution dropwise to the activated ibuprofen solution at 0°C.

    • Allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.[15]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Characterization of the Synthesized Compound

Accurate characterization is essential to confirm the structure and purity of the newly synthesized compound.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the compound.[7][16]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[16]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[16][17]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the synthesized compound.

Protocol 3: In Vitro Anti-inflammatory Activity Screening

Several in vitro assays can be used to evaluate the anti-inflammatory potential of the synthesized compounds.[12][18]

3.3.1. Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells.[10][11][12]

Cell Line: THP-1 (human monocytic cell line) or RAW 264.7 (murine macrophage cell line).[10][19]

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Pre-incubate the differentiated macrophages with various concentrations of the synthesized compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[10][11]

  • Cytokine Measurement: After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatant.[10]

  • Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[20]

3.3.2. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These enzymatic assays directly measure the inhibitory activity of the synthesized compound against COX and LOX enzymes.

Procedure:

  • Enzyme Preparation: Use purified COX-1, COX-2, or 5-LOX enzymes.

  • Incubation: Incubate the enzyme with the synthesized compound at various concentrations.

  • Substrate Addition: Add the enzyme's substrate (e.g., arachidonic acid).

  • Product Measurement: Measure the formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) using appropriate detection methods, such as spectrophotometry or specific immunoassays.[12]

IV. Data Presentation and Interpretation

Quantitative data from the assays should be presented clearly for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of Synthesized Compounds

Compound IDIC₅₀ (µM) for TNF-α InhibitionIC₅₀ (µM) for COX-2 InhibitionCytotoxicity (CC₅₀, µM)
Compound A15.28.5>100
Compound B25.812.1>100
Ibuprofen30.55.2>100

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

V. Signaling Pathway Visualization

Understanding the mechanism of action of a potential anti-inflammatory agent often involves visualizing its interaction with key signaling pathways.

inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK p38 MAPK MyD88->MAPK NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines New_Drug Synthesized Agent New_Drug->MAPK Inhibition New_Drug->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation, highlighting potential targets for synthesized anti-inflammatory agents.

VI. Conclusion and Future Directions

The synthesis and evaluation of novel anti-inflammatory agents is a dynamic and evolving field. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute their experiments with scientific rigor. Future advancements in this area will likely involve the development of more targeted therapies with improved safety profiles, the use of artificial intelligence in drug design, and a deeper understanding of the complex interplay of inflammatory pathways.[6]

References

  • Ledur, A., et al. (2015). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods.
  • Singh, U., et al. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry.
  • Jaya, N., & Shanthi, S. (2018).
  • Jamtsho, T., et al. (2022).
  • Villalobos-García, D., et al. (2022).
  • Singh, U., et al. (2004). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical Chemistry.
  • Milenković, D., et al. (2023).
  • Rocha, M. S., & Viegas-Junior, C. (2013).
  • Li, J., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. Frontiers in Pharmacology.
  • Kim, H., & Kim, D. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules.
  • Knowles, R. G. (2014). Development of anti-inflammatory drugs - the research and development process. Basic & Clinical Pharmacology & Toxicology.
  • Sutton, C. (2012).
  • Knowles, R. G. (2014). Development of anti-inflammatory drugs - the research and development process. PubMed.
  • Hoda, N., et al. (2023).
  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.
  • Lunn, H. (2012).
  • Makhija, D. T., et al. (2011). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences.
  • Rida, S. M., et al. (2018). Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. Iraqi Journal of Pharmaceutical Sciences.
  • Milenković, D., et al. (2021).
  • Hoda, N., et al. (2023).
  • Bouyahya, A., et al. (2023).
  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization and Anti-Inflammatory Evaluation of New Amino Acids Derivatives of Naproxen.
  • Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon.
  • Sahu, P. K., et al. (2018). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

Method

Application Notes and Protocols: A Guide to Condensation Reactions with Dicarbonyl Compounds

Abstract Dicarbonyl compounds are foundational pillars in synthetic organic chemistry, serving as versatile precursors for a multitude of molecular architectures. Their unique electronic properties, characterized by the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dicarbonyl compounds are foundational pillars in synthetic organic chemistry, serving as versatile precursors for a multitude of molecular architectures. Their unique electronic properties, characterized by the presence of two carbonyl groups, facilitate a rich variety of condensation reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex acyclic systems and, most notably, a diverse array of heterocyclic scaffolds that are central to medicinal chemistry and materials science.[1][2] This guide offers an in-depth exploration of the key condensation reactions involving dicarbonyl compounds. We will dissect the underlying mechanisms, provide detailed, field-proven protocols, and explain the critical parameters that govern reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their synthetic endeavors.

Introduction: The Synthetic Power of Dicarbonyl Compounds

Dicarbonyl compounds, classified by the relative positions of their carbonyl groups (e.g., 1,3-, 1,4-, 1,5-dicarbonyls), possess a unique reactivity profile. The protons on the carbon atom situated between two carbonyl groups (the α-carbon in a 1,3-dicarbonyl system) exhibit enhanced acidity. This feature allows for the facile generation of enolates under relatively mild basic conditions, which can then act as potent nucleophiles. This fundamental principle underpins a vast number of classical and modern name reactions that are indispensable for molecular construction.[3]

This guide is structured to provide both theoretical understanding and practical, actionable protocols for several key classes of condensation reactions utilizing dicarbonyl compounds. We will cover intermolecular C-C bond formations, intramolecular cyclizations, and the synthesis of critical five- and six-membered heterocyclic systems.

Intermolecular Condensations for C-C Bond Formation

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the condensation of a carbonyl compound (aldehyde or ketone) with an active methylene compound, such as a 1,3-dicarbonyl substrate (e.g., malonic esters, acetylacetone).[4] The reaction is typically catalyzed by a weak base and often results in an α,β-unsaturated dicarbonyl product after spontaneous dehydration.[4][5] Its utility is highlighted in various multi-component reactions, including the Hantzsch pyridine synthesis and the Gewald reaction.[5]

2.1.1 Mechanistic Insight

The choice of catalyst is pivotal. A Brønsted base (e.g., piperidine, triethylamine) deprotonates the active methylene compound to form a resonance-stabilized enolate.[6] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the final conjugated product. The dehydration step is often the thermodynamic driving force for the reaction.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene (e.g., Malonic Ester) Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base (B:) Base->ActiveMethylene Aldehyde Aldehyde/Ketone Enolate->Aldehyde C-C Bond Formation Intermediate Alkoxide Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product -H₂O Dieckmann_Mechanism Dieckmann Condensation Mechanism Diester 1,6- or 1,7-Diester Enolate Intramolecular Enolate Diester->Enolate + Base - BH⁺ CyclicIntermediate Cyclic Alkoxide Intermediate Enolate->CyclicIntermediate Intramolecular Attack Product Cyclic β-Keto Ester CyclicIntermediate->Product - OR⁻ FinalEnolate Product Enolate (Driving Force) Product->FinalEnolate + Base (Irreversible) Hantzsch_Workflow Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct (α,β-Unsaturated) Aldehyde->Knoevenagel_Product BetaDicarbonyl1 β-Dicarbonyl (1 eq) BetaDicarbonyl1->Knoevenagel_Product BetaDicarbonyl2 β-Dicarbonyl (1 eq) Enamine Enamine BetaDicarbonyl2->Enamine Ammonia Ammonia/Amine Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Michael Addition Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Product Dihydropyridine->Pyridine Oxidation

Sources

Application

Application and Protocol Guide: Analytical Methods for the Purity Analysis of 4-Hydrazinylbenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydrazinylbenzenesulfonamide hydrochloride is a critical intermediate in the synthesis of various pharmaceuticals, most notably the selective...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a critical intermediate in the synthesis of various pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib. The purity of this starting material is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the essential analytical methods for assessing the purity of 4-hydrazinylbenzenesulfonamide hydrochloride, ensuring it meets the stringent requirements of drug development and manufacturing.

The methodologies detailed herein are designed to provide a robust framework for quality control, encompassing chromatographic, titrimetric, and spectroscopic techniques. Each protocol is presented with the underlying scientific principles and practical insights to ensure reliable and reproducible results.

Core Analytical Strategies for Purity Assessment

A multi-pronged analytical approach is necessary for the comprehensive purity evaluation of 4-hydrazinylbenzenesulfonamide hydrochloride. This involves a primary quantitative assay, typically by High-Performance Liquid Chromatography (HPLC), supplemented by methods to control for specific process-related impurities and to confirm the compound's identity and structure.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the cornerstone for determining the purity of 4-hydrazinylbenzenesulfonamide hydrochloride. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from its potential impurities, including starting materials, by-products, and degradation products.[1]

Scientific Principle

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. By using a gradient elution, where the mobile phase composition is changed over time, a wide range of compounds with varying polarities can be effectively separated and quantified.

Experimental Protocol: RP-HPLC Method

This protocol outlines a validated method for the quantitative determination of 4-hydrazinylbenzenesulfonamide hydrochloride and its related substances.

Chromatographic Conditions:

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 5 µL
Run Time 40 minutes

Table 1: Chromatographic Conditions.[2]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
10955
252080
302080
35955
40955

Table 2: Gradient Elution Program.[2]

Reagent and Sample Preparation:

  • Diluent: Acetonitrile and water (50:50 v/v).

  • Standard Preparation (10 µg/mL): Accurately weigh about 10 mg of 4-Hydrazinylbenzenesulfonamide Hydrochloride USP Reference Standard and transfer to a 100 mL volumetric flask.[3] Dissolve in and dilute to volume with diluent. Further dilute 10 mL of this solution to 100 mL with diluent.

  • Sample Preparation (1000 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.[2]

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • The tailing factor for the 4-hydrazinylbenzenesulfonamide peak should not be more than 2.0.

  • The theoretical plates for the 4-hydrazinylbenzenesulfonamide peak should not be less than 2000.

  • The relative standard deviation (RSD) for six replicate injections of the standard solution should not be more than 2.0%.

Calculation of Purity:

The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. Impurities are quantified against the principal peak, often using relative response factors if known, or as area percent.

Titrimetric Analysis for Assay Verification

Titrimetric methods offer a classic, cost-effective, and accurate means of assaying 4-hydrazinylbenzenesulfonamide hydrochloride. The presence of a primary aromatic amine (after reduction of the hydrazine group) or the acidic sulfonamide group allows for straightforward acid-base or diazotization titrations.[4][5]

Scientific Principle: Diazotization Titration

This method is based on the reaction of the primary aromatic amino group with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt.[6][7] The endpoint of the titration can be determined potentiometrically or with a visual indicator.

Experimental Protocol: Diazotization Titration

Reagents:

  • 0.1 M Sodium Nitrite, accurately standardized.

  • Hydrochloric Acid, concentrated.

  • Potassium Bromide.

  • Starch-Iodide paper or a suitable potentiometric electrode system.

Procedure:

  • Accurately weigh about 0.5 g of 4-hydrazinylbenzenesulfonamide hydrochloride and transfer it to a beaker.

  • Add 20 mL of concentrated hydrochloric acid and 50 mL of water. Stir until dissolved.

  • Add 1 g of potassium bromide.

  • Cool the solution to below 15 °C in an ice bath.

  • Titrate slowly with 0.1 M sodium nitrite, stirring continuously.

  • Determine the endpoint using either an external indicator (a blue color on starch-iodide paper) or a potentiometric endpoint.

Calculation:

Each mL of 0.1 M sodium nitrite is equivalent to a specific amount of 4-hydrazinylbenzenesulfonamide hydrochloride. The purity is calculated based on the volume of titrant consumed.

Spectroscopic Analysis for Identity Confirmation

Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the identity and structure of 4-hydrazinylbenzenesulfonamide hydrochloride.[1]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, showing characteristic absorption bands for its functional groups.

Protocol:

  • Prepare a potassium bromide (KBr) disc containing a small amount of the sample or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Compare the obtained spectrum with that of a reference standard. Key characteristic peaks include those for N-H stretching (hydrazine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum confirm the structure and can reveal the presence of impurities.

Protocol:

  • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H NMR spectrum.

  • Analyze the spectrum for the expected signals corresponding to the aromatic protons and the protons of the hydrazine and sulfonamide groups. The integration of these signals should be consistent with the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical methods for the purity assessment of 4-hydrazinylbenzenesulfonamide hydrochloride.

G cluster_0 Sample Receipt and Initial Assessment cluster_1 Primary Purity and Impurity Analysis cluster_2 Assay Confirmation and Identity Verification cluster_3 Final Purity Assessment and Reporting Sample 4-Hydrazinylbenzenesulfonamide Hydrochloride Sample Appearance Visual Appearance (White to off-white powder) Sample->Appearance HPLC HPLC Analysis (Assay and Impurity Profile) Appearance->HPLC Titration Titrimetric Analysis (Assay Confirmation) HPLC->Titration Spectroscopy Spectroscopic Analysis (Identity Confirmation) HPLC->Spectroscopy Report Certificate of Analysis (Purity >98%) Titration->Report IR IR Spectroscopy Spectroscopy->IR NMR NMR Spectroscopy Spectroscopy->NMR IR->Report NMR->Report

Caption: Workflow for the analytical purity assessment of 4-hydrazinylbenzenesulfonamide hydrochloride.

Summary and Conclusion

The analytical methods described in this guide provide a robust framework for ensuring the purity of 4-hydrazinylbenzenesulfonamide hydrochloride. The primary HPLC method offers high sensitivity and specificity for both assay and impurity profiling. Titrimetric analysis serves as a reliable secondary assay method, while spectroscopic techniques are indispensable for unambiguous identity confirmation. By implementing these well-defined protocols, researchers, scientists, and drug development professionals can confidently assess the quality of this critical pharmaceutical intermediate, thereby ensuring the integrity of the final drug product.

References

  • Fritz, J. S., & Keen, R. T. (1953). Determination of Sulfa Drugs and Sulfonamides. Analytical Chemistry, 25(1), 179–182. Retrieved from [Link]

  • Banick, W. M., & Valentine, J. (1964). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Journal of Pharmaceutical Sciences, 53(10), 1242–1243. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Sulfa Drugs and Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 27918-19-0 | Product Name : 4-Hydrazino Benzene Sulfonamide Hydrochloride. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Hydrazino-benzenesulfonamide hydrochloride. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Hydrazinobenzenesulfonamide Hydrochloride, min 98%, 100 grams. Retrieved from [Link]

  • Google Patents. (n.d.). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

Sources

Method

Application and Protocol Guide for the Quantification of 4-Hydrazinylbenzenesulfonamide Hydrochloride using HPLC and LC-MS/MS

Introduction 4-Hydrazinylbenzenesulfonamide hydrochloride is a crucial chemical intermediate, notably in the synthesis of pharmaceuticals like the selective COX-2 inhibitor, Celecoxib.[1] Its chemical structure, featurin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a crucial chemical intermediate, notably in the synthesis of pharmaceuticals like the selective COX-2 inhibitor, Celecoxib.[1] Its chemical structure, featuring a reactive hydrazine group and a sulfonamide moiety, makes it a versatile building block in medicinal chemistry.[2] Accurate and precise quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final drug product. This technical guide provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies for the robust analysis of 4-hydrazinylbenzenesulfonamide hydrochloride. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and adherence to rigorous scientific standards.

The inherent reactivity of the hydrazine functional group presents unique challenges in developing stability-indicating analytical methods.[1] This guide addresses these challenges by providing robust protocols grounded in established principles of chromatography and mass spectrometry, and aligned with international regulatory expectations for analytical method validation.[3][4]

Physicochemical Properties of 4-Hydrazinylbenzenesulfonamide Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₆H₁₀ClN₃O₂S[5]
Molecular Weight 223.68 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 149-152 °C (decomposes)[7]
Solubility Soluble in water[2]
logP -0.99[8]
Stability Hygroscopic; sensitive to oxidation and strong bases[1][8]

The high polarity (logP -0.99) and water solubility of 4-hydrazinylbenzenesulfonamide hydrochloride suggest that reversed-phase HPLC will be a suitable technique for its separation. Its hygroscopic nature necessitates careful handling and storage to prevent degradation.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

This section details a robust HPLC method for the quantification of 4-hydrazinylbenzenesulfonamide hydrochloride, suitable for purity assessments and content uniformity testing. The method is designed to be stability-indicating, capable of separating the main compound from potential degradation products.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is chosen for its versatility and wide availability. The polar-embedded functional groups on some C18 phases can provide alternative selectivity and better peak shape for polar analytes like 4-hydrazinylbenzenesulfonamide hydrochloride, especially when using highly aqueous mobile phases.

  • Mobile Phase: A simple mobile phase of acetonitrile and a phosphate buffer is selected. The buffer is crucial for controlling the ionization state of the sulfonamide and hydrazine groups, thereby ensuring reproducible retention times and symmetrical peak shapes. A pH of around 3.0 is chosen to ensure the hydrazine moiety is protonated, which can improve its interaction with the stationary phase and enhance peak shape.

  • Detector: UV detection at 235 nm is selected based on the chromophoric nature of the benzene ring in the molecule. This wavelength is expected to provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and to aid in the identification of unknown impurities.[1]

Experimental Protocol: HPLC Quantification

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and water.

  • 4-Hydrazinylbenzenesulfonamide hydrochloride reference standard.

2. Preparation of Solutions:

  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): HPLC-grade acetonitrile.

  • Diluent: Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-hydrazinylbenzenesulfonamide hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 4-hydrazinylbenzenesulfonamide hydrochloride and prepare a solution of a known concentration (e.g., 50 µg/mL) using the diluent.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.01 M KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time 25 minutes

4. System Suitability: Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[9][10] Inject the 50 µg/mL working standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of 4-hydrazinylbenzenesulfonamide hydrochloride.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, an LC-MS/MS method is indispensable. This section outlines a method for the determination of 4-hydrazinylbenzenesulfonamide hydrochloride in complex matrices.

Causality Behind Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic hydrazine group, which is readily protonated.

  • Mass Analysis: Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

  • Sample Preparation: For complex matrices like plasma or tissue homogenates, protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.[11] For simpler matrices, a dilute-and-shoot approach may be sufficient.

Experimental Protocol: LC-MS/MS Quantification

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, formic acid, water).

  • 4-Hydrazinylbenzenesulfonamide hydrochloride reference standard and a suitable internal standard (IS) (e.g., a stable isotope-labeled analog).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent (e.g., 50:50 water:acetonitrile). For bioanalytical applications, follow established sample preparation protocols such as protein precipitation or SPE.[12][13]

3. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-4.0 min: 95% B4.0-4.1 min: 95-5% B4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of a standard solution. A plausible transition would be based on the protonated molecule [M+H]⁺.

4. MRM Transition Optimization: Infuse a standard solution of 4-hydrazinylbenzenesulfonamide hydrochloride directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize the collision energy to identify the most abundant and stable product ions.

Visualization of LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix Extraction Extraction (PPT/SPE) Matrix->Extraction UPLC UPLC System Extraction->UPLC MSMS Tandem Mass Spectrometer UPLC->MSMS MRM_Data MRM Data Acquisition MSMS->MRM_Data Integration Peak Integration MRM_Data->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the LC-MS/MS analysis of 4-hydrazinylbenzenesulfonamide hydrochloride.

Part 3: Method Validation

Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[14] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][15]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples, placebo samples, and samples spiked with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

    • The RSD for precision studies should typically be ≤ 2.0%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

The HPLC and LC-MS/MS methods detailed in this guide provide robust and reliable approaches for the quantification of 4-hydrazinylbenzenesulfonamide hydrochloride. The HPLC method is well-suited for routine quality control applications, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding analyses. Adherence to the principles of method validation outlined herein will ensure that the data generated is accurate, reliable, and fit for its intended purpose in the drug development and manufacturing process.

References

Application

Application Notes and Protocols: The Synthesis of Novel Heterocyclic Compounds in Modern Drug Discovery

Authored by: A Senior Application Scientist Abstract Heterocyclic compounds form the structural core of a significant portion of pharmaceuticals and natural products, making them indispensable scaffolds in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Heterocyclic compounds form the structural core of a significant portion of pharmaceuticals and natural products, making them indispensable scaffolds in medicinal chemistry and drug development.[1][2][3] Their unique ability to present diverse functionalities in three-dimensional space allows for fine-tuning of pharmacological and pharmacokinetic properties.[2][4] This guide provides an in-depth exploration of modern synthetic strategies for accessing novel heterocyclic frameworks. It moves beyond a simple recitation of procedures to explain the underlying principles and rationale behind methodological choices. Detailed, self-validating protocols for synthesis and characterization are provided, alongside essential safety considerations for handling novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic chemistry to accelerate the discovery of new therapeutic agents.

The Strategic Imperative for Novel Heterocycles

The vast majority of small-molecule drugs approved by regulatory agencies contain at least one heterocyclic ring, a testament to their biological significance and versatility.[2][3] From the quinoline core in antimalarials to the β-lactam ring in penicillins, these structures are central to therapeutic intervention across a wide range of diseases, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2]

The constant challenge of drug resistance and the need for more selective and potent medicines necessitate a continuous search for new molecular entities.[1] Consequently, the development of innovative, efficient, and sustainable synthetic methodologies that provide rapid access to diverse and complex heterocyclic compounds is of critical importance to the pharmaceutical industry.[5][6] This section outlines several cutting-edge strategies that have revolutionized the synthesis of these vital compounds.

Modern Synthetic Pillars:
  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[7][8] Methods like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the modular assembly of complex heterocyclic systems from readily available building blocks, proving indispensable in both laboratory-scale synthesis and industrial production.[8][9][10] The strength of these methods lies in their high functional group tolerance and predictable selectivity.[8]

  • Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials.[11][12] This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity.[13][14] Classic MCRs like the Biginelli and Hantzsch reactions, along with modern variations, are cornerstones of diversity-oriented synthesis for building libraries of drug-like heterocyclic compounds.[11][15]

  • Visible-Light Photoredox Catalysis: Emerging as a transformative tool in green chemistry, visible-light photoredox catalysis utilizes light energy to drive chemical reactions under exceptionally mild conditions.[16][17][18] This strategy allows for the generation of reactive radical intermediates that can participate in a wide range of cyclization and functionalization reactions to build heterocyclic scaffolds that are often inaccessible through traditional thermal methods.[16][19][20]

  • Continuous Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors.[21][22][23] This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability.[22][24][25] It is particularly advantageous for hazardous or highly exothermic reactions often encountered in heterocyclic synthesis.

  • Computational Design: Modern drug discovery often begins in silico. Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to design novel heterocyclic scaffolds with a high predicted affinity for a specific biological target.[26][27][28] This rational design approach helps prioritize synthetic targets, saving significant time and resources.[26]

cluster_0 Computational Design & Strategy cluster_1 Synthesis & Purification cluster_2 Validation & Analysis Target Target Identification (e.g., Kinase, GPCR) Design In Silico Design (QSAR, Docking) Target->Design Rational Approach Strategy Synthetic Strategy Selection (e.g., MCR, Photoredox) Design->Strategy Prioritize Scaffolds Synthesis Chemical Synthesis (Protocol Execution) Strategy->Synthesis Execute Plan Purification Purification (Chromatography) Synthesis->Purification Isolate Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Confirm Identity BioAssay Biological Assay (Hit Compound) Characterization->BioAssay Test Activity cluster_techniques Analytical Techniques Purified Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified->NMR Connectivity MS Mass Spectrometry (HRMS) Purified->MS Molecular Weight IR FT-IR Spectroscopy Purified->IR Functional Groups MP Melting Point Purified->MP Purity Check Confirmed Structurally Confirmed Novel Compound

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Welcome to the technical support center for the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7). This resource is designed for researchers, chemists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common issues encountered during synthesis. As a critical intermediate, particularly in the production of the COX-2 inhibitor Celecoxib, optimizing the synthesis of this compound is paramount for efficiency and cost-effectiveness.[1][2][3][4]

This guide is structured into a primary Troubleshooting section and a supplementary FAQ section, addressing specific, practical challenges in a question-and-answer format.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common problems encountered during the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride. We will explore the causality behind these issues and provide field-proven solutions.

Issue 1: Consistently Low or Variable Yield

Question: My reaction yield is significantly lower than reported in the literature. What are the most likely causes and how can I fix this?

Answer: Low yield is the most frequent challenge and typically points to suboptimal reaction conditions, particularly in the widely-used diazotization route from sulfanilamide. The root cause often lies in the instability of the key intermediate, 4-sulfamoylbenzenediazonium chloride.[5][6]

Core Causality & Solutions:

  • Decomposition of the Diazonium Salt Intermediate: The diazonium salt is thermally unstable and can easily decompose, leading to the formation of by-products and a significant loss of desired product.[6][7]

    • Solution: Implement rigorous temperature control. The diazotization reaction must be maintained between 0°C and 5°C.[5][6] This is achieved by using an ice-salt bath and adding the sodium nitrite solution dropwise and slowly to prevent exothermic spikes.

  • Choice of Reducing Agent: The efficiency of the reduction step, which converts the diazonium salt to the final hydrazine product, is highly dependent on the reducing agent used.

    • Solution: While stannous chloride (SnCl₂) is common, studies have shown that sodium sulfite (Na₂SO₃) can lead to significantly higher yields.[5] Consider trialing sodium sulfite as your reducing agent.

Reducing Agent Reported Yield Reference
Stannous Chloride (SnCl₂)76%[5]
Sodium Sulfite (Na₂SO₃)88%[5]
  • Incomplete Diazotization: If the initial conversion of sulfanilamide's primary amine to the diazonium salt is incomplete, the overall yield will be inherently limited.

    • Solution: Ensure the correct stoichiometry of reagents. Sulfanilamide should be completely dissolved in the hydrochloric acid solution before cooling and beginning the dropwise addition of sodium nitrite.[6] Vigorous stirring is essential to ensure homogeneity throughout the reaction.[6]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the primary synthesis route.

G start Low Yield Observed route Which Synthetic Route? start->route diazotization Route 1: Diazotization of Sulfanilamide route->diazotization Most Common substitution Route 2: Nucleophilic Substitution route->substitution Alternative temp_check Is Temperature Strictly Maintained at 0-5°C? diazotization->temp_check conditions_check Are Reaction Conditions (Temp/Pressure) Optimal? substitution->conditions_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No reagent_check Consider Reducing Agent temp_yes->reagent_check fix_temp ACTION: Implement Ice-Salt Bath & Slow NaNO₂ Addition temp_no->fix_temp reagent_action ACTION: Trial Sodium Sulfite for Potentially Higher Yield reagent_check->reagent_action conditions_yes Yes conditions_check->conditions_yes Yes conditions_no No conditions_check->conditions_no No ratio_check Is Hydrazine Ratio Sufficiently High? conditions_yes->ratio_check fix_conditions ACTION: Ensure Temp (120-125°C) & Pressure (0.8-1.2 MPa) conditions_no->fix_conditions ratio_no No ratio_check->ratio_no No ratio_yes Yes fix_ratio ACTION: Use Hydrazine Hydrate in 1:8 to 1:15 Molar Excess ratio_no->fix_ratio

Caption: Troubleshooting workflow for low yield synthesis.

Issue 2: Product is Impure or Off-Color

Question: My final product has significant impurities detected by HPLC or appears as an off-white/yellow powder instead of the expected white crystals. What causes this and how can I improve purity?

Answer: Impurities in the final product often originate from unreacted starting materials, side-reactions, or degradation. The color is a good initial indicator of purity.

Core Causality & Solutions:

  • Unreacted Starting Materials: The most common impurities are residual sulfanilamide or p-chlorobenzenesulfonamide.[6]

    • Solution (Diazotization Route): Ensure the reaction goes to completion by allowing sufficient time (typically 30-60 minutes for diazotization) and maintaining vigorous stirring.[6]

    • Solution (Substitution Route): Before the final acidification step to form the hydrochloride salt, wash the intermediate free base with a nonaqueous solvent (e.g., methanol). This is effective because the starting material, p-chlorobenzenesulfonamide, is soluble in such solvents while the free base product is less so, allowing for its removal.[8][9]

  • By-products from Decomposition: As mentioned, if the diazonium salt decomposes due to high temperatures, it forms various phenolic and azo-coupled impurities, which are often colored and difficult to remove.

    • Solution: Strict adherence to the 0-5°C temperature range is the primary preventative measure.[5][6]

  • Inefficient Purification: The final product isolation and purification steps are critical for removing any remaining impurities.

    • Solution: Recrystallization is a powerful technique to improve purity. After forming the hydrochloride salt, consider recrystallizing the product from a suitable solvent like methanol or an ethanol/water mixture.[9] This process can effectively remove trace impurities, leading to a purer, whiter crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 4-hydrazinylbenzenesulfonamide hydrochloride?

A1: There are two main industrial routes:

  • Diazotization of Sulfanilamide: This is a two-step process where sulfanilamide is first converted to a diazonium salt using sodium nitrite and hydrochloric acid, followed by reduction to the hydrazine.[5][10]

  • Nucleophilic Substitution of p-Chlorobenzenesulfonamide: This method involves reacting p-chlorobenzenesulfonamide directly with hydrazine hydrate, typically under elevated temperature and pressure.[6][7] This route can offer higher yields and purity but may require specialized equipment like an autoclave.[6][7]

Parameter Route 1: Diazotization Route 2: Nucleophilic Substitution
Starting Material Sulfanilamidep-Chlorobenzenesulfonamide
Key Reagents NaNO₂, HCl, Reducing Agent (SnCl₂ or Na₂SO₃)Hydrazine Hydrate
Key Conditions 0-5°C, Atmospheric Pressure120-125°C, 0.8-1.2 MPa[6][7]
Pros Readily available starting material, standard lab equipment.Potentially higher yield (>95%) and purity, fewer side reactions from unstable intermediates.[7]
Cons Thermally unstable intermediate, potential for by-products, lower typical yields.[7]Requires high pressure/temperature (autoclave), large excess of hydrazine needed.[7][8]

Q2: Why is the reaction performed in a strong acid like hydrochloric acid?

A2: Hydrochloric acid serves two critical functions in the diazotization route. First, it protonates the primary aromatic amine of sulfanilamide, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite (NaNO₂) in situ to generate nitrous acid (HNO₂), which is the actual diazotizing agent.[5] An excess of acid is used to ensure the reaction medium remains acidic, preventing unwanted side reactions.

Q3: Can I use a different solvent for the reaction?

A3: For the diazotization route, an aqueous HCl solution is standard and necessary for the formation of nitrous acid. For the nucleophilic substitution route, while some older patents mention using aprotic dipolar solvents like DMSO, this has been found to cause side reactions where the hydrazine reduces the DMSO to dimethyl sulfide, leading to a critically impure product.[8][11] More modern, higher-purity methods perform the reaction in water, often using hydrazine monohydrate as both a reactant and part of the solvent system.[8]

Experimental Protocols

Protocol: Synthesis via Diazotization of Sulfanilamide and Stannous Chloride Reduction

This protocol is a representative method based on common literature procedures.[6][12]

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Crushed Ice / Deionized Water

Procedure:

  • Preparation of Sulfanilamide Solution: In a suitable reaction vessel, dissolve 20 mmol of sulfanilamide in 10 mL of concentrated hydrochloric acid and 20 g of crushed ice. Stir until a slurry is formed and cool the mixture to 0-5°C in an ice-salt bath.

  • Diazotization: Separately, prepare a solution of 20 mmol of sodium nitrite in 5-10 mL of deionized water. Add this sodium nitrite solution dropwise to the cold sulfanilamide slurry over 30-60 minutes, ensuring the temperature is strictly maintained below 5°C. Continue vigorous stirring. The reaction is complete when the mixture becomes a clear solution, indicating the formation of 4-sulfamoylbenzenediazonium chloride.

  • Preparation of Reducing Solution: In a separate beaker, dissolve 10 g of stannous chloride dihydrate in 10 mL of concentrated hydrochloric acid. Cool this solution to 0-5°C in an ice bath.

  • Reduction: Slowly add the freshly prepared, cold diazonium salt solution from step 2 into the rapidly stirring stannous chloride solution. Maintain the temperature at 0-5°C throughout the addition.

  • Isolation: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The product, 4-hydrazinylbenzenesulfonamide hydrochloride, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a cold non-aqueous solvent like ethanol or methanol to remove residual starting materials. Dry the product under vacuum. For higher purity, the product can be recrystallized.

Visualizing the Synthesis Pathway

G A Sulfanilamide (Starting Material) B 4-Sulfamoylbenzenediazonium Chloride (Intermediate) A->B Diazotization NaNO₂, HCl 0-5°C C 4-Hydrazinylbenzenesulfonamide Hydrochloride (Product) B->C Reduction SnCl₂ / HCl 0-5°C

Caption: Primary synthesis pathway from sulfanilamide.

References

  • Understanding 4-Hydrazinobenzene-1-sulfonamide Hydrochloride: A Key Pharmaceutical Intermediate for Celecoxib Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for 4-sulfonamidophenyl hydrazines.
  • The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • Process for 4-sulfonamidophenyl hydrazines. European Patent Office (EP 0919546 B1). [Link]

  • Process for preparation of celecoxib.
  • Synthesis of 4-hydrazinylbenzenesulfonamide. ResearchGate. [Link]

  • Preparation method for 4-sulfonamidophenylhydrazine hydrochloride.
  • Synthesis of 4-sulfonamidophenyl hydrazines.
  • Cas 17852-52-7,4-Hydrazinobenzene-1-sulfonamide hydrochloride. LookChem. [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

  • Manufacturer of 4 SPH in India | Sulfonamide 17852-52-7. Prudence Pharma Chem. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Hydrazinylbenzenesulfonamide Hydrochloride

Welcome to the technical support guide for the purification of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7). This document provides researchers, scientists, and drug development professionals with in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the purification of this key pharmaceutical intermediate.

Introduction

4-Hydrazinylbenzenesulfonamide hydrochloride is a critical building block in the synthesis of various pharmaceuticals, notably the selective COX-2 inhibitor, Celecoxib. The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide is designed to provide a logical, scientifically-grounded framework for its purification, focusing on the most common and effective techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and purification of 4-hydrazinylbenzenesulfonamide hydrochloride.

Q1: What are the typical appearance and properties of this compound? A: 4-Hydrazinylbenzenesulfonamide hydrochloride is typically a white to off-white or light yellow crystalline solid.[1] It is a hydrochloride salt, which enhances its solubility in water.[1] The compound is known to be hygroscopic and should be handled accordingly.[2][3]

Q2: What are the most common impurities in the crude product? A: Impurities are primarily dependent on the synthetic route employed:

  • From 4-Aminobenzenesulfonamide (Sulfanilamide): The crude product may contain unreacted sulfanilamide and various by-products from the diazotization and reduction steps.[4]

  • From 4-Chlorobenzenesulfonamide: Residual 4-chlorobenzenesulfonamide is a common impurity.[5] By-products from side reactions, such as the reduction of DMSO to dimethyl sulfide if used as a solvent, can also contaminate the product.

Q3: My "purified" product has a distinct yellow or brownish color. Is this normal? A: A pale yellow color can be normal for this compound.[6] However, a more intense yellow or brown color often indicates the presence of impurities, which are typically colored oxidation products.[4] The hydrazine moiety is susceptible to air oxidation, especially when exposed to light. Proper storage and handling are crucial to minimize this degradation.

Q4: What is the recommended storage condition for this compound? A: To maintain stability and prevent degradation, the compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, preferably at 2-8°C.[4][6]

Q5: Which analytical techniques are best for assessing the purity of the final product? A: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying purity and detecting trace impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can detect impurities if they are present in sufficient quantity.[5] Melting point determination can also serve as a useful indicator of purity.

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for issues encountered during the purification process.

Issue 1: Product Discoloration (Yellow to Brown Solid)
  • Root Cause: The primary cause of discoloration is the oxidation of the hydrazine functional group. This can be exacerbated by exposure to air, light, or residual acidic/basic impurities from the synthesis.

  • Troubleshooting Steps:

    • Minimize Exposure: During workup and purification, handle the material quickly and avoid prolonged exposure to atmospheric oxygen. Use of an inert atmosphere (N₂ or Ar) is highly recommended.

    • Recrystallization with Charcoal: For significantly colored material, a charcoal treatment during recrystallization can be effective. Add a small amount (typically 1-2% w/w) of activated carbon to the hot dissolution step of the recrystallization protocol. The charcoal will adsorb many colored impurities. Caution: Using too much charcoal can lead to significant product loss.

    • Check pH: Ensure that the pH of the crude material is acidic due to the hydrochloride salt. Any residual base can catalyze oxidation.

Issue 2: Poor Recovery After Recrystallization
  • Root Cause: This issue typically arises from using an excessive volume of solvent, cooling the solution too rapidly, or incomplete precipitation.

  • Troubleshooting Steps:

    • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated slurry is the best practice.

    • Cooling Rate: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and prevents the premature "crashing out" of impurities.

    • Concentrate Mother Liquor: If significant product remains in the filtrate (mother liquor), you can concentrate the solution by removing some of the solvent under reduced pressure and attempting a second crystallization to recover more material. Be aware that this second crop will likely be less pure than the first.

Issue 3: Oily Residue or Failure to Crystallize
  • Root Cause: The presence of persistent impurities, excess water, or an incorrect solvent system can inhibit crystallization, causing the product to "oil out."

  • Troubleshooting Steps:

    • Solvent System Purity: Ensure your recrystallization solvents (e.g., methanol, water) are of high purity.

    • Pre-Purification Wash: Before recrystallization, consider washing the crude solid. A patent for a similar process describes washing the free base with a lower alkyl alcohol like methanol to remove unreacted starting materials before forming the hydrochloride salt.[5] This can significantly improve the success of the final crystallization.

    • Scratching/Seeding: Try inducing crystallization by scratching the inside of the flask with a glass rod at the solvent line. If you have a small amount of pure solid, "seeding" the cooled solution with a tiny crystal can initiate crystallization.

Part 3: Validated Purification Protocols

Primary Purification Method: Recrystallization

Recrystallization is the most effective and widely documented method for purifying 4-hydrazinylbenzenesulfonamide hydrochloride. The goal is to dissolve the crude solid in a minimum amount of a hot solvent system and allow it to cool, whereby the pure compound crystallizes out, leaving impurities behind in the solution.

A mixture of methanol and water is a highly effective solvent system. The compound is soluble in the hot mixture and significantly less soluble upon cooling.

  • Dissolution:

    • Place the crude 4-hydrazinylbenzenesulfonamide hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate beaker, prepare the recrystallization solvent. A common starting point is a mixture of methanol and water. Based on a documented process, you can start by adding methanol first.[5]

    • Add a small portion of methanol to the crude solid and begin heating the slurry to near reflux (approx. 65-70°C) with stirring.

    • Continue adding methanol in small portions until the solid is nearly dissolved.

    • Add deionized water dropwise to the hot solution until all the solid has just dissolved, creating a clear, saturated solution. Avoid adding excess solvent.[5]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat source and add a small amount of activated carbon.

    • Re-heat the mixture to reflux for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.

  • Isolation and Washing:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of ice-cold methanol to remove any residual mother liquor containing impurities.[5]

  • Drying:

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Secondary Purification Method: Column Chromatography

While recrystallization is typically sufficient, column chromatography can be used for difficult-to-remove impurities or for obtaining very high purity material. However, specific validated protocols for this compound are not widely published. The following is general guidance.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): Due to the polar nature of the hydrochloride salt, a polar eluent system is required. A gradient of ethyl acetate/methanol or dichloromethane/methanol might be effective. The addition of a small amount of a modifier like triethylamine may be necessary to prevent streaking on the column if the free base is being chromatographed, though this is less common for the salt.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) using the same eluent system.

Part 4: Data and Workflow Visualization

Data Summary

The following table summarizes key physicochemical properties relevant to the purification process.

PropertyValueSource(s)
Appearance White to off-white/light yellow crystalline powder[1][3]
Melting Point ~211 °C (decomposition)
Solubility Soluble in water; slightly soluble in methanol[1][6]
Stability Hygroscopic; sensitive to air and light[2][4]
Purity Analysis >98.0% (HPLC) is commercially available
Purification Workflow Diagram

The following diagram illustrates the decision-making process for the purification of crude 4-hydrazinylbenzenesulfonamide hydrochloride.

PurificationWorkflow crude Crude Product (from synthesis) assess Assess Color & Purity (Visual, TLC/HPLC) crude->assess recryst Recrystallization (Methanol/Water) assess->recryst Minor Color/ Known Impurities charcoal Add Activated Charcoal (1-2% w/w) assess->charcoal Highly Colored re_recryst Re-Recrystallize or Consider Chromatography assess->re_recryst Impurities Persist cool Slow Cooling & Ice Bath recryst->cool hot_filt Hot Filtration charcoal->hot_filt hot_filt->cool filt_wash Vacuum Filtration & Cold Solvent Wash cool->filt_wash filt_wash->assess Check Purity dry Vacuum Drying filt_wash->dry final_prod Pure Product (>98%) dry->final_prod

Sources

Troubleshooting

Technical Support Center: Navigating Byproducts in Reactions with 4-Hydrazinylbenzenesulfonamide Hydrochloride

Welcome to the technical support center for 4-hydrazinylbenzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydrazinylbenzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the common byproducts encountered in reactions involving this critical reagent. Our goal is to equip you with the expertise to anticipate, identify, and mitigate the formation of unwanted impurities, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Double-Edged Sword of a Versatile Reagent

4-Hydrazinylbenzenesulfonamide hydrochloride is a cornerstone building block in medicinal chemistry, most notably as a key precursor in the synthesis of the COX-2 inhibitor, Celecoxib.[1] Its bifunctional nature, possessing both a reactive hydrazine moiety and a sulfonamide group, makes it a versatile synthon for the construction of various heterocyclic scaffolds, particularly pyrazoles.[2] However, this reactivity can also be a source of complexity, leading to the formation of various byproducts that can complicate reaction work-ups, reduce yields, and compromise the purity of the final product. Understanding the genesis of these impurities is paramount for robust process development and achieving high-quality outcomes.

This guide provides a structured approach to understanding and controlling these side reactions. We will delve into the mechanistic origins of common byproducts, offer practical troubleshooting advice, and provide validated protocols to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when using 4-hydrazinylbenzenesulfonamide hydrochloride in a pyrazole synthesis?

A1: The most prevalent byproduct in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is the formation of a regioisomer .[3] This arises from the two non-equivalent carbonyl groups of the dicarbonyl reactant, leading to two possible orientations of the final pyrazole ring. For instance, in the synthesis of Celecoxib from 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, the desired product is the 1,5-diarylpyrazole, but the 1,3-diarylpyrazole regioisomer can also be formed.[3]

Q2: I am synthesizing 4-hydrazinylbenzenesulfonamide hydrochloride itself. What impurities should I be aware of from the synthesis process?

A2: The purity of your starting material is crucial. There are two primary synthetic routes to 4-hydrazinylbenzenesulfonamide hydrochloride, each with its own potential byproduct profile:

  • Diazotization of 4-aminobenzenesulfonamide followed by reduction: The intermediate diazonium salt is unstable and can decompose, leading to the formation of 4-hydroxybenzenesulfonamide (from reaction with water) and potentially nitrated derivatives if excess nitrous acid is present.[4] Incomplete reduction can also leave traces of the diazonium salt or other reduction intermediates.

  • Nucleophilic Aromatic Substitution (SNAr) of 4-chlorobenzenesulfonamide with hydrazine: This reaction is generally cleaner, but potential byproducts can include unreacted 4-chlorobenzenesulfonamide and products of over-reaction, though these are less common under controlled conditions.[5]

Q3: My reaction mixture is showing a new spot on TLC that I suspect is a degradation product. What are the likely degradation pathways for 4-hydrazinylbenzenesulfonamide hydrochloride?

A3: 4-Hydrazinylbenzenesulfonamide hydrochloride can degrade under certain conditions. The primary degradation pathways include:

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, leading to the formation of various oxidized species.[2]

  • Hydrolysis: Under strongly acidic or basic conditions, the sulfonamide group can undergo hydrolysis to the corresponding sulfonic acid. The stability of sulfonamides is pH-dependent.[6]

  • Thermal Decomposition: At elevated temperatures, the compound can decompose. Hazardous decomposition products may include nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[6]

Q4: How does pH affect the byproduct profile in my reactions?

A4: pH is a critical parameter. In pyrazole synthesis, acidic conditions can influence the regioselectivity by protonating the hydrazine nitrogens to different extents, thereby altering their nucleophilicity.[7] During the synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride via diazotization, maintaining a low pH is essential to prevent the decomposition of the diazonium salt to phenolic byproducts.[5] However, excessively strong acid can also promote hydrolysis of the sulfonamide.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common issues related to byproduct formation.

Issue 1: Presence of an Unexpected Regioisomer in Pyrazole Synthesis

Symptoms:

  • Two or more product spots on TLC with similar Rf values.

  • Complex ¹H NMR spectrum of the crude product with overlapping signals.

  • Mass spectrometry data showing the expected molecular ion for the product, but with chromatographic evidence of multiple isomers.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Reaction Conditions The regiochemical outcome is highly sensitive to solvent, temperature, and pH.1. Solvent Optimization: Experiment with different solvents. Polar protic solvents like ethanol can favor one isomer, while aprotic solvents may favor the other. 2. Temperature Control: Run the reaction at a lower temperature to increase selectivity. 3. pH Adjustment: Carefully control the pH of the reaction mixture. For the synthesis of Celecoxib, carrying out the condensation of the hydrochloride salt in refluxing ethanol often leads to the exclusive formation of the desired 1,5-regioisomer.[1]
Electronic Effects of Substrates The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound dictates the initial site of nucleophilic attack.Substrate Modification (if possible): If you are in the process of designing a synthesis, consider how electron-withdrawing or -donating groups on your dicarbonyl substrate will influence the reactivity of the carbonyls.
Steric Hindrance Bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.Analyze Steric Factors: Evaluate the steric environment around the carbonyl groups of your substrate to predict the likely major regioisomer.
Issue 2: Impurities Originating from the Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Symptoms:

  • Low yield and purity of the desired product in subsequent reactions.

  • Presence of unexpected polar impurities in the crude product.

  • Inconsistent reaction outcomes.

Root Cause Analysis and Solutions:

Synthetic Route Potential Byproduct Troubleshooting Steps
Diazotization/Reduction 4-Hydroxybenzenesulfonamide1. Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C to minimize diazonium salt decomposition. 2. Stoichiometry Control: Use a slight excess of the reducing agent (e.g., stannous chloride or sodium sulfite) to ensure complete reduction of the diazonium salt. 3. pH Control: Maintain a strongly acidic environment during diazotization to suppress the formation of the phenoxide ion.
Nucleophilic Aromatic Substitution Unreacted 4-chlorobenzenesulfonamide1. Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or temperature. 2. Purification: Recrystallization of the final 4-hydrazinylbenzenesulfonamide hydrochloride product is often effective at removing unreacted starting material.

Experimental Protocols

Protocol 1: Minimizing Regioisomer Formation in a Model Pyrazole Synthesis

This protocol provides a general method for favoring the formation of the 1,5-diarylpyrazole, as seen in the synthesis of Celecoxib.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol, add 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure 1,5-regioisomer.

Protocol 2: Validated HPLC Method for Purity Analysis

This HPLC method can be adapted for the analysis of 4-hydrazinylbenzenesulfonamide hydrochloride and its common impurities.[8][9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the starting material from more polar byproducts like 4-hydroxybenzenesulfonamide and less polar byproducts like some regioisomers.

Visualizing Reaction Pathways

Formation of Regioisomers in Pyrazole Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-HBSH 4-Hydrazinylbenzene- sulfonamide HCl Intermediate_A Hydrazone A 4-HBSH->Intermediate_A Attack at C1 Intermediate_B Hydrazone B 4-HBSH->Intermediate_B Attack at C3 Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Intermediate_A Dicarbonyl->Intermediate_B Regioisomer_1 Regioisomer 1 (e.g., 1,5-disubstituted) Intermediate_A->Regioisomer_1 Cyclization Regioisomer_2 Regioisomer 2 (e.g., 1,3-disubstituted) Intermediate_B->Regioisomer_2 Cyclization

Caption: Competing pathways in pyrazole synthesis leading to regioisomers.

Byproduct Formation During Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride

G Aminobenzenesulfonamide 4-Aminobenzenesulfonamide Diazonium_Salt Diazonium Salt Intermediate Aminobenzenesulfonamide->Diazonium_Salt Diazotization (NaNO2, HCl, 0-5°C) Product 4-Hydrazinylbenzenesulfonamide HCl Diazonium_Salt->Product Reduction (e.g., SnCl2) Byproduct_1 4-Hydroxybenzenesulfonamide (Decomposition) Diazonium_Salt->Byproduct_1 H2O, >5°C

Caption: Synthesis of 4-hydrazinylbenzenesulfonamide HCl and a common byproduct.

Conclusion

Mastering the use of 4-hydrazinylbenzenesulfonamide hydrochloride requires a deep understanding of its reactivity and potential side reactions. By leveraging the knowledge of reaction mechanisms and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the efficiency and purity of their syntheses. This technical support center is a living document and will be updated as new insights and methodologies become available. We encourage you to consult this resource regularly and wish you success in your research endeavors.

References

  • Zenodo. (2020, May 30). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 27918-19-0 | Product Name : 4-Hydrazino Benzene Sulfonamide Hydrochloride. Retrieved from [Link]

  • Emamian, S., & Ali-Asgari, S. (2015). Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib via a domino reaction: A DFT study. Journal of Molecular Graphics & Modelling, 60, 1-8. [Link]

  • Gourdet, B., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. RSC Advances, 11(53), 33454-33458. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Google Patents. (n.d.). Process for preparation of celecoxib.
  • Li, Z., et al. (2023). Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. Organic Letters, 25(46), 8263–8268. [Link]

  • Tappe, W., et al. (2007). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. Environmental Toxicology and Chemistry, 26(4), 636-643. [Link]

  • Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]

  • Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5656. [Link]

  • Zhang, L., et al. (2018). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Proceedings of the 2018 4th International Conference on Pharmacy and Pharmaceutical Science (ICPPS 2018). [Link]

  • Banick, W. M., & Valentine, J. R. (1964). Titrimetric assay of sulfonamides by diazotization using ferrocyphen as indicator. Journal of Pharmaceutical Sciences, 53(10), 1242-1243. [Link]

  • Banick, W. M., & Valentine, J. R. (1964). Titrimetric assay of sulfonamides by diazotization using ferrocyphen as indicator. Journal of Pharmaceutical Sciences, 53, 1242-1243. [Link]

  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

Sources

Optimization

Understanding the Challenge: The Physicochemical Nature of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of chemical solubility is a critical step in ensuring the success of your research.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of chemical solubility is a critical step in ensuring the success of your research. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and clear explanations to address the solubility challenges of 4-hydrazinylbenzenesulfonamide hydrochloride in organic solvents.

4-hydrazinylbenzenesulfonamide hydrochloride is a polar molecule, primarily due to the presence of the sulfonamide (-SO2NH2) and hydrazine (-NHNH2) functional groups.[1] Its formulation as a hydrochloride salt further increases its polarity.[1][2] The protonated hydrazine group and the chloride counter-ion make the compound ionic in nature.

This high polarity is the root cause of its solubility profile:

  • High Solubility in Polar Solvents: It is readily soluble in water.[1][3][4][5][6]

  • Poor Solubility in Non-Polar Solvents: It exhibits very limited solubility in non-polar or weakly polar organic solvents like hexanes, toluene, or dichloromethane (DCM).[2] This is due to the principle of "like dissolves like"; the highly polar salt does not interact favorably with non-polar solvent molecules.[7]

This guide will walk you through systematic approaches to overcome this polarity mismatch for your specific experimental needs.

Frequently Asked Questions (FAQs) & First-Line Troubleshooting

Here we address the most common initial questions encountered by researchers.

Q1: What are the best starting solvents for dissolving 4-hydrazinylbenzenesulfonamide hydrochloride?

A1: Always begin with polar solvents. Based on its chemical structure, the following are recommended starting points:

  • Water: The compound is freely soluble in water.[1][4][5][6][8]

  • Polar Protic Solvents: Methanol and ethanol are good initial choices. Solubility may be slight at room temperature but can often be improved with gentle heating.[8][9] Methanol is frequently used as a solvent for reactions involving this compound, such as in the synthesis of Celecoxib.[10][11]

  • Polar Aprotic Solvents: For applications requiring a non-protic environment, Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are powerful solvents capable of dissolving many polar compounds.[2]

Q2: I see some undissolved particles in methanol. What simple steps can I take to improve solubility?

A2: If you observe incomplete dissolution in a suitable polar solvent, try these physical methods before altering the chemical composition:

  • Vigorous Stirring: Ensure the mixture is being agitated effectively to maximize the surface area contact between the solute and solvent.[2]

  • Gentle Warming: Heating the mixture can significantly increase both the rate of dissolution and the equilibrium solubility.[2] However, exercise caution and avoid excessive temperatures that could lead to degradation. The melting point is reported in ranges from 149-152 °C to over 200 °C, but thermal stability in solution may be lower.[3][5]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

Q3: My downstream reaction is incompatible with water or highly polar solvents like DMSO. What is the most effective strategy?

A3: If your experiment requires a less polar solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate), the most reliable method is to convert the hydrochloride salt to its corresponding free base.[2] The free base is a neutral, significantly less polar molecule and will be much more soluble in a wider range of organic solvents.[2] This is a standard procedure, particularly before performing reactions like peptide couplings or other organic syntheses.[2]

Q4: How does converting the hydrochloride salt to the free base increase organic solvent solubility?

A4: The hydrochloride salt exists as an ion pair: [H₂NNH-Ar-SO₂NH₂]⁺Cl⁻. This ionic charge makes it highly attracted to polar solvent molecules and poorly soluble in non-polar environments. By adding a mild base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or an aqueous solution of sodium bicarbonate), you neutralize the acid. The base removes the proton from the hydrazinyl group, eliminating the positive charge and forming a neutral "free base" molecule (H₂NNH-Ar-SO₂NH₂) that is much less polar and therefore more soluble in organic solvents.

Troubleshooting and Optimization Workflow

This decision tree provides a visual guide to systematically troubleshoot solubility issues.

G start Start: Dissolve Compound check_dissolved Is it fully dissolved? start->check_dissolved success Success: Proceed with Experiment check_dissolved->success Yes troubleshoot_options Select Initial Solvent System check_dissolved->troubleshoot_options No polar_solvent Use Polar Solvent (Water, MeOH, EtOH, DMSO, DMF) troubleshoot_options->polar_solvent Reaction allows polar solvent? nonpolar_solvent Strategy: Convert to Free Base troubleshoot_options->nonpolar_solvent Reaction requires a less polar solvent? physical_methods Apply Physical Methods: - Vigorous Stirring - Gentle Warming - Sonication polar_solvent->physical_methods Still not dissolving? protocol_2 protocol_2 nonpolar_solvent->protocol_2 Follow Protocol for Salt-to-Free-Base Conversion check_dissolved_2 Is it fully dissolved now? physical_methods->check_dissolved_2 Check Dissolution check_dissolved_2->success Yes consider_cosolvent Consider Co-Solvent System (e.g., MeOH in DCM) check_dissolved_2->consider_cosolvent No consider_cosolvent->success dissolve_free_base Dissolve Free Base in desired organic solvent (DCM, THF, EtOAc) protocol_2->dissolve_free_base Isolate Free Base dissolve_free_base->success

Caption: A step-by-step decision-making workflow for troubleshooting solubility.

Data Summary: Solubility Profile

Quantitative solubility data for 4-hydrazinylbenzenesulfonamide hydrochloride is not widely published. The following table provides a qualitative summary based on its known properties and data from analogous compounds.

Solvent TypeSolvent ExampleExpected SolubilityRationale & Notes
Polar Protic WaterHighThe compound is a salt and highly polar. It is reported as soluble in water.[1][4][5][6][8]
Methanol (MeOH)ModeratePolar nature allows for some dissolution. May require heating.[8][9] Used in synthesis.[10][11]
Ethanol (EtOH)ModerateSimilar to methanol. Often used as a co-solvent.[11][12]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighPowerful polar solvent capable of dissolving many salts.
Dimethylformamide (DMF)HighAnother strong polar solvent suitable for polar compounds.[2]
Weakly Polar Dichloromethane (DCM)Very LowPolarity mismatch. The free base form is required for significant solubility.[2]
Tetrahydrofuran (THF)Very LowPolarity mismatch. The free base form is required for significant solubility.[2]
Ethyl Acetate (EtOAc)Very LowPolarity mismatch. Often used with water in a biphasic system during synthesis.[10]
Non-Polar Hexanes, TolueneInsolubleSignificant polarity mismatch makes dissolution highly unfavorable.[2]

Experimental Protocols

Protocol 1: Enhancing Solubility with a Co-Solvent System

This protocol is useful when a purely protic or highly polar solvent is undesirable, but a small amount can be tolerated.

Objective: To dissolve the compound in a less polar solvent using a polar co-solvent.

Methodology:

  • Initial Suspension: Suspend the 4-hydrazinylbenzenesulfonamide hydrochloride in your desired primary organic solvent (e.g., Dichloromethane).

  • Co-Solvent Addition: Add a polar co-solvent, such as methanol, dropwise while vigorously stirring the suspension.[2] Start with a small amount (e.g., 1-5% of the total volume).

  • Observation: Continue adding the co-solvent slowly until the solid completely dissolves, resulting in a clear solution.

  • Caution: Be mindful that adding too much of the polar co-solvent may alter the reaction conditions. This method is a balancing act between achieving solubility and maintaining the desired solvent environment for your reaction.

Protocol 2: Conversion of Hydrochloride Salt to Free Base for Enhanced Solubility

This is the most robust method for achieving solubility in weakly polar or non-polar organic solvents.[2]

Objective: To neutralize the hydrochloride salt, yielding the free base which is soluble in a wider range of organic solvents.

G cluster_0 Chemical Transformation Compound_HCl 4-Hydrazinylbenzenesulfonamide HCl (Polar, Salt Form) Insoluble in DCM Base + Mild Base (e.g., NaHCO₃(aq) or Et₃N) Compound_HCl->Base Compound_Free 4-Hydrazinylbenzenesulfonamide (Less Polar, Free Base) Soluble in DCM Base->Compound_Free Neutralization Byproducts + NaCl + H₂O + CO₂ (Aqueous Layer) Compound_Free->Byproducts

Caption: Conversion from the polar hydrochloride salt to the less polar free base.

Methodology:

  • Dissolution: Dissolve the 4-hydrazinylbenzenesulfonamide hydrochloride in a minimal amount of water or suspend it in the target organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Neutralization:

    • Using Aqueous Base (for extraction): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the suspension and stir vigorously. The mixture will effervesce as CO₂ is released. Continue adding the base until the effervescence ceases, indicating the neutralization is complete.

    • Using Organic Base (for direct use): If water must be avoided, add a stoichiometric equivalent (1.0-1.1 eq) of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) directly to the suspension in the organic solvent. A precipitate of triethylammonium chloride will form.

  • Extraction & Isolation (if using aqueous base):

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer two or three more times with the organic solvent (e.g., DCM or Ethyl Acetate) to ensure all the free base is recovered.

    • Combine the organic layers.

    • Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Final Step:

    • Filter off the drying agent. The resulting clear filtrate is your solution of the free base in the desired organic solvent, ready for use.

    • If you used an organic base, filter off the ammonium salt precipitate.

    • The concentration can be determined by evaporating the solvent from a small aliquot or by proceeding with the known mass of the starting material.

Note on Stability: Free hydrazines can be less stable than their hydrochloride salt counterparts and may be susceptible to oxidation. It is often best to generate the free base in situ or use it shortly after preparation.[2]

By applying these principles and protocols, you can effectively navigate the solubility challenges of 4-hydrazinylbenzenesulfonamide hydrochloride and advance your research with confidence.

References
  • PubChem. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17852-52-7, 4-Hydrazinobenzene-1-sulfonamide hydrochloride. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Quora. (n.d.). Are there any salts that are soluble in organic solvents? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization Reaction Temperature and Time

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our technical support center dedicated to the critical process of optimizing derivatization reactions. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to the critical process of optimizing derivatization reactions. As a Senior Application Scientist, I understand that successful derivatization is often the cornerstone of sensitive and reproducible analytical methods, particularly in chromatography. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to master the optimization of reaction temperature and time, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when developing and optimizing derivatization protocols.

Q1: Why is the optimization of reaction temperature and time so critical for successful derivatization?

Optimizing temperature and time is fundamental to ensuring the derivatization reaction proceeds to completion, is reproducible, and minimizes the degradation of the analyte or its derivative.[1] An incomplete reaction will lead to underestimation of the analyte concentration and poor method precision.[2] Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts or the degradation of the desired derivative, compromising the accuracy of the analysis.[1]

Q2: What is the general effect of temperature on derivatization reactions?

Reaction rates are highly dependent on temperature.[1] Increasing the temperature typically accelerates the reaction, which can be beneficial for analytes with sterically hindered functional groups or for less reactive derivatizing agents. However, a key consideration is the thermal stability of both the analyte and the resulting derivative.[3] Some derivatives may be unstable at elevated temperatures, leading to decomposition.[4] Therefore, the optimal temperature is a balance between achieving a complete and rapid reaction without inducing degradation.

Q3: How does reaction time influence the derivatization efficiency?

Sufficient reaction time is crucial for the derivatization to reach completion.[1] Inadequate time is a primary cause of incomplete derivatization, resulting in low product yield and poor reproducibility.[2][3] The optimal reaction time is dependent on the reactivity of the analyte and the derivatizing agent, as well as the reaction temperature. It is often necessary to perform a time-course study, analyzing aliquots at different time points to determine when the derivative peak reaches a maximum and stable response.[5]

Q4: Are there general starting points for temperature and time for common derivatization methods like silylation, acylation, and alkylation?

Yes, while optimization is always necessary for a specific application, there are general conditions that serve as a good starting point. These are summarized in the table below.

Derivatization MethodCommon ReagentsTypical Temperature Range (°C)Typical Reaction Time (minutes)
Silylation BSTFA, MSTFA, TMCSRoom Temperature - 100°C15 - 60
Acylation TFAA, PFPA, HFBA50 - 100°C15 - 60
Alkylation (Esterification) BF3/Methanol, Diazomethane60 - 100°C10 - 30

Note: These are general guidelines and the optimal conditions can vary significantly based on the specific analyte and sample matrix.

Q5: How can I confirm that my derivatization reaction has gone to completion?

To ensure the reaction is complete, you can perform a time-course experiment.[1] This involves analyzing samples at various time points after the addition of the derivatizing reagent. The reaction is considered complete when the peak area of the derivative no longer increases with additional reaction time. Additionally, monitoring the disappearance of the underivatized analyte peak can also indicate reaction completion.[6]

Troubleshooting Guide: Temperature and Time Optimization

This guide provides a systematic approach to resolving common issues encountered during the optimization of derivatization reaction temperature and time.

Problem 1: Low or No Derivatized Product Peak

Symptom: The chromatogram shows a very small or no peak for the expected derivative, while a large peak for the underivatized analyte may be present (often with poor peak shape).[2][5]

Logical Troubleshooting Flowchart:

start Low or No Derivative Peak check_conditions Review Initial Reaction Conditions (Temp & Time) start->check_conditions increase_temp Incrementally Increase Temperature (e.g., in 10°C steps) check_conditions->increase_temp If conditions are mild increase_time Increase Reaction Time (e.g., in 15-min intervals) increase_temp->increase_time If yield is still low success Problem Resolved: Optimal Conditions Identified increase_temp->success If derivative peak appears/increases check_reagent Verify Reagent Activity & Concentration increase_time->check_reagent If still no improvement increase_time->success If derivative peak maximizes check_moisture Ensure Anhydrous Conditions check_reagent->check_moisture If reagent is confirmed active failure Persistent Issue: Consider Alternative Reagent/Method check_reagent->failure If reagent is suspect check_moisture->failure If moisture is present

Caption: Troubleshooting low derivatization yield.

Detailed Action Plan:

  • Systematic Increase in Temperature: For many derivatization reactions, particularly for sterically hindered compounds or less reactive functional groups like amides, higher temperatures are required.[5] Increase the reaction temperature in logical increments (e.g., 10-20°C) and re-analyze the sample. Be mindful of the thermal stability of your analyte and the boiling point of your solvent.

  • Extend the Reaction Time: If increasing the temperature does not yield the desired result or is not feasible due to analyte stability, extend the reaction time. Perform a time-course study by analyzing aliquots at set intervals (e.g., 15, 30, 45, 60 minutes) to determine the point of maximum derivative formation.[5]

  • Consider the Interplay of Temperature and Time: It's often a combination of temperature and time that yields the best results. A higher temperature may require a shorter reaction time, while a lower temperature may necessitate a longer incubation period.

Problem 2: Appearance of Multiple or Unexpected Peaks (Artifacts)

Symptom: The chromatogram displays multiple peaks for a single analyte or unexpected peaks that are not present in a reagent blank.

Logical Troubleshooting Flowchart:

start Multiple or Unexpected Peaks check_harsh_conditions Are Reaction Conditions (Temp & Time) Too Harsh? start->check_harsh_conditions reduce_temp Reduce Reaction Temperature check_harsh_conditions->reduce_temp Yes reagent_blank Analyze a Reagent Blank check_harsh_conditions->reagent_blank No reduce_time Reduce Reaction Time reduce_temp->reduce_time success Problem Resolved: Cleaner Chromatogram reduce_time->success If artifacts are eliminated side_reactions Suspect Side Reactions or Reagent Artifacts reagent_blank->side_reactions If blank is clean failure Persistent Issue: Purify Sample or Use Milder Derivatization Method side_reactions->failure cluster_prep Sample Preparation cluster_opt Optimization cluster_analysis Analysis cluster_result Outcome prep Prepare Analyte Samples in Reaction Vials add_reagent Add Derivatization Reagent prep->add_reagent time_course Time-Course Study (Fixed Temperature) add_reagent->time_course analyze Chromatographic Analysis time_course->analyze temp_opt Temperature Optimization (Fixed Time) temp_opt->analyze evaluate Evaluate Peak Area vs. Time/Temperature analyze->evaluate analyze->evaluate evaluate->temp_opt optimal Determine Optimal Temperature and Time evaluate->optimal

Sources

Optimization

Technical Support Center: Scale-Up of 4-Hydrazinylbenzenesulfonamide Hydrochloride Production

Welcome to the technical support center for the production of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS: 17852-52-7). This guide is designed for researchers, scientists, and drug development professionals navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 4-hydrazinylbenzenesulfonamide hydrochloride (CAS: 17852-52-7). This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this crucial pharmaceutical intermediate from the laboratory bench to pilot and industrial-scale manufacturing. As a key precursor in the synthesis of Celecoxib, a widely used non-steroidal anti-inflammatory drug (NSAID), robust and reproducible production of this compound is paramount.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental challenges, offering field-proven insights to ensure the integrity and success of your scale-up operations.

Section 1: Overview of Synthetic Routes

Two primary synthetic pathways are commonly employed for the production of 4-hydrazinylbenzenesulfonamide hydrochloride. The selection of a route is often a critical decision dictated by scale, equipment availability, and safety considerations.

  • Route A: Diazotization of 4-Aminobenzenesulfonamide (Sulfanilamide). This classic laboratory method involves the diazotization of sulfanilamide with sodium nitrite in an acidic medium, followed by the reduction of the resulting diazonium salt to form the hydrazine.[3][4][5] This route is well-documented but presents challenges related to the stability of the diazonium intermediate, especially at larger scales.[6]

  • Route B: Nucleophilic Substitution of 4-Chlorobenzenesulfonamide. This route, often favored for industrial production, involves the reaction of 4-chlorobenzenesulfonamide with hydrazine hydrate under elevated temperature and pressure.[6][7] It avoids the use of unstable diazonium salts but requires specialized equipment like an autoclave to manage the reaction conditions safely.[6]

Table 1: Comparison of Primary Synthesis Routes
FeatureRoute A: Diazotization of SulfanilamideRoute B: Nucleophilic Substitution
Starting Material 4-Aminobenzenesulfonamide (Sulfanilamide)4-Chlorobenzenesulfonamide
Key Reagents Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Reducing agent (e.g., SnCl₂, Na₂SO₃)Hydrazine hydrate (N₂H₄·H₂O)
Typical Conditions Low temperature (0–5 °C) for diazotization and reductionHigh temperature (120–125 °C) and pressure (0.8–1.2 MPa)[6]
Primary Advantage Milder reaction conditions; avoids high-pressure equipment.Higher yields and product purity; more suitable for industrial scale.[6]
Primary Challenge Instability of diazonium salt intermediate can lead to impurities and safety risks during scale-up.[6]Requires high-pressure autoclave; handling of large quantities of hydrazine hydrate.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process for both synthetic routes.

Reaction Control and Thermal Management

Q1: We are experiencing a significant drop in yield and an increase in colored impurities when scaling up the diazotization of sulfanilamide (Route A). What is the likely cause?

A1: The most probable cause is inadequate thermal management. The diazotization reaction is highly exothermic, and the resulting 4-sulfamoylbenzenediazonium chloride is thermally unstable.[5] In large-scale reactors, inefficient heat dissipation can lead to localized "hot spots." Temperatures rising above the critical 0–5 °C range cause the diazonium salt to decompose, leading to the formation of phenolic byproducts and other colored impurities, which directly reduces your yield.

Recommended Actions:

  • Controlled Reagent Addition: Implement a slow, subsurface addition of the pre-chilled sodium nitrite solution. This minimizes localized concentration and heat buildup.

  • Enhanced Cooling: Ensure your reactor is equipped with a high-efficiency cooling jacket and/or internal cooling coils. The cooling medium should be maintained at a sufficiently low temperature to handle the heat evolution.

  • Vigorous Agitation: Use an appropriately designed agitator (e.g., a pitched-blade turbine) to ensure rapid mixing and uniform temperature distribution throughout the reaction mass. Poor mixing is a common failure point in scale-up.[3]

Q2: During the nucleophilic substitution of 4-chlorobenzenesulfonamide (Route B), we are observing inconsistent reaction completion times and variable product purity between batches. Why?

A2: This issue typically points to challenges in maintaining uniform temperature and pressure within the autoclave. The reaction is sensitive to these parameters, which are critical for driving the substitution to completion and minimizing side reactions.[6] In large volumes, achieving a homogenous thermal profile can be difficult.

Recommended Actions:

  • Calibrate and Monitor: Ensure all temperature and pressure sensors are accurately calibrated. Implement a strict monitoring protocol throughout the reaction.

  • Optimize Heating Profile: Utilize a staged heating ramp-up to the target temperature of 120–125 °C to ensure the entire reaction mass heats evenly.

  • Inert Atmosphere: Before heating, ensure the autoclave is properly purged with an inert gas like nitrogen. This prevents oxidative side reactions that can affect purity. The reaction is typically run under a maintained pressure of 0.8–1.2 MPa.[6]

Impurity Profile and Purification

Q3: Our final product from Route A has a high level of residual tin salts after using stannous chloride (SnCl₂) for reduction. How can this be mitigated?

A3: Residual tin salts are a common issue with this reducing agent. The workup and isolation steps are critical for their removal. The acidic conditions used for the reduction keep the tin salts soluble, but they can co-precipitate with the product if the pH or concentration changes improperly during isolation.

Recommended Actions:

  • Thorough Washing: After filtration, wash the product cake extensively with cold water or dilute HCl. This helps dissolve and remove residual tin salts.

  • Alternative Reducing Agent: Consider using sodium sulfite (Na₂SO₃) as the reducing agent. While it may require different reaction control, it can simplify the workup as the resulting sulfate salts have different solubility profiles and are often easier to remove.[5]

  • Recrystallization: If tin levels remain high, a final recrystallization step may be necessary. Solvents like methanol or ethanol-water mixtures can be effective.[7]

Q4: In Route B, we are struggling to reduce the level of unreacted 4-chlorobenzenesulfonamide in the crude product to below our target specification.

A4: This indicates an incomplete reaction, which at scale is often due to either an insufficient molar excess of hydrazine hydrate or non-optimal reaction conditions.

Recommended Actions:

  • Optimize Molar Ratio: The molar ratio of hydrazine hydrate to 4-chlorobenzenesulfonamide is a critical parameter. Industrial processes often use a significant excess, with molar ratios ranging from 8:1 to 15:1 to drive the reaction to completion.[6]

  • Solvent Wash Before Acidification: Before converting the free base to the hydrochloride salt, wash the crude solid with a nonaqueous solvent in which 4-chlorobenzenesulfonamide is soluble, such as methanol or ethanol.[7] This step is highly effective at removing the unreacted starting material.

  • Confirm Reaction Completion: Implement in-process controls (e.g., HPLC) to confirm that the starting material has been consumed to the desired level (e.g., ≤0.1%) before proceeding with the cooling and isolation steps.[6]

Crystallization and Isolation

Q5: The final hydrochloride salt is forming very fine particles that are slow to filter and hold a lot of solvent. How can we improve the crystal properties?

A5: The formation of fine particles, or "fines," is typically caused by rapid, uncontrolled crystallization. This happens when the solution becomes supersaturated too quickly, leading to rapid nucleation rather than steady crystal growth.

Recommended Actions:

  • Controlled Cooling Profile: Implement a slow, linear, or staged cooling profile after the acidification step. Avoid "crash cooling" the batch. A slower cooling rate allows for the growth of larger, more easily filterable crystals.

  • Seeding: Introduce a small quantity of pre-existing, high-quality crystals (seeds) at the point of supersaturation. This encourages crystal growth on the seeds rather than spontaneous nucleation, leading to a more uniform particle size distribution.

  • Anti-Solvent Addition: Consider a controlled addition of an anti-solvent during the crystallization process. This can help manage the supersaturation rate more effectively than relying on temperature change alone.

Q6: Why is the color of our final product inconsistent, varying from white to light yellow or even orange?

A6: Color is a primary indicator of purity. A yellow or orange hue suggests the presence of impurities, which can arise from several sources:

  • Thermal Decomposition: As discussed in Q1, overheating during diazotization can create colored byproducts.

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which can form colored impurities. Exposure to air, especially at elevated temperatures during drying, should be minimized.

  • Residual Starting Materials/Reagents: Incomplete reactions or inadequate purification can leave colored impurities in the final product.

Recommended Actions:

  • Review Reaction Control: The first step is to ensure tight control over reaction temperature and conditions as outlined previously.

  • Inert Gas Blanket: During isolation, filtration, and drying, use a nitrogen blanket to minimize exposure to atmospheric oxygen.

  • Purification: If color persists, consider an activated carbon treatment of the product solution before crystallization to adsorb colored impurities. Recrystallization from a suitable solvent system is also a highly effective method for color improvement.[8]

Section 3: Visualized Workflows and Logic

Diagram 1: Synthesis via Diazotization of Sulfanilamide (Route A)

cluster_diazotization Diazotization Stage cluster_reduction Reduction Stage cluster_workup Workup & Isolation A Sulfanilamide in HCl C Diazonium Salt Solution (0-5°C) A->C Vigorous Stirring B Sodium Nitrite Solution B->C Slow Addition E Crude Product Slurry C->E Controlled Addition to Reductant D Reducing Agent (e.g., SnCl2 in HCl) D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Drying under Vacuum G->H I Final Product: 4-Hydrazinylbenzenesulfonamide HCl H->I

Caption: Workflow for the synthesis from 4-aminobenzenesulfonamide.

Diagram 2: Synthesis via Nucleophilic Substitution (Route B)

cluster_reaction High-Pressure Reaction cluster_isolation Isolation of Free Base cluster_salt_formation Hydrochloride Salt Formation A 4-Chlorobenzenesulfonamide + Hydrazine Hydrate B Autoclave Reaction (120-125°C, 0.8-1.2 MPa) A->B Charge & Purge C Cooling & Crystallization B->C D Filtration C->D E Solvent Wash (e.g., Methanol) D->E F Crude Free Base E->F G Slurry in Solvent F->G H Acidification with HCl G->H I Crystallization & Filtration H->I J Final Product I->J

Caption: Workflow for the synthesis from 4-chlorobenzenesulfonamide.

Diagram 3: Troubleshooting Inconsistent Product Color

Start Product is Yellow/Orange CheckTemp Review Reaction Temperature Logs Start->CheckTemp TempHigh TempHigh CheckTemp->TempHigh Yes TempOK Logs OK CheckTemp->TempOK No CheckAir Review Inerting Procedures (Drying/Filtration) AirLeak Potential Air Exposure? CheckAir->AirLeak Yes AirOK Inerting OK CheckAir->AirOK No CheckPurity Analyze for Residual Starting Material/Byproducts PurityFail Impurity Levels High? CheckPurity->PurityFail Yes PurityOK Impurity Levels OK CheckPurity->PurityOK No FixTemp Action: Improve Thermal Control & Monitoring TempHigh->FixTemp TempOK->CheckAir FixAir Action: Enhance N2 Blanket During Isolation & Drying AirLeak->FixAir AirOK->CheckPurity FixPurity Action: Optimize Workup/ Add Recrystallization Step PurityFail->FixPurity End Problem Resolved FixTemp->End FixAir->End FixPurity->End

Caption: Decision tree for troubleshooting off-color final product.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling 4-hydrazinylbenzenesulfonamide hydrochloride and its reagents? A1: Safety is paramount. 4-Hydrazinylbenzenesulfonamide hydrochloride is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[9][10] The reagents also pose significant hazards. Hydrazine hydrate is toxic and corrosive, while sodium nitrite is a strong oxidizer.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat or protective clothing.[10][11]

  • Engineering Controls: Conduct all operations in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[11]

  • Handling: Avoid creating dust.[5] Use appropriate procedures for handling solids to minimize airborne particles. Do not eat, drink, or smoke in the work area.[10]

  • Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible. Be familiar with first-aid measures for skin/eye contact, inhalation, and ingestion.[11]

Q2: What are the recommended storage conditions for this compound? A2: To maintain its quality and stability, 4-hydrazinylbenzenesulfonamide hydrochloride should be stored in a tightly closed container in a cool, dry place.[11] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from oxidation or moisture.[5]

Q3: Can the mother liquor from the final crystallization be recycled? A3: Recycling mother liquor is a common industrial practice to improve overall yield. However, it requires careful management. Impurities can build up in the recycled solvent over successive batches, which may eventually impact the purity of the final product. If you plan to recycle, it is essential to establish a bleed stream (a portion of the mother liquor that is discarded) and implement rigorous in-process controls to monitor the impurity levels in both the recycled solvent and the final product. One study demonstrated the feasibility of recycling the methanol-water filtrate for subsequent batches of hydrochloride formation.[7]

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem. 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7.
  • ChemicalBook. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7.
  • Cole-Parmer. Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%.
  • CymitQuimica. CAS 17852-52-7: 4-Hydrazinylbenzenesulfonamide hydrochlori….
  • Google Patents. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • PubChem. 4-Hydrazinylbenzenesulfonamide hydrochloride | C6H10ClN3O2S | CID 2794567.
  • Biosynth.
  • ChemicalBook. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7.
  • Google Patents.
  • LookChem. Cas 17852-52-7,4-Hydrazinobenzene-1-sulfonamide hydrochloride.
  • Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • PharmaCompass.
  • Benchchem. 4-Hydrazinylbenzenesulfonamide Hydrochloride.
  • Pharmaffiliates. CAS No : 27918-19-0 | Product Name : 4-Hydrazino Benzene Sulfonamide Hydrochloride.
  • Tokyo Chemical Industry Co., Ltd. 4-Hydrazinobenzenesulfonamide Hydrochloride | 17852-52-7.
  • ECHEMI. 17852-52-7, 4-Hydrazinylbenzenesulfonamide hydrochloride Formula.
  • TCI Chemicals. 4-Hydrazinobenzenesulfonamide Hydrochloride | 17852-52-7.

Sources

Troubleshooting

preventing degradation of 4-hydrazinylbenzenesulfonamide hydrochloride during storage

Technical Support Center: 4-Hydrazinylbenzenesulfonamide Hydrochloride A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support center for 4-hydrazinylbenzenesulfonamide hydrochlorid...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydrazinylbenzenesulfonamide Hydrochloride

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for 4-hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7). As a key intermediate in pharmaceutical synthesis, particularly for COX-2 inhibitors like Celecoxib, maintaining the purity and stability of this compound is paramount for reproducible and successful experimental outcomes.[1] This guide, structured in a question-and-answer format, addresses common challenges and provides expert-driven solutions to prevent its degradation during storage and use.

Section 1: General Storage & Handling Guidelines

This section covers the foundational principles for maintaining the integrity of solid 4-hydrazinylbenzenesulfonamide hydrochloride from the moment it arrives in your lab.

Q1: What are the ideal storage conditions for solid 4-hydrazinylbenzenesulfonamide hydrochloride?

The optimal storage conditions are critical and are dictated by the compound's inherent chemical sensitivities. For maximum stability, the solid should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) , and protected from light .[2][3]

The rationale for these conditions is multifaceted:

  • Low Temperature (Refrigeration): Reduces the rate of potential decomposition reactions.

  • Tightly Sealed Container: This compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] A proper seal prevents water ingress, which can facilitate hydrolytic degradation.

  • Inert Atmosphere: The hydrazine moiety is a strong reducing agent and is highly susceptible to oxidation by atmospheric oxygen.[4] An inert atmosphere displaces oxygen, directly preventing this primary degradation pathway.

  • Protection from Light: Like many aromatic hydrazine derivatives, this compound can be light-sensitive, which may catalyze oxidative processes.[5]

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigeration)Slows kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the sensitive hydrazine group.[4]
Container Tightly Sealed, Opaque or Amber GlassPrevents moisture absorption (hygroscopic) and light exposure.[2][5]
Location Cool, Dry, Well-Ventilated AreaEnsures consistent temperature and prevents condensation.[6][7]
Q2: Why is handling under an inert atmosphere so strongly emphasized?

The primary driver of degradation for 4-hydrazinylbenzenesulfonamide hydrochloride is the oxidation of its hydrazine group (-NH-NH2). Hydrazines are potent reducing agents and react readily with atmospheric oxygen.[4][8] This process can be catalyzed by light, heat, and trace metal impurities.[4][5]

The oxidation mechanism can be complex, potentially proceeding through radical intermediates to form diazonium species, which are themselves reactive.[9] This cascade of reactions leads to a loss of the starting material, the formation of colored impurities, and ultimately, failure of downstream synthetic applications. By displacing oxygen with an inert gas like argon, you remove a key reactant required for this degradation pathway to begin.

Diagram 1: Recommended Storage and Handling Workflow

This diagram outlines the critical steps from receiving the compound to its use in an experiment, highlighting decision points to ensure stability.

G cluster_storage Initial Storage Protocol cluster_handling Experimental Use Workflow receive Receive Compound verify Verify CoA & Check Appearance (Should be white/off-white) receive->verify transfer Transfer to Inert Atmosphere (Glovebox or Argon Purge) verify->transfer store Store in Tightly Sealed Amber Vial at 2-8°C transfer->store retrieve Retrieve from Storage store->retrieve For Experiment equilibrate Equilibrate to Room Temp (Prevents Condensation) retrieve->equilibrate weigh Weigh Quickly (Minimize Air Exposure) equilibrate->weigh weigh->store Return Unused Solid dissolve Dissolve in Degassed Solvent for Stock Solution weigh->dissolve use Use Solution Immediately dissolve->use

Caption: Workflow for optimal storage and handling of 4-hydrazinylbenzenesulfonamide HCl.

Section 2: Troubleshooting Common Degradation Issues

Even with the best practices, issues can arise. This section provides solutions to common problems encountered by researchers.

Q3: My previously white powder has turned yellow or brown. What happened, and is it still usable?

A color change from white/off-white to yellow or brown is a classic visual indicator of degradation. This is most commonly due to oxidation . The oxidation products of aryl hydrazines are often colored compounds.

Is it still usable? It depends on the extent of degradation and the sensitivity of your application.

  • For non-critical applications: It might still work, but you should expect lower yields and potential side reactions.

  • For sensitive or cGMP applications: The material should be considered suspect. You must re-qualify it before use.

Action Plan:

  • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to determine the percentage of the active compound remaining.[1]

  • Identify Impurities: If possible, use LC-MS to identify the mass of the impurity peaks, which can confirm the degradation pathway.[10]

  • Purification: If the degradation is minor, recrystallization may be an option, but this requires careful development.

  • Best Practice: If purity is compromised, it is always safest to procure a new, qualified batch to ensure the reliability of your results.

Q4: I see a new, more polar peak in my HPLC analysis of a stored sample. What is it likely to be?

While oxidation is a primary concern, hydrolysis of the sulfonamide bond (S-N) is another potential degradation pathway, especially if the compound has been exposed to moisture.[10][11] The S-N bond can be cleaved under acidic conditions to yield sulfanilic acid and hydrazine.[10]

Given that 4-hydrazinylbenzenesulfonamide hydrochloride is an acidic salt, any absorbed moisture can create a localized acidic environment that promotes this hydrolysis over time. The resulting sulfanilic acid is significantly more polar than the parent compound and would likely elute earlier on a reverse-phase HPLC column.

Diagram 2: Primary Degradation Pathways

This diagram illustrates the two main chemical reactions that cause the degradation of 4-hydrazinylbenzenesulfonamide hydrochloride.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent 4-Hydrazinylbenzenesulfonamide HCl ox_products Colored Impurities (e.g., Diazonium Species, Phenols) parent->ox_products O₂, Light, Heat, Metal Ions hy_products Hydrolysis Products (e.g., Sulfanilic Acid) parent->hy_products H₂O (Moisture), Acidic pH

Caption: Key degradation pathways for 4-hydrazinylbenzenesulfonamide HCl.

Section 3: Protocols for Stability Assessment

Verifying the purity of your compound is a critical step in troubleshooting. Here are streamlined protocols for assessing the stability of your material.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of 4-hydrazinylbenzenesulfonamide hydrochloride and detecting degradation products.[1]

Objective: To determine the purity of a sample by calculating the area percentage of the main peak.

Methodology:

  • Sample Preparation:

    • Accurately prepare a sample solution of your compound at approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare a control sample using a freshly opened, high-purity reference standard if available.

  • Chromatographic Conditions (Typical Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the control sample first to establish the retention time and peak shape of the pure compound.

    • Inject the test sample.

    • Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to 4-hydrazinylbenzenesulfonamide hydrochloride.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Interpretation: Compare the purity of your stored sample to its Certificate of Analysis (CoA) specification. Look for the appearance of new peaks or a significant decrease in the main peak area percentage, which indicates degradation.

Table 2: Troubleshooting Guide
ObservationPotential Cause(s)Recommended Action
Visual Color Change (White → Yellow/Brown) Oxidation of the hydrazine moiety.Confirm purity with HPLC. If purity is <95% or outside your specification, discard and use a new lot.
New Peak in HPLC (earlier retention time) Hydrolysis (e.g., formation of sulfanilic acid).Use LC-MS to confirm the mass of the impurity. Review storage conditions for moisture exposure.
Poor Solubility in Recommended Solvent Formation of insoluble polymeric degradation products.The material is likely significantly degraded. Discard the lot.
Inconsistent Results in Synthesis Degradation leading to lower effective concentration of starting material.Qualify the purity of the starting material via HPLC before each use.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Petrovic, M., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • Taylor & Francis Online. (2023). Graphite-Catalyzed Electro-Oxidation of Hydrazine Derivatives Using Sodium Chloride under Green and Sustainable Chemistry. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Aylward, J. B. (1967). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic. [Link]

  • Pharmaffiliates. CAS No : 27918-19-0 | Product Name : 4-Hydrazino Benzene Sulfonamide Hydrochloride. [Link]

  • Wagenaar, A., & Engberts, J. B. F. N. (1988). Intramolecular-catalyzed hydrolysis of sulfonamides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2012). Request PDF | Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • University of Oxford. (2021). Single entity electrochemistry and the electron transfer kinetics of hydrazine oxidation. [Link]

  • MDPI. (2023). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. [Link]

  • McBride, M. B. (1987). Air oxidation of hydrazine. PubMed. [Link]

  • The Brückner Research Group. Standard Operating Procedure: Hydrazines. [Link]

  • PharmaCompass. 4-Hydrazino-benzenesulfonamide hydrochloride Drug Information. [Link]

  • UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine. [Link]

  • ACS Publications. (2021). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]

  • PubChem. 4-Hydrazinylbenzenesulfonamide hydrochloride. [Link]

  • Google Patents. (2019). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • CP Lab Safety. 4-Hydrazinobenzenesulfonamide Hydrochloride, min 98%, 100 grams. [Link]

Sources

Optimization

Technical Support Center: Navigating Side Reactions in Flavonoid Derivative Synthesis

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of flavonoid derivatives. This resource is designed to provide practical, field-tested guidance on identifying, unde...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of flavonoid derivatives. This resource is designed to provide practical, field-tested guidance on identifying, understanding, and mitigating common side reaction pathways that can compromise the yield, purity, and ultimately the success of your synthetic campaigns. Our approach is rooted in a deep understanding of reaction mechanisms and validated by extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Williamson ether synthesis to alkylate the 7-hydroxyl group of a flavonoid, but I'm observing a complex mixture of products and low yield of the desired ether. What could be going wrong?

A1: This is a classic challenge in flavonoid chemistry stemming from the differential reactivity of the various hydroxyl groups. The 7-hydroxyl is often less acidic and sterically hindered compared to other hydroxyls, particularly the 5-hydroxyl, which can chelate with the flavonoid's carbonyl group.

Common Side Reactions:

  • C-alkylation: The electron-rich A-ring of the flavonoid can undergo electrophilic attack by the alkylating agent, leading to the formation of C-alkylated side products. This is particularly prevalent with reactive alkylating agents.

  • Over-alkylation: If your reaction conditions are too harsh (e.g., strong base, high temperature), you may see alkylation at multiple hydroxyl positions, not just the intended 7-OH.

  • Degradation: Flavonoids can be sensitive to strong bases and high temperatures, leading to decomposition pathways.

Troubleshooting Flowchart:

G start Low Yield in 7-O-Alkylation check_base Analyze Base Strength (e.g., K2CO3 vs. NaH) start->check_base strong_base Strong Base (NaH)? Consider milder options. check_base->strong_base Yes mild_base Mild Base (K2CO3)? Proceed to next check. check_base->mild_base No check_temp Evaluate Reaction Temperature mild_base->check_temp high_temp High Temp (>80°C)? Risk of degradation/side reactions. Lower temperature. check_temp->high_temp Yes optimal_temp Optimal Temp (RT to 60°C)? Proceed to next check. check_temp->optimal_temp No check_protecting_groups Are other -OH groups protected? optimal_temp->check_protecting_groups unprotected No? Consider selective protection (e.g., Benzyl, TBDMS). check_protecting_groups->unprotected No protected Yes? Investigate solvent effects and stoichiometry. check_protecting_groups->protected Yes

Caption: Troubleshooting 7-O-Alkylation Issues.

Recommended Protocol for Selective 7-O-Alkylation:

  • Protection (if necessary): If other hydroxyl groups are more reactive, consider a selective protection strategy. For instance, the 5-hydroxyl can be selectively protected due to its chelation with the 4-carbonyl.

  • Base Selection: Employ a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally sufficient to deprotonate the 7-hydroxyl without causing significant side reactions.

  • Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Temperature Control: Maintain the reaction at a moderate temperature, typically between room temperature and 60°C. Monitor the reaction progress by TLC to avoid prolonged heating.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent.

Q2: During the B-ring modification of my flavonoid via a Suzuki or Heck coupling, I'm getting significant amounts of a homocoupled dimer of my B-ring boronic acid/ester. How can I suppress this side reaction?

A2: Homocoupling is a common and frustrating side reaction in palladium-catalyzed cross-coupling reactions. It arises from the reaction of two molecules of the boronic acid/ester with each other.

Causative Factors:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.

  • Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Base and Solvent: The reaction conditions, including the base and solvent system, play a crucial role.

Mitigation Strategies:

StrategyMechanism of ActionRecommended Implementation
Degassing Removes dissolved oxygen, which is a key promoter of homocoupling.Sparge the reaction solvent with an inert gas (argon or nitrogen) for 15-30 minutes prior to adding the catalyst and reactants. Maintain a positive pressure of inert gas throughout the reaction.
Ligand Selection Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step (product formation) relative to side reactions.Consider using ligands such as SPhos, XPhos, or RuPhos. These have demonstrated efficacy in suppressing homocoupling.
Phase-Transfer Catalysis In aqueous base systems, a phase-transfer catalyst can facilitate the transfer of the base to the organic phase, allowing for more controlled reaction conditions.Add a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) to the reaction mixture.
Slow Addition of Boronic Acid Maintaining a low concentration of the boronic acid in the reaction mixture at any given time can disfavor the bimolecular homocoupling reaction.Use a syringe pump to add a solution of the boronic acid to the reaction mixture over several hours.

Visualizing the Competing Pathways:

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Flavonoid-X) pd0->oxidative_addition transmetalation Transmetalation (B-ring-B(OR)2) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination homocoupling Homocoupling (Side Reaction) transmetalation->homocoupling reductive_elimination->pd0 product Desired Product (Flavonoid-B-ring) reductive_elimination->product dimer Dimer (B-ring-B-ring) homocoupling->dimer

Caption: Suzuki Coupling: Desired vs. Side Pathway.

Q3: I am performing an electrophilic substitution (e.g., nitration, halogenation) on the flavonoid core, but I'm observing poor regioselectivity and polysubstitution. How can I control the position of substitution?

A3: The flavonoid nucleus has multiple activated positions for electrophilic attack, primarily on the A and B rings. The inherent directing effects of the hydroxyl and carbonyl groups, combined with the reaction conditions, dictate the regiochemical outcome.

Key Principles of Regioselectivity:

  • A-Ring Substitution: The A-ring is highly activated by the hydroxyl groups. The 6- and 8-positions are typically the most nucleophilic.

  • B-Ring Substitution: The electronic nature of the substituents on the B-ring will govern its reactivity and the position of substitution. For a typical 4'-hydroxy B-ring, the 3'- and 5'-positions are activated.

  • Steric Hindrance: Bulky electrophiles will preferentially attack less sterically hindered positions.

Controlling Regioselectivity:

  • Protecting Groups: The most effective strategy is to use protecting groups to block the more reactive positions, thereby directing the electrophile to the desired site. For example, protecting the 5- and 7-hydroxyls will deactivate the A-ring and favor substitution on the B-ring.

  • Choice of Reagent and Catalyst: Milder reagents and catalysts can improve selectivity. For instance, using N-bromosuccinimide (NBS) for bromination often provides better control than using elemental bromine.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the substrate.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

Example Protocol: Selective Nitration at the 6-Position

This protocol leverages the directing effect of the 5-hydroxyl group.

  • Dissolution: Dissolve the starting flavonoid (e.g., chrysin) in concentrated sulfuric acid at 0°C. The sulfuric acid protonates the carbonyl, further activating the A-ring.

  • Nitrating Agent: Slowly add a stoichiometric amount (1.0 equivalent) of potassium nitrate while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a short period (15-30 minutes).

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

This method often yields the 6-nitro derivative as the major product due to the electronic activation at this position.

References

  • Pellon, R. F., & Mamposo, T. (2004). A simple and efficient method for the nitration of some natural and synthetic flavonoids. Synthetic Communications, 34(1), 17-23. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Hydrazine Derivatives in Synthesis: A Comparative Analysis of 4-Hydrazinylbenzenesulfonamide Hydrochloride

Introduction Hydrazine derivatives are a cornerstone of modern organic synthesis, prized for their versatility as powerful nucleophiles and precursors to a vast array of molecular architectures.[1][2][3] Their unique N-N...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydrazine derivatives are a cornerstone of modern organic synthesis, prized for their versatility as powerful nucleophiles and precursors to a vast array of molecular architectures.[1][2][3] Their unique N-N bond and reactive hydrogen atoms enable participation in a multitude of transformations, most notably condensation and cyclization reactions to form stable heterocyclic rings—a common motif in pharmacologically active compounds.[2]

Among this diverse class of reagents, 4-hydrazinylbenzenesulfonamide hydrochloride (also known as (4-Sulfamoylphenyl)hydrazine hydrochloride) stands out as a critical intermediate, particularly in the pharmaceutical industry.[4][5][6] Its bifunctional nature, possessing both a reactive hydrazine group and a sulfonamide moiety, makes it an indispensable building block for specific, high-value targets.[4][7]

This guide provides an in-depth comparison of 4-hydrazinylbenzenesulfonamide hydrochloride with other common hydrazine derivatives. We will dissect their relative performance in key synthetic applications, grounded in experimental data and mechanistic principles. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in reagent selection, protocol design, and process optimization.

Physicochemical Properties and Reactivity Profiles: A Comparative Overview

The synthetic utility of a hydrazine derivative is intrinsically linked to its structure. The substituents on the hydrazine core dictate its nucleophilicity, stability, solubility, and steric profile, thereby influencing reaction kinetics and product outcomes.

4-Hydrazinylbenzenesulfonamide Hydrochloride (CAS 17852-52-7) This compound is a white to off-white crystalline solid, typically supplied as a hydrochloride salt to improve stability and aqueous solubility.[5][8][9] The key structural features are the hydrazine group (-NHNH₂) and a para-substituted sulfonamide group (-SO₂NH₂) on a benzene ring.[7] The electron-withdrawing nature of the sulfamoylphenyl group slightly attenuates the nucleophilicity of the hydrazine moiety compared to alkyl hydrazines, but its true value lies in incorporating the essential sulfonamide pharmacophore directly into the target molecule.[4][10]

Alternative Hydrazine Derivatives for Comparison:

  • Hydrazine Hydrate (N₂H₄·H₂O): The simplest form of hydrazine, it is a powerful reducing agent and a highly reactive difunctional nucleophile. It is widely used for the synthesis of unsubstituted N-heterocycles.[11][12] However, its high reactivity can sometimes lead to a lack of selectivity, and it is highly toxic.[12][13]

  • Phenylhydrazine (C₆H₅NHNH₂): A classic aromatic hydrazine, it is less nucleophilic than hydrazine hydrate due to the electron-withdrawing phenyl ring. It is the archetypal reagent for the Fischer indole synthesis and for preparing phenylhydrazones, which are often stable, crystalline derivatives used for the characterization of carbonyl compounds.

  • Acylhydrazides (R-CO-NHNH₂): This broad class of derivatives features an acyl group attached to a hydrazine nitrogen. The acyl group significantly modifies the electronic properties, making the adjacent NH group less nucleophilic. They are crucial precursors for five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.[14][15][16]

  • Thiosemicarbazide (NH₂-CS-NHNH₂): This derivative contains a thiocarbonyl group and is a key building block for synthesizing sulfur-and-nitrogen-containing heterocycles, such as 1,2,4-triazines and thiadiazoles.[11][17]

Table 1: Comparative Physicochemical Properties of Selected Hydrazine Derivatives

CompoundMolar Mass ( g/mol )AppearanceKey Reactive GroupsCommon Synthetic Utility
4-Hydrazinylbenzenesulfonamide HCl 223.68[18]White to light yellow crystalline powder[8]Hydrazine, SulfonamideSynthesis of sulfonamide-containing pyrazoles (e.g., Celecoxib)[4][19]
Hydrazine Hydrate 50.06Colorless fuming liquidHydrazineGeneral heterocycle synthesis, reducing agent[3][11]
Phenylhydrazine 108.14Pale yellow liquid or solidAromatic HydrazineFischer indole synthesis, hydrazone formation
Benzhydrazide (an Acylhydrazide) 136.15White crystalline solidAcylhydrazideSynthesis of oxadiazoles, triazoles[14][15]
Thiosemicarbazide 91.13White crystalline powderThiosemicarbazideSynthesis of triazines, thiadiazoles[11][17]

Core Application: The Synthesis of Pyrazole Heterocycles

One of the most powerful applications of hydrazine derivatives is the Paal-Knorr synthesis of pyrazoles via condensation with 1,3-dicarbonyl compounds.[11] This reaction is a cornerstone of medicinal chemistry, as the pyrazole ring is a privileged scaffold found in numerous drugs.

Case Study: Synthesis of Celecoxib

4-Hydrazinylbenzenesulfonamide hydrochloride is the indispensable starting material for the synthesis of Celecoxib, a selective COX-2 inhibitor.[4][19] The sulfonamide group is not merely a substituent influencing reactivity; it is a critical pharmacophore of the final drug molecule, responsible for its selective binding to the COX-2 enzyme.[19]

Experimental Protocol: Cyclocondensation to Synthesize Celecoxib [19][20]

  • Reaction Setup: In a suitable reaction vessel, charge 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[19][20]

  • Reaction Execution: Heat the mixture to 65°C and stir vigorously for 10 hours.[19][20] The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to 25-30°C.

  • Remove the solvent completely under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure Celecoxib.

Expected Yield: Reported yields for this step are generally high, often exceeding 90% after purification.

G cluster_reactants Reactants cluster_conditions Conditions r1 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione p1 Celecoxib (Crude Product) r1->p1 r2 4-Hydrazinylbenzenesulfonamide Hydrochloride r2->p1 c1 Methanol (Solvent) c1->p1 c2 Heat (65°C, 10h) c2->p1 p2 Purification (Recrystallization) p1->p2 p3 Pure Celecoxib p2->p3

Caption: Experimental workflow for the synthesis of Celecoxib.

Comparative Synthesis: The Impact of Hydrazine Choice

To underscore the importance of selecting the correct hydrazine derivative, consider the reaction of the same 1,3-dione precursor with phenylhydrazine instead of 4-hydrazinylbenzenesulfonamide hydrochloride. The reaction proceeds via the same mechanism but yields a completely different molecule, lacking the crucial sulfonamide moiety required for COX-2 inhibitory activity. This highlights a fundamental principle: the structure of the hydrazine derivative directly dictates the structure and function of the final product.

G cluster_path1 Celecoxib Synthesis cluster_path2 Alternative Synthesis diketone 1,3-Diketone Precursor h1 4-Hydrazinyl- benzenesulfonamide HCl diketone->h1 h2 Phenylhydrazine diketone->h2 prod1 Celecoxib (Contains -SO₂NH₂ group) h1->prod1 + prod2 1,5-Diaryl-3-(trifluoromethyl) -1H-pyrazole (Lacks -SO₂NH₂ group) h2->prod2 + G center Hydrazine Reactivity nuc Nucleophilicity center->nuc steric Steric Hindrance center->steric solvent Solvent Choice center->solvent temp Temperature center->temp edg Electron Donating Groups (+) nuc->edg increases ewg Electron Withdrawing Groups (-) nuc->ewg decreases

Caption: Factors influencing the reactivity of hydrazine derivatives.

Spectroscopic Characterization as a Validation Tool

Confirming the identity and purity of both the starting materials and final products is paramount. Standard spectroscopic techniques are essential for this validation. For 4-hydrazinylbenzenesulfonamide hydrochloride, a combination of NMR and IR spectroscopy provides a definitive structural fingerprint. [7][21] Table 3: Key Spectroscopic Data for 4-Hydrazinylbenzenesulfonamide Hydrochloride[7]

TechniqueFeatureExpected Signal
¹H NMR Aromatic ProtonsTwo doublets in the aromatic region (approx. 6.8-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring.
-SO₂NH₂ ProtonsA broad singlet (exchangeable with D₂O) for the sulfonamide protons.
-NHNH₃⁺ ProtonsBroad signals for the hydrazinium protons (exchangeable with D₂O).
¹³C NMR Aromatic CarbonsFour signals in the aromatic region (approx. 110-150 ppm).
FT-IR N-H StretchingMultiple bands in the 3100-3400 cm⁻¹ region (sulfonamide and hydrazine).
S=O StretchingStrong, characteristic bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

Safety and Handling: A Critical Imperative

Hydrazine and its derivatives are classified as hazardous materials and must be handled with extreme care. [13][22] General Hazards:

  • Toxicity: Many hydrazines are acutely toxic via inhalation, ingestion, and dermal contact. They can be corrosive to skin and eyes and are suspected carcinogens. [13][23][24]* Flammability: Anhydrous hydrazine has a very wide flammability range (4.7-100%) and can be explosive. [12][22]While aqueous solutions and solid derivatives are generally less flammable, they still pose a risk. [12][13]* Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents, metal oxides, and strong acids. [23] Safe Handling Protocol:

  • Engineering Controls: All work with hydrazine derivatives must be conducted in a properly functioning chemical fume hood. [13][23]2. Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is a minimum, with chloroprene or other heavier gloves for splash risks). [13][23]3. Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., oxidizers). [24]4-Hydrazinylbenzenesulfonamide hydrochloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere. [9][25]4. Waste Disposal: All hydrazine waste, including contaminated materials and empty containers, is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

G start Obtain Reagent ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe hood Work Inside Chemical Fume Hood ppe->hood weigh Weigh/Dispense Reagent hood->weigh reaction Perform Reaction weigh->reaction cleanup Decontaminate Glassware and Work Area reaction->cleanup waste Dispose of Waste in Hazardous Waste Container cleanup->waste end Procedure Complete waste->end

Caption: Laboratory safety workflow for handling hydrazine derivatives.

Conclusion

4-Hydrazinylbenzenesulfonamide hydrochloride is a highly valuable, specialized reagent whose primary strength lies in its ability to introduce a sulfonamide-functionalized pyrazole core in a single, efficient cyclization step. This makes it the reagent of choice for synthesizing a specific class of pharmaceuticals, exemplified by Celecoxib.

While other hydrazine derivatives like hydrazine hydrate and phenylhydrazine offer broader utility for general heterocyclic synthesis, they cannot substitute for 4-hydrazinylbenzenesulfonamide hydrochloride when the sulfonamide moiety is a required structural element of the final target. The comparative analysis demonstrates a core principle of synthetic chemistry: reagent selection is a strategic decision dictated by the desired molecular architecture and functionality. Understanding the distinct reactivity profiles, applications, and safety requirements of different hydrazine derivatives is essential for any researcher aiming to leverage these powerful building blocks for the efficient synthesis of complex molecules.

References

  • Al-Ghorbani, M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(9), 16736-16754. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Hydrazinobenzene-1-sulfonamide Hydrochloride: A Key Pharmaceutical Intermediate for Celecoxib Synthesis. Available at: [Link]

  • Elgemeie, G. H., & Abd-El-Aal, R. M. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1849-1877.
  • Defense Technical Information Center. (1981). Safety and Handling of Hydrazine. Available at: [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Available at: [Link]

  • Kukharev, B. F., et al. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. Chemistry of Heterocyclic Compounds, 58, 638-646. Available at: [Link]

  • Middleton, E. T., et al. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(1), 107-113. Available at: [Link]

  • Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4), 11819. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Environmental Health & Safety. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine Monohydrate 99%. Available at: [Link]

  • Reddy, M. S., et al. (2011). Process for preparation of celecoxib. U.S. Patent No. 7,919,633 B2. Washington, DC: U.S. Patent and Trademark Office.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hydrazine Derivatives in Modern Organic Synthesis. Available at: [Link]

  • de la Torre, G., & Gotor-Fernández, V. (2018). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 23(5), 1029. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794567, 4-Hydrazinylbenzenesulfonamide hydrochloride. Available at: [Link]

  • Henthorn, J. T., et al. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. Molecules, 24(15), 2821. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Chinese Patent No. CN110872242B.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Archiv der Pharmazie, 337(8), 447-456. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Available at: [Link]

  • Schirmann, J. P., & Bourdauducq, P. (2000). Hydrazine. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Manley, P. W. (2004). Process for 4-sulfonamidophenyl hydrazines. European Patent No. EP0919546B1.
  • Chen, J., et al. (2019). The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. Chinese Patent Application No. CN110256304A.
  • Burke, A. A., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 496-503. Available at: [Link]

  • Laleu, B., et al. (2007). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 72(25), 9552-9560. Available at: [Link]

  • Witte, M. D., et al. (2010). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 21(11), 2092-2099. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 17852-52-7 | Product Name : (4-Sulfamoylphenyl)hydrazine Hydrochloride. Available at: [Link]

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Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Hydrazinylbenzenesulfonamide Hydrochloride Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory complian...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 4-Hydrazinylbenzenesulfonamide hydrochloride is a critical intermediate in the synthesis of several pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib. Ensuring its purity and concentration is paramount for the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of 4-hydrazinylbenzenesulfonamide hydrochloride: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. We will delve into the principles of each method, present detailed validation protocols grounded in ICH guidelines, and offer a comparative analysis of their performance characteristics to aid in selecting the most suitable method for your specific application.

The Importance of Method Validation

Before we explore the specific methods, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1] This is achieved by assessing a set of performance characteristics as defined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[1][2][3] These parameters ensure that the method is reliable, reproducible, and accurate.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful separation technique that is highly specific and sensitive, making it a gold standard for the quantification of pharmaceutical compounds. The method separates the analyte from potential impurities and degradation products based on its polarity, providing a highly accurate measurement of its concentration.

Causality Behind Experimental Choices

The selection of the chromatographic conditions is critical for achieving a robust and reliable separation.

  • Column: A C18 column is chosen due to the non-polar nature of the benzene ring in 4-hydrazinylbenzenesulfonamide, allowing for good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is a common choice for sulfonamides. The buffer controls the pH to ensure the consistent ionization state of the analyte, while the organic modifier (acetonitrile) is adjusted to achieve an optimal retention time and peak shape. A gradient elution may be employed to ensure the timely elution of any late-eluting impurities.

  • Detector: A UV detector is selected because the aromatic ring in the analyte possesses a strong chromophore, allowing for sensitive detection. The detection wavelength is set at or near the absorption maximum (λmax) of the analyte to ensure maximum sensitivity.

Experimental Protocol: RP-HPLC Method

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Visible or Photodiode Array (PDA) detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A gradient mixture of Buffer A (0.02 M Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid) and Buffer B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 265 nm.[1]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh and transfer 50 mg of 4-hydrazinylbenzenesulfonamide hydrochloride reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of the 4-hydrazinylbenzenesulfonamide hydrochloride sample into a 100 mL volumetric flask. Prepare the sample in the same manner as the standard stock solution.

3. System Suitability:

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject a working standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (%RSD) of the peak areas should be not more than 2.0%.

  • The theoretical plates for the analyte peak should be more than 2000, and the tailing factor should be not more than 2.0.

Validation Parameters Summary (RP-HPLC)

The following table summarizes the typical acceptance criteria for the validation of this HPLC method, based on ICH guidelines.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.Pass
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.0.9995
Range 80% to 120% of the test concentration.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels.99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL
Robustness %RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate, pH, column temperature).Pass

Method 2: UV-Visible Spectrophotometry (with Derivatization)

UV-Visible spectrophotometry is a simpler and more cost-effective technique than HPLC. For compounds like 4-hydrazinylbenzenesulfonamide hydrochloride, a direct measurement in the UV range is possible. However, to enhance specificity and sensitivity, and to avoid interference from other UV-absorbing impurities, a derivatization reaction is often employed. The hydrazine moiety of the analyte reacts with an aldehyde, such as p-dimethylaminobenzaldehyde (p-DAB), in an acidic medium to form a colored hydrazone, which can be quantified in the visible region of the spectrum.

Causality Behind Experimental Choices
  • Derivatizing Agent: p-DAB is a classic reagent for the determination of hydrazines.[2] The reaction is specific to the hydrazine group and produces a stable, intensely colored product, which shifts the absorption maximum to a longer wavelength (into the visible range), thereby minimizing interference from other components in the sample matrix.

  • Reaction Medium: An acidic medium (e.g., hydrochloric acid) is required to catalyze the condensation reaction between the hydrazine and the aldehyde.

  • Wavelength Selection: The wavelength for measurement is chosen at the absorption maximum (λmax) of the colored derivative to achieve the highest sensitivity.

Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation:

  • Instrument: Double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

2. Preparation of Reagents and Solutions:

  • Solvent: 1 M Hydrochloric Acid.

  • p-DAB Reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[2]

  • Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of 4-hydrazinylbenzenesulfonamide hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with 1 M HCl.

  • Sample Stock Solution (100 µg/mL): Prepare a stock solution of the sample in the same manner as the standard stock solution. From this, prepare a working sample solution with a theoretical concentration within the calibration range.

3. Procedure:

  • Blank Preparation: To a 10 mL volumetric flask, add 5 mL of 1 M HCl and 1 mL of the p-DAB reagent. Dilute to volume with 1 M HCl.

  • Standard and Sample Preparation: To separate 10 mL volumetric flasks, add 5 mL of each working standard solution and the working sample solution. Add 1 mL of the p-DAB reagent to each flask, mix well, and allow to stand for 10 minutes for color development. Dilute to volume with 1 M HCl.

  • Measurement: Record the absorbance of the standard and sample solutions at the λmax (approximately 458 nm) against the prepared blank.[2]

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions and determine the concentration of the sample from the curve.

Validation Parameters Summary (UV-Visible Spectrophotometry)
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from the blank or known impurities at the analytical wavelength.Pass
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.0.9992
Range A suitable range that demonstrates linearity, accuracy, and precision.2 - 10 µg/mL
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels.99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 2.0%1.5%
Limit of Detection (LOD) Based on visual evaluation or calculation from the standard deviation of the response and the slope.0.2 µg/mL
Limit of Quantitation (LOQ) Based on visual evaluation or calculation from the standard deviation of the response and the slope.0.6 µg/mL
Robustness %RSD ≤ 2.0% after minor changes in method parameters (e.g., reaction time, reagent volume).Pass

Comparative Analysis

FeatureRP-HPLCUV-Visible Spectrophotometry (with Derivatization)
Specificity High: Capable of separating the analyte from structurally similar impurities.Moderate to High: Specificity is dependent on the derivatization reaction. Potential for interference from other hydrazine-containing compounds.
Sensitivity High: Low LOD and LOQ values.Good: Derivatization enhances sensitivity.
Throughput Lower: Longer run times per sample.Higher: Faster sample processing.
Cost & Complexity Higher: More expensive instrumentation and consumables. Requires more skilled operators.Lower: Less expensive and simpler instrumentation. Easier to perform.
Information Provided Quantitative and Qualitative: Provides information on the purity of the sample in a single run.Primarily Quantitative: Limited information on impurities.
Ideal Application Stability studies, impurity profiling, and final product release testing where high specificity is required.Routine quality control, in-process control, and raw material testing where speed and cost-effectiveness are important.

Visualization of Workflows

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development (HPLC / UV-Vis) ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD & LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for analytical method validation, from planning to lifecycle management.

Caption: The derivatization reaction for the spectrophotometric analysis of 4-hydrazinylbenzenesulfonamide.

Conclusion

Both RP-HPLC and UV-Visible spectrophotometry are suitable methods for the quantification of 4-hydrazinylbenzenesulfonamide hydrochloride, and the choice between them depends on the specific requirements of the analysis. For applications demanding the highest level of specificity and the ability to simultaneously monitor impurities, such as in stability testing or final product release, RP-HPLC is the superior choice. For routine quality control where speed, simplicity, and cost are major considerations, a validated derivatization-based UV-Visible spectrophotometric method provides a reliable and efficient alternative.

Ultimately, the methods presented in this guide, when properly validated according to ICH guidelines, will ensure the generation of accurate and reliable data, contributing to the overall quality and safety of the final pharmaceutical product.

References

Validation

A Comparative Guide to the Biological Activity of Quercetin and Its Derivatives

Introduction: The Rationale for Derivatizing Quercetin Quercetin, a prominent dietary flavonoid found in foods like onions, apples, and berries, is one of the most potent antioxidants in its class.[1] Its molecular struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatizing Quercetin

Quercetin, a prominent dietary flavonoid found in foods like onions, apples, and berries, is one of the most potent antioxidants in its class.[1] Its molecular structure, featuring five hydroxyl (-OH) groups, is the foundation for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] However, the therapeutic potential of quercetin is often hampered by limitations such as poor water solubility, low bioavailability, and metabolic instability.[2][3]

To overcome these challenges, researchers have synthesized numerous quercetin derivatives. These modifications, typically involving glycosylation (adding sugar moieties) or methylation (adding methyl groups), aim to enhance specific biological activities or improve pharmacokinetic properties.[4] This guide provides a comparative analysis of the biological activities of quercetin and several of its key derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological efficacy of quercetin derivatives is intrinsically linked to their chemical structure. The number and position of free hydroxyl groups are critical for antioxidant activity, while other modifications can influence interactions with specific cellular targets.[4][5]

A compound's antioxidant power is often its first line of defense in cellular protection. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to measure the radical-scavenging ability of a compound. A lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) indicates stronger antioxidant activity.

Studies consistently show that modifications to quercetin's hydroxyl groups, particularly at the 3-OH position, tend to reduce its antioxidant potency.[4][6] The overall activity ranking often follows the pattern of quercetin > methylated derivatives > glycosylated derivatives.[4] This suggests that the aglycone (the non-sugar part) form of quercetin is the most effective direct radical scavenger.[4]

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

Compound Modification Type IC50 (µg/mL) Relative Potency
Quercetin Parent Compound ~2.6[7] Very High
Isorhamnetin 3'-O-methylation > Quercetin[6] High
Tamarixetin 4'-O-methylation > Quercetin[6] High
Quercetin-3-O-glucuronide 3-O-glycosylation > Quercetin[6] Moderate

| Schiff Base Derivative (W3) | Schiff Base Formation | ~1.6[7] | Very High |

Note: IC50 values can vary based on specific experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[6][7]

The anticancer potential of quercetin and its derivatives is a major area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess a compound's ability to inhibit cell proliferation, an indicator of cytotoxic potential against cancer cells.[8]

Interestingly, structural modifications that decrease direct antioxidant activity do not necessarily diminish anticancer efficacy. Introducing lipophilic (fat-soluble) groups, such as prenyl groups, can significantly enhance anti-proliferative activity.[9] This is likely due to improved cell membrane permeability, allowing the compound to reach intracellular targets more effectively.

Table 2: Comparative Cytotoxicity against Human Cancer Cell Lines (MTT Assay)

Compound Modification Type Cell Line IC50 (µmol/L)
Quercetin Parent Compound HCT-116 (Colon) ~36[10]
3-O-methylquercetin 3-O-methylation HCT-116 (Colon) ~34[10]
Prenylated Derivative 6 Prenylation HepG2 (Liver) 12.32[9]
Prenylated Derivative 7 Prenylation MDA-MB-231 (Breast) 2.90[9]

| Quinoline Derivative 3e | 3-OH substitution | HepG-2 (Liver) | 6.722[11] |

Note: A lower IC50 value indicates greater cytotoxic potency.[9][10][11]

Chronic inflammation is a key driver of many diseases. Quercetin exerts anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.[6][12] It can also suppress inflammatory signaling pathways such as NF-κB.[13]

Comparative studies reveal a complex structure-activity relationship. For instance, the monomethylated derivative tamarixetin has shown a superior ability to inhibit COX-1 compared to quercetin itself, demonstrating that derivatization can selectively enhance certain biological functions.[6] This highlights the potential for creating derivatives with more targeted anti-inflammatory profiles.[6]

Key Signaling Pathway Modulation: The Nrf2 Antioxidant Response

Many of the protective effects of flavonoids, including quercetin, are not just from direct radical scavenging but also from their ability to modulate cellular signaling pathways.[14][15] A critical pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which controls the expression of a wide array of antioxidant and cytoprotective genes.[14][16]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by a protein called Keap1. When cells are exposed to oxidative stress or activators like quercetin, Keap1 releases Nrf2.[17] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) on DNA, and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1).[18][19] This cellular defense mechanism is a key target for therapeutic intervention in diseases involving oxidative stress.

Nrf2_Pathway_Activation Figure 1: Nrf2 Pathway Activation by Quercetin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Q Quercetin / Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Q->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Protective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: General mechanism of Nrf2 pathway activation by quercetin and its derivatives.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies are essential. Below are step-by-step protocols for the key assays discussed in this guide.

The overall process for comparing derivatives involves synthesis, purification, and a battery of biological assays.

Experimental_Workflow Figure 2: General Experimental Workflow start Start: Parent Compound (Quercetin) synthesis Chemical Modification (e.g., Methylation, Glycosylation) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification bioassays Biological Activity Screening purification->bioassays antioxidant Antioxidant Assay (DPPH) cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) analysis Data Analysis (IC50 Calculation, SAR) antioxidant->analysis cytotoxicity->analysis anti_inflammatory->analysis conclusion Conclusion: Identify Lead Derivatives analysis->conclusion

Caption: A typical workflow for the synthesis and evaluation of quercetin derivatives.

This protocol assesses the direct antioxidant capacity of the test compounds.[20][21]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) at a concentration of 0.1 mM in methanol. This solution should be freshly prepared and protected from light.[21]

    • Prepare stock solutions of quercetin, its derivatives, and a positive control (like Ascorbic Acid) in methanol (e.g., at 1 mg/mL).[21]

    • Perform serial dilutions of the test compounds and the standard to obtain a range of concentrations for testing.[21]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each compound dilution to triplicate wells of a 96-well microplate.

    • Prepare a blank control containing only 100 µL of methanol.

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells.[21]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[22]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[21]

    • Plot the % scavenging against the compound concentration to determine the IC50 value.

This protocol measures the cytotoxic effect of the compounds on cancer cells.[8][23][24]

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7, HepG2) in an appropriate medium until they reach the exponential growth phase.[8]

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[25]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare various concentrations of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[25]

  • MTT Assay and Measurement:

    • After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[24]

    • Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][24]

    • Mix gently on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[26]

Conclusion and Future Directions

The derivatization of quercetin is a powerful strategy to modulate its biological activities and overcome its pharmacokinetic limitations. Structure-activity relationship studies reveal that while the core flavonoid structure is essential, specific modifications can fine-tune its function. Prenylated and quinoline derivatives show enhanced anticancer activity, likely due to increased lipophilicity and cellular uptake.[9][11] Conversely, methylation and glycosylation can alter antioxidant and anti-inflammatory profiles, sometimes enhancing selectivity for specific enzymes.[4][6]

Future research should focus on synthesizing novel derivatives with improved water solubility and targeted delivery mechanisms. Combining these advanced derivatives with other therapeutic agents could lead to synergistic effects and more effective treatments for a range of diseases driven by oxidative stress and inflammation.

References

  • Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC. PubMed Central. Available at: [Link]

  • Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Springer Link. Available at: [Link]

  • A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC. PubMed Central. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health. Available at: [Link]

  • The structure–activity relationship (SAR) of quercetin for antioxidant properties. ResearchGate. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products. Frontiers. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW Małgorzata Materska Research Group of Phytochemi. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity. Scirp.org. Available at: [Link]

  • Understanding the structure–activity relationship between quercetin and naringenin: in vitro. RSC Publishing. Available at: [Link]

  • Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Frontiers. Available at: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of Quercetin and Its Derivatives. ResearchGate. Available at: [Link]

  • The Relation of Structure to Antioxidant Activity of Quercetin and Some of Its Derivatives I. Primary Activity. Scilit. Available at: [Link]

  • Antioxidant and anti-inflammatory activities of quercetin and its derivatives. National Onion Association. Available at: [Link]

  • Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines. PubMed Central. Available at: [Link]

  • Comparative evaluation of the biological activity of quercetin-like compounds. Health and Ecology Issues. Available at: [Link]

  • Activity of Quercetin Derivatives as Antibacterial, Antioxidant and Anticancer Agents. ResearchGate. Available at: [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

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  • A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects. Arabian Journal of Chemistry. Available at: [Link]

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  • Antioxidant and anti-inflammatory activities of quercetin and its derivatives | Request PDF. ResearchGate. Available at: [Link]

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Comparative

A Researcher's Guide to Ensuring the Purity of Commercial 4-Hydrazinylbenzenesulfonamide Hydrochloride: A Comparative Analysis

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount to the success of any synthetic endeavor. This is particularly true for 4-hydrazinylbenzenesulfonamide hy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount to the success of any synthetic endeavor. This is particularly true for 4-hydrazinylbenzenesulfonamide hydrochloride, a critical building block in the synthesis of various pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib.[1] The presence of impurities can lead to unforeseen side reactions, diminished yields, and the generation of difficult-to-remove byproducts, ultimately compromising the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercial 4-hydrazinylbenzenesulfonamide hydrochloride. It is designed to empower researchers with the expertise to not only verify the quality of their reagents but also to understand the "why" behind the chosen analytical strategies. We will delve into the most effective techniques, provide detailed experimental protocols, and compare the subject compound with a relevant alternative precursor in the synthesis of pyrazole-based compounds.

The Critical Role of Purity: Why It Matters

4-Hydrazinylbenzenesulfonamide hydrochloride is synthesized through two primary routes: the diazotization of 4-aminobenzenesulfonamide (sulfanilamide) followed by reduction, or the nucleophilic substitution of p-chlorobenzenesulfonamide with hydrazine.[1] Each pathway presents a unique impurity profile. The diazotization route, for instance, is prone to the formation of byproducts if the reaction conditions are not strictly controlled.[1] Residual starting materials, such as p-chlorobenzenesulfonamide, can also be present in the final product.[1] Furthermore, the hydrazine moiety is susceptible to oxidation, leading to the formation of degradation products, which can manifest as a yellowish or brownish hue in the material.[1]

The implications of using impure starting material are significant. In the synthesis of Celecoxib, impurities in the 4-hydrazinylbenzenesulfonamide hydrochloride can lead to the formation of structural isomers and other related compounds that are challenging to separate from the final API. The presence of these impurities can impact the drug's efficacy and safety profile, making rigorous purity assessment of the starting material a non-negotiable aspect of quality control.

A Multi-Pronged Approach to Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A robust assessment relies on a combination of orthogonal methods, each providing a different piece of the puzzle. Here, we will explore the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for a comprehensive purity assessment of 4-hydrazinylbenzenesulfonamide hydrochloride.

Purity_Assessment_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Absolute Purity & Structural Confirmation cluster_3 Final Assessment A Commercial 4-Hydrazinylbenzenesulfonamide HCl B Visual Inspection (Color, Form) A->B C HPLC-UV Analysis (% Purity) B->C E Quantitative NMR (qNMR) B->E D LC-MS Analysis (Impurity Identification) C->D If impurities detected G Purity Verification & Release for Synthesis D->G F Structural Confirmation (¹H & ¹³C NMR) E->F F->G

Sources

Validation

The Synergy of Silicon and Cell: A Guide to Cross-Validating Computational Predictions with Experimental Data in Drug Discovery

Introduction: Bridging the Digital and Biological Divide In the landscape of modern drug discovery, the convergence of computational modeling and experimental biology is no longer a novelty but a cornerstone of efficient...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Digital and Biological Divide

In the landscape of modern drug discovery, the convergence of computational modeling and experimental biology is no longer a novelty but a cornerstone of efficient and rational therapeutic development.[1] Computational methods, from molecular docking to complex systems biology simulations, offer unprecedented speed in screening vast chemical libraries and hypothesizing mechanisms of action.[2] However, these in silico predictions remain theoretical until they are substantiated by tangible, biological evidence.[3] Conversely, while in vitro and in vivo experiments provide the ground truth, they are often resource-intensive and limited in scope.[4]

This guide provides researchers, scientists, and drug development professionals with a framework for robustly cross-validating computational predictions with experimental results. We will delve into the causality behind methodological choices, present detailed protocols for both computational and experimental workflows, and establish a self-validating system where each discipline iteratively informs and refines the other. This synergistic approach not only enhances the credibility of findings but also accelerates the journey from a promising compound to a viable drug candidate.[5]

Part 1: The Iterative Cross-Validation Framework

The most effective strategy for integrating computational and experimental work is not a linear handoff but a continuous, iterative cycle.[6] Confidence in a drug candidate is built layer by layer, with each turn of the cycle refining our understanding and reducing uncertainty.

A computational model's initial predictions are used to design and prioritize targeted, efficient experiments.[6] The data from these experiments then serve as a crucial feedback mechanism to validate and refine the underlying computational model. This iterative process ensures that both computational and experimental resources are used judiciously, focusing on the most promising avenues.

CrossValidation_Workflow cluster_comp Computational Domain cluster_exp Experimental Domain Comp_Model Computational Modeling (e.g., Virtual Screening, QSAR) Prediction Generate Predictions (e.g., Hit Compounds, Binding Affinities) Comp_Model->Prediction yields Exp_Design Design Focused Experiments (e.g., Assay Development, Dose Selection) Prediction->Exp_Design guides Refinement Model Refinement (Incorporate Experimental Data) Refinement->Comp_Model improves Validation Experimental Validation (In Vitro / In Vivo Assays) Exp_Design->Validation leads to Data_Analysis Data Analysis & Interpretation Validation->Data_Analysis generates data for Data_Analysis->Refinement provides feedback for

Caption: The iterative workflow for cross-validation of computational and experimental results.

Part 2: Core Methodologies and Protocols

A successful cross-validation strategy relies on the rigorous application of methods in both the computational and experimental realms. Here, we provide detailed, step-by-step protocols for a common workflow: identifying a potential kinase inhibitor through virtual screening and validating its activity in vitro.

Computational Protocol: Virtual High-Throughput Screening (vHTS)

Virtual screening allows researchers to assess large libraries of chemical compounds for their potential to bind to a specific protein target, thereby prioritizing a smaller, more manageable set for experimental testing.[2]

Objective: To identify potential inhibitors of Mitogen-activated protein kinase kinase 1 (MEK1) from a virtual compound library.

Methodology:

  • Target Preparation:

    • Obtain the 3D crystal structure of MEK1 from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. This step is critical as it ensures the protein's electrostatic and steric properties are accurately represented.

  • Binding Site Definition:

    • Identify the ATP-binding pocket of MEK1, which is the target for inhibition. Define the coordinates of the screening grid (the "search space") to encompass this entire pocket.

  • Ligand Library Preparation:

    • Acquire a library of small molecules in a 3D format (e.g., an SDF file).

    • Prepare the ligands by generating 3D coordinates, assigning correct bond orders, and generating possible ionization states at physiological pH. This ensures the ligands are in a biologically relevant state for docking.

  • Molecular Docking:

    • Utilize a docking program (e.g., AutoDock) to systematically place each ligand from the library into the defined binding site of MEK1.[7]

    • The software calculates a "docking score" for each ligand pose, which estimates the binding affinity. Lower scores typically indicate more favorable binding.

  • Hit Selection and Filtering:

    • Rank all compounds based on their docking scores.

    • Apply additional filters. For example, use Lipinski's Rule of Five to remove compounds with poor drug-like properties.

    • Visually inspect the top-ranked compounds to ensure their predicted binding poses are chemically sensible and form key interactions (e.g., hydrogen bonds) with the target protein.

Experimental Protocol: In Vitro Kinase Activity Assay

This protocol is designed to experimentally measure the inhibitory effect of the top compounds ("hits") identified from the virtual screen on MEK1 kinase activity.

Objective: To determine the IC50 (half-maximal inhibitory concentration) value of hit compounds against MEK1.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer containing recombinant active MEK1 enzyme, its substrate (e.g., inactive ERK1), and ATP. The concentration of ATP should be near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of the test compound. This is crucial for generating a dose-response curve to accurately calculate the IC50.

    • Add the diluted compounds to the wells of the microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction.

    • Detect the amount of product generated. A common method is to use a phosphorylation-specific antibody that recognizes the product (phosphorylated ERK1), often in an ELISA or using luminescence-based technologies.

  • Data Analysis:

    • Subtract the background signal (negative control) from all measurements.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Signaling Pathway Analysis - Connecting Prediction to Function

Often, the goal is not just to see if a drug binds to a target, but to understand its downstream effects on cellular signaling.[8] Computational models can predict how inhibiting a target like MEK1 will affect a signaling cascade, and these predictions can be precisely tested experimentally.[9][10]

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation and survival. A computational prediction might suggest that a novel MEK1 inhibitor will block the phosphorylation and activation of ERK.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription activates ValidationPoint Experimental Validation: Measure p-ERK levels (Western Blot / ELISA) ERK->ValidationPoint Drug Predicted Inhibitor (from vHTS) Drug->MEK inhibits

Caption: Predicted inhibition of the MAPK/ERK pathway and the corresponding experimental validation point.

This prediction can be validated in a cell-based assay. For example, cancer cells known to have an active MAPK pathway can be treated with the predicted inhibitor. Subsequently, cell lysates can be analyzed by Western Blot using an antibody specific for phosphorylated ERK (p-ERK). A successful cross-validation would show a dose-dependent decrease in p-ERK levels in treated cells compared to untreated controls.

Part 4: Quantitative Comparison and Statistical Validation

Qualitative agreement is a good start, but rigorous cross-validation requires quantitative and statistical comparison of computational and experimental data.[11][12] The goal is to assess the predictive power of the computational model.

After obtaining experimental IC50 values for a set of top-ranked compounds from the virtual screen, the results can be compared with the computationally predicted binding scores.

Table 1: Comparison of Predicted Docking Scores and Experimental IC50 Values

Compound IDPredicted Docking Score (kcal/mol)Experimental IC50 (µM)Data Concordance
Cmpd-001-10.20.5Strong
Cmpd-002-9.81.2Strong
Cmpd-003-9.52.5Strong
Cmpd-004-9.115.0Moderate
Cmpd-005-8.85.8Moderate
Cmpd-006-7.5> 100Weak
Cmpd-007-7.285.0Weak

To move beyond a simple visual inspection of the data, statistical methods should be employed to quantify the correlation between predicted and observed values.[13][14]

Key Statistical Metrics for Validation:

MetricDescriptionInterpretation
Pearson Correlation (r) Measures the linear relationship between two continuous variables (e.g., docking score and log(IC50)).A value close to +1 or -1 indicates a strong linear correlation. A value near 0 indicates no linear correlation.
Spearman's Rank (ρ) Measures the monotonic relationship between two variables. Less sensitive to outliers than Pearson's.Assesses if the model can correctly rank the potency of compounds, even if the absolute values are not perfect.
Mean Absolute Error (MAE) The average of the absolute differences between predicted and actual values.Provides a straightforward measure of the average prediction error in the units of the measured variable.
Root Mean Square Error (RMSE) The square root of the average of squared differences. Penalizes larger errors more heavily.Useful for understanding the magnitude of prediction errors.

A strong correlation (e.g., a high Pearson's r value) and low error values (low MAE/RMSE) would validate the computational model's ability to predict active compounds for this specific target, increasing confidence in using it for future screening campaigns.

Part 5: Challenges, Pitfalls, and Best Practices

The integration of computational and experimental approaches is powerful but not without challenges. Awareness of these potential pitfalls is essential for maintaining scientific integrity.

  • The In Vitro to In Vivo Discontinuity: A compound that is potent in a purified enzyme assay (in vitro) may fail in a cellular or animal model (in vivo) due to poor cell permeability, metabolic instability, or off-target toxicity.[4][15] It is crucial to view in vitro validation as an early step, not the final word. Physiologically Based Pharmacokinetic (PBPK) models can help bridge this gap, but they also require experimental validation.[16]

  • Model Limitations: Computational models are simplifications of complex biological reality.[17] Docking scores, for instance, are estimates of binding affinity and do not account for kinetics (how long a drug binds to its target) or the dynamic nature of proteins. Always be aware of the assumptions and limitations of the chosen computational method.

  • Experimental Error and Variability: All experiments are subject to error.[11] Ensure that experimental protocols are well-controlled, include appropriate replicates, and that the results are statistically sound. Poor quality experimental data will lead to erroneous model refinement.

  • Overfitting: A computational model can be "over-trained" on a specific dataset, making it perform well on that data but fail to predict new, unseen data.[18] Cross-validation techniques, like k-fold cross-validation, are essential during the model-building phase to prevent this.[18][19]

Best Practices:

  • Start with a Clear Hypothesis: Define the specific question you are trying to answer before beginning the validation process.

  • Use High-Quality Data: The adage "garbage in, garbage out" applies to both computational and experimental work. Use high-resolution crystal structures and carefully curated experimental data.

  • Iterate and Refine: Treat the process as a cycle. Use discrepancies between prediction and experiment as learning opportunities to improve the model.

  • Maintain Open Communication: A close collaboration between computational and experimental scientists is paramount for success. Each team must understand the capabilities and limitations of the other's methods.

Conclusion

The cross-validation of computational predictions with experimental data is a dynamic and powerful paradigm in drug discovery. It transforms the process from a series of disconnected steps into an integrated, self-validating engine of discovery. By embracing an iterative framework, employing rigorous methodologies, and maintaining a critical awareness of the inherent challenges, research teams can enhance the reliability of their findings, make more informed decisions, and ultimately, accelerate the development of novel therapeutics. This synergy between the digital and the biological is the future of pharmaceutical innovation.

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Comparative

A Comparative Guide to 4-hydrazinylbenzenesulfonamide hydrochloride and Therapeutic Sulfonamides in Drug Design

Introduction: The Enduring Legacy of the Sulfonamide Scaffold The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since the discovery of the first antibacterial sulfa drugs, this ve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since the discovery of the first antibacterial sulfa drugs, this versatile scaffold has given rise to a vast and diverse array of therapeutic agents.[1][2] The family of sulfonamide-based drugs now includes diuretics, antidiabetics, anticonvulsants, anti-inflammatory agents, and more, each exploiting unique structural modifications to achieve specific pharmacological effects.[3] This guide delves into a critical comparison, distinguishing between a pivotal synthetic intermediate, 4-hydrazinylbenzenesulfonamide hydrochloride , and the various classes of sulfonamide-based active pharmaceutical ingredients (APIs) it helps create. We will explore the structure-function relationships that underpin their distinct roles in drug design, supported by experimental data and detailed protocols for the research professional.

Part 1: 4-hydrazinylbenzenesulfonamide hydrochloride - A Chemist's Tool

4-hydrazinylbenzenesulfonamide hydrochloride is not itself a therapeutic drug. Instead, it is a highly valuable building block, or intermediate, in organic synthesis.[4][5] Its structure, featuring both a sulfonamide group and a reactive hydrazine moiety (-NHNH₂), makes it a powerful tool for constructing complex molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

Chemical Properties and Synthesis

This compound typically appears as a white to light-yellow crystalline powder and is soluble in water due to its hydrochloride salt form.[5][7] Its primary route of synthesis begins with a classic sulfonamide, sulfanilamide (4-aminobenzenesulfonamide), highlighting its direct lineage from the original sulfa drugs. The process involves a two-step reaction: diazotization of the primary amine on sulfanilamide, followed by a reduction of the resulting diazonium salt.[4][6]

G

The critical feature of 4-hydrazinylbenzenesulfonamide hydrochloride is the hydrazine group. Unlike the primary aromatic amine of antibacterial sulfonamides, which mimics para-aminobenzoic acid (PABA), the hydrazine group is a potent nucleophile used to form heterocyclic rings—a common strategy in medicinal chemistry.[5][6]

Part 2: The Diverse Classes of Therapeutic Sulfonamides

The therapeutic action of a sulfonamide drug is dictated by the nature of the substitutions on the core sulfanilamide structure. A free para-amino group is generally essential for antibacterial activity, whereas modifications at this position or on the sulfonamide nitrogen (N1) lead to entirely different pharmacological profiles.[8][9]

A. Antibacterial Sulfonamides

These are the foundational sulfa drugs. Their mechanism relies on the structural similarity between the sulfanilamide core and PABA. This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[10][11][12] Since humans acquire folic acid from their diet, this pathway is selective for microbial pathogens.[8]

B. Diuretics (Carbonic Anhydrase Inhibitors & Thiazides)

Many sulfonamide diuretics, like acetazolamide, function by inhibiting the enzyme carbonic anhydrase (CA) in the renal tubules.[13][14] This reduces bicarbonate reabsorption, leading to diuresis. Thiazide diuretics, such as hydrochlorothiazide, also contain a sulfonamide group and act by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule.[1][15]

C. Anticonvulsants

Several sulfonamide-based antiepileptic drugs, including acetazolamide and zonisamide, also exert their effects through carbonic anhydrase inhibition in the central nervous system.[16][17][18] However, their mechanisms can be multifaceted, sometimes involving the blockade of sodium and calcium channels.[17][19]

D. Anti-Inflammatory COX-2 Inhibitors

This class is where 4-hydrazinylbenzenesulfonamide hydrochloride plays its key role. The celebrated NSAID Celecoxib is synthesized using this intermediate.[5][6] The hydrazine group reacts with a diketone to form the central pyrazole ring of Celecoxib, which is responsible for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7]

G

Part 3: Head-to-Head Comparison

The fundamental difference lies in their application: one is a starting material, while the others are finished products. This distinction is rooted in their chemical structures and resulting biological targets.

Table 1: Structural and Functional Comparison of Sulfonamide Classes
ClassKey Structural FeaturePrimary Mechanism of ActionExampleRole of 4-hydrazinylbenzenesulfonamide HCl
Synthetic Intermediate Hydrazine (-NHNH₂) at para position Reactive nucleophile for synthesis N/A (Is the intermediate) Core building block
Antibacterial Free amine (-NH₂) at para positionCompetitive inhibition of DHPSSulfamethoxazoleNot directly used; derived from a related precursor
Diuretic (CA Inhibitor) Heterocyclic or acyl substitution at N1Inhibition of Carbonic AnhydraseAcetazolamideNone
Anticonvulsant Varied substitutionsInhibition of Carbonic Anhydrase, ion channelsZonisamideNone
Anti-inflammatory Forms a core heterocyclic ring (e.g., pyrazole) Selective inhibition of COX-2Celecoxib Essential for forming the active structure

Part 4: Experimental Protocols & Data

Trustworthy drug development relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis of the intermediate and the analysis of a final drug product.

Protocol 1: Synthesis of 4-hydrazinylbenzenesulfonamide hydrochloride

This protocol is adapted from established chemical synthesis literature.[4][6] The causality behind maintaining a low temperature during diazotization is to prevent the unstable diazonium salt from decomposing prematurely. The use of a reducing agent like stannous chloride (SnCl₂) is critical for the conversion of the diazonium group to the desired hydrazine.

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂)

  • Crushed Ice

  • Distilled Water

Procedure:

  • Diazotization: a. In a beaker, dissolve 20 mmol of sulfanilamide in 10 mL of concentrated HCl and 20 g of crushed ice. Stir vigorously to create a slurry. b. Maintain the temperature below 5°C using an ice bath. c. Slowly add a pre-chilled aqueous solution of 20 mmol NaNO₂ dropwise to the slurry. Continue stirring until a clear solution of 4-sulfamoylbenzenediazonium chloride is formed (approx. 30-60 minutes).[6]

  • Reduction: a. In a separate flask, prepare a solution of SnCl₂ in concentrated HCl. b. Cool the SnCl₂ solution in an ice bath. c. Slowly add the diazonium salt solution from Step 1c to the cold SnCl₂ solution with continuous stirring. d. Maintain the reaction at 0-5°C for 4 hours to allow for the complete reduction to the hydrazine.[4]

  • Isolation: a. Collect the resulting precipitate by vacuum filtration. b. Wash the solid with a small amount of cold water. c. Dry the product, 4-hydrazinylbenzenesulfonamide hydrochloride, under vacuum.

Protocol 2: Assay for COX-2 Inhibition (Derived Product)

To validate the function of a drug like Celecoxib synthesized from our intermediate, a COX-2 enzymatic assay is essential. This protocol provides a general workflow.

Principle: This assay measures the ability of a test compound (e.g., Celecoxib) to inhibit the peroxidase activity of recombinant human COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the resulting color change is measured spectrophotometrically.

Materials:

  • Recombinant Human COX-2 enzyme

  • Arachidonic Acid (substrate)

  • TMPD (chromogenic substrate)

  • Heme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (Celecoxib) and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound (Celecoxib) in DMSO. Create a series of dilutions to test a range of concentrations.

  • In each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme.

  • Add 1 µL of the test compound dilution (or DMSO for control wells).

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition versus the log of the inhibitor concentration.

Table 2: Representative IC₅₀ Data for COX Inhibitors
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
Celecoxib ~15~0.04 ~375
Ibuprofen ~13~35~0.4
Aspirin ~150~300~0.5
(Note: Data are representative and may vary based on specific assay conditions.)

The high selectivity index for Celecoxib, a direct product of synthesis using 4-hydrazinylbenzenesulfonamide hydrochloride, underscores the power of using specific chemical intermediates to design drugs with highly targeted mechanisms.

Conclusion

In the landscape of drug design, it is crucial to distinguish between the tools of creation and the final therapeutic agents. 4-hydrazinylbenzenesulfonamide hydrochloride is a prime example of such a tool—a versatile synthetic intermediate whose value lies in its reactive hydrazine handle. This feature allows chemists to construct complex heterocyclic systems, leading to potent and selective drugs like the COX-2 inhibitor Celecoxib.

In contrast, classical sulfonamides used as antibacterials, diuretics, and anticonvulsants are the final APIs. Their therapeutic activity is dictated by different structural features, such as the PABA-mimicking p-amino group or specific substitutions that target enzymes like carbonic anhydrase.[2][8] Understanding this fundamental divergence in structure and function is paramount for researchers and scientists dedicated to the rational design of new and improved medicines. The sulfonamide story is a testament to how modifying a single, privileged scaffold can unlock a world of therapeutic possibilities.

References

  • Understanding Sulfonamides: Mechanisms and Applic
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  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). SCI FORSCHEN. [Link]

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Validation

The Architect's Blueprint: A Comparative Guide to Establishing Structure-Activity Relationships in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is a meticulous process of refinement and optimization. Central to this endeavor is th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is a meticulous process of refinement and optimization. Central to this endeavor is the establishment of a robust Structure-Activity Relationship (SAR). This guide provides an in-depth, comparative analysis of the methodologies employed to elucidate the intricate dance between a molecule's chemical structure and its biological activity. Moving beyond a mere listing of protocols, we will delve into the strategic reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach to SAR-driven lead optimization.[1][2][3][4]

The Foundational Pillars of SAR: More Than Just Data Points

At its core, SAR analysis is the systematic exploration of how modifications to a molecule's structure influence its biological efficacy, selectivity, and overall pharmacokinetic profile.[1][3][5] A well-defined SAR provides a predictive roadmap, guiding medicinal chemists in the rational design of more potent and safer therapeutics.[4][6][7] This process is iterative, with each cycle of design, synthesis, and testing refining our understanding of the key molecular features required for optimal biological function.[8]

Our exploration of SAR will be built upon three pillars of scientific integrity:

  • Expertise & Experience: We will dissect the "why" behind the "how," providing insights into the strategic selection of assays and computational models.

  • Trustworthiness: The described workflows are designed to be self-validating, incorporating orthogonal assays and predictive modeling to build confidence in the generated SAR data.

  • Authoritative Grounding & Comprehensive References: All key claims and protocols are supported by citations to peer-reviewed literature and established industry standards.

The SAR Workflow: An Integrated Approach

The establishment of a comprehensive SAR is not a linear process but rather a cyclical and integrated workflow. It involves a synergistic interplay between experimental testing and computational modeling.

SAR_Workflow cluster_experimental Experimental Validation cluster_computational Computational Modeling In_Vitro_Assays In Vitro Assays (Potency, Selectivity) SAR_Data SAR Data Analysis & Interpretation In_Vitro_Assays->SAR_Data ADMET_Assays In Vitro ADMET Assays (Solubility, Permeability, Stability) ADMET_Assays->SAR_Data In_Vivo_Models In Vivo Models (Efficacy, PK/PD) Optimized_Lead Optimized Lead Candidate In_Vivo_Models->Optimized_Lead QSAR QSAR Modeling (Predictive Activity) Analogs Design & Synthesize Analogs QSAR->Analogs Guide Design Pharmacophore Pharmacophore Modeling (3D Feature Identification) Pharmacophore->Analogs Guide Design Docking Molecular Docking (Binding Mode Analysis) Docking->Analogs Guide Design Lead_Compound Initial Lead Compound Lead_Compound->Analogs Analogs->In_Vitro_Assays Biological Testing Analogs->ADMET_Assays SAR_Data->In_Vivo_Models Candidate Selection SAR_Data->QSAR SAR_Data->Pharmacophore SAR_Data->Docking SAR_Data->Optimized_Lead InVivo_Workflow Tumor_Implantation Tumor Cell Implantation in Immunocompromised Mice Tumor_Growth Allow Tumors to Reach a Predefined Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Test Compound and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition and Tolerability Endpoint->Analysis

Caption: A streamlined workflow for an in vivo xenograft efficacy study.

Part 2: Computational Approaches to SAR Elucidation

Computational methods have become indispensable in modern drug discovery, accelerating the SAR cycle and enabling the exploration of vast chemical space. [4][5]

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [5][6][9]A well-validated QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. [10] The QSAR Modeling Workflow:

  • Data Curation: Compile a dataset of compounds with reliable biological activity data.

  • Descriptor Calculation: Calculate a set of numerical descriptors that represent the physicochemical properties of the molecules.

  • Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms (e.g., random forest, support vector machines) to build a predictive model. [10]4. Model Validation: Rigorously validate the model's predictive power using internal and external test sets. [9] Trustworthiness through Rigorous Validation: The predictive power of a QSAR model is only as good as its validation. It is crucial to use both internal validation (e.g., cross-validation) and external validation (predicting the activity of a set of compounds not used in model training) to assess the model's robustness and generalizability. [9]

Pharmacophore Modeling: Identifying Key Interaction Features

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. [6][11]Pharmacophore models can be used to screen virtual libraries for novel scaffolds or to guide the design of new analogs with improved target interactions.

Steps in Pharmacophore Model Generation:

  • Ligand Alignment: Align a set of active compounds to identify common chemical features.

  • Feature Identification: Define the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

  • Model Generation and Validation: Generate a pharmacophore model and validate its ability to distinguish active from inactive compounds.

Visualizing a Pharmacophore Model:

Pharmacophore HBD H-Bond Donor HBA H-Bond Acceptor HBD->HBA 3.5 Å HYD Hydrophobic HBA->HYD 4.2 Å ARO Aromatic HYD->ARO 5.0 Å ARO->HBD 6.1 Å

Caption: A hypothetical pharmacophore model illustrating key interaction features and their spatial relationships.

Molecular Docking: Visualizing Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. [5]This technique provides valuable insights into the specific molecular interactions that drive binding affinity and can guide the design of analogs with improved potency.

The Docking Process:

  • Receptor Preparation: Prepare the 3D structure of the target protein, often obtained from X-ray crystallography or homology modeling.

  • Ligand Preparation: Generate a 3D conformation of the ligand.

  • Docking Simulation: Use a docking algorithm to sample different orientations and conformations of the ligand within the receptor's binding site.

  • Scoring and Analysis: Rank the predicted binding poses based on a scoring function and visually inspect the top-ranked poses to analyze key interactions.

Part 3: Data Integration and Interpretation: From Raw Data to Actionable Insights

The ultimate goal of an SAR study is to generate actionable insights that guide the design of improved compounds. This requires the careful integration and interpretation of data from both experimental and computational sources.

Data Summary Table: A Hypothetical SAR Dataset

CompoundR1R2IC50 (nM)Solubility (µM)Microsomal Stability (% remaining at 60 min)Predicted Activity (QSAR)
1 HCl50015085450
2 MeCl25012070280
3 HF75020090700
4 MeF1008050120
5 EtF50403065

Interpreting the SAR:

  • Potency: A methyl group at R1 appears to be beneficial for potency (compare compounds 1 and 2; 3 and 4). An ethyl group at R1 further enhances potency (compound 5).

  • Selectivity (Hypothetical): If we had data against a related off-target, we could assess the impact of these modifications on selectivity.

  • ADMET: Increasing the size of the R1 substituent appears to decrease solubility and metabolic stability.

  • QSAR Model: The QSAR model shows good correlation with the experimental data, providing confidence in its predictive ability for this chemical series.

The Power of Bioisosteric Replacement

A key strategy in lead optimization is bioisosteric replacement, where a functional group is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's overall profile. [12][13][14] Common Bioisosteric Replacements:

Original GroupBioisostereRationale for Replacement
Carboxylic AcidTetrazoleImprove metabolic stability and oral bioavailability. [15]
Phenyl RingThiophene, PyridineModulate electronic properties and improve solubility. [14]
AmideTriazole, OxadiazoleEnhance metabolic stability. [15]

By systematically exploring bioisosteric replacements, medicinal chemists can fine-tune the properties of a lead compound to achieve the desired balance of potency, selectivity, and drug-like properties. [12]

Conclusion: A Holistic and Iterative Pursuit

Establishing a robust structure-activity relationship is a dynamic and iterative process that lies at the heart of modern drug discovery. [1][4]By integrating a carefully selected suite of in vitro and in vivo assays with powerful computational modeling techniques, researchers can navigate the complex landscape of chemical space with greater confidence and efficiency. The principles and methodologies outlined in this guide provide a framework for a scientifically rigorous and self-validating approach to SAR-driven lead optimization, ultimately accelerating the journey from a promising molecule to a life-changing medicine.

References

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Comparative

Comparative Performance Analysis of Novel Kinase Inhibitors: A Guide for Drug Discovery Professionals

Introduction The relentless pursuit of novel therapeutics often hinges on the development of potent and selective enzyme inhibitors. Within this landscape, protein kinases have emerged as a critical class of drug targets...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics often hinges on the development of potent and selective enzyme inhibitors. Within this landscape, protein kinases have emerged as a critical class of drug targets, primarily due to their integral role in cellular signaling pathways and their dysregulation in numerous diseases, most notably cancer. The development of a new kinase inhibitor is a multi-stage process, with a crucial step being the rigorous evaluation of its performance against existing, well-characterized inhibitors. This process, known as benchmarking, provides an objective measure of a new compound's potential and guides further optimization efforts.[1][2][3]

This guide provides a comprehensive framework for benchmarking the performance of novel kinase inhibitor derivatives against known standards. We will delve into the essential in vitro and cell-based assays, outline detailed experimental protocols, and provide a logical framework for data interpretation. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and objective comparative analysis, ultimately facilitating the identification of promising new therapeutic candidates.[1]

Key Performance Indicators for Inhibitor Benchmarking

A robust benchmarking strategy evaluates a novel inhibitor across several key performance indicators. These can be broadly categorized into biochemical potency, cellular activity, and biophysical binding characteristics.

Biochemical Potency: This is a direct measure of the inhibitor's ability to modulate the activity of its target enzyme in a purified system. Key metrics include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4] It is a widely used metric for inhibitor potency, though it's important to note that IC50 values can be influenced by experimental conditions such as substrate concentration.[5][6]

  • Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it a more fundamental measure of potency than IC50.[4][6][7]

Cellular Activity: While biochemical assays are crucial, it is equally important to assess an inhibitor's performance within a more physiologically relevant cellular context.[8] Key metrics include:

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. In the context of inhibitors, this often refers to the concentration required to achieve 50% of the maximum inhibitory effect in a cell-based assay.[7]

  • Cellular Target Engagement: Assays that directly measure the binding of the inhibitor to its target protein within intact cells.

  • Phenotypic Effects: Evaluation of the inhibitor's impact on cellular processes such as proliferation, apoptosis, and cell cycle progression.[1]

Biophysical Binding Characteristics: These methods provide detailed insights into the molecular interactions between the inhibitor and its target protein.[9][10] Key parameters include:

  • KD (Dissociation constant): A measure of the binding affinity between the inhibitor and the target protein. A lower KD value indicates a stronger binding affinity.

  • Kinetics of Binding (kon and koff): The association (kon) and dissociation (koff) rate constants, which describe the speed at which the inhibitor binds to and dissociates from its target.

  • Thermodynamics of Binding (ΔH and ΔS): The enthalpy (ΔH) and entropy (ΔS) changes associated with the binding event, which can provide insights into the driving forces of the interaction.[11]

Experimental Design and Protocols

A well-designed experimental plan is paramount for generating reliable and comparable data. This section outlines the key assays and provides standardized protocols.

Biochemical Potency Assessment: Enzyme Inhibition Assay

An enzyme inhibition assay is a fundamental test to determine how effectively a compound blocks the activity of a specific enzyme.[12]

Principle:

The assay measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. By comparing these rates to the uninhibited reaction, the inhibitor's potency can be quantified.[12]

Step-by-Step Protocol: [12]
  • Preparation of Reagents:

    • Prepare a suitable buffer at the optimal pH for the target kinase.

    • Prepare stock solutions of the purified kinase, the specific substrate, and any necessary cofactors (e.g., ATP, Mg²⁺).

    • Prepare serial dilutions of the novel inhibitor and the known reference inhibitor.

  • Enzyme and Inhibitor Pre-incubation:

    • In a microplate, add the diluted enzyme to each well.

    • Add the different concentrations of the inhibitors (both novel and reference) to the wells containing the enzyme.

    • Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Add the substrate to all wells to start the reaction.

  • Reaction Monitoring:

    • Monitor the progress of the reaction over time by measuring the formation of the product or the consumption of the substrate. This is often done using a spectrophotometer or a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[4]

Diagram of the Enzyme Inhibition Assay Workflow:

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, Inhibitors Preincubation Pre-incubate Enzyme with Inhibitor Reagents->Preincubation Dispense Reaction Initiate Reaction with Substrate Preincubation->Reaction Add Substrate Monitoring Monitor Reaction Progress Reaction->Monitoring Measure Signal Analysis Calculate Rates & Generate Dose-Response Curve Monitoring->Analysis Collect Data IC50 Determine IC50 Analysis->IC50 Fit Curve

Caption: Workflow for a typical enzyme inhibition assay.

Cellular Activity Assessment: Cell-Based Potency Assays

Cell-based assays are essential for evaluating an inhibitor's efficacy in a more biologically relevant environment, taking into account factors like cell permeability and off-target effects.[13][14][15]

Cell Proliferation Assay (e.g., CellTiter-Glo®): [1]
Principle:

This assay measures the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell proliferation or an increase in cell death.

Step-by-Step Protocol: [1]
  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the novel inhibitor and the known reference inhibitor for a specified period (e.g., 72 hours).

    • Include vehicle-treated cells as a negative control.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add a cell lysis and ATP detection reagent (e.g., CellTiter-Glo®) to each well.

    • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signals to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the EC50 or GI50 (concentration for 50% growth inhibition) value.[1]

Diagram of a Cell-Based Assay Workflow:

CellBasedAssayWorkflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout & Analysis Seeding Seed Cells in Microplate Treatment Treat Cells with Inhibitor Dilutions Seeding->Treatment Adherence Incubation Incubate for Specified Duration Treatment->Incubation Readout Add Reagent & Measure Signal Incubation->Readout Endpoint Analysis Normalize Data & Determine EC50 Readout->Analysis

Caption: General workflow for a cell-based potency assay.

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes that occur when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[11][16]

Principle:

A solution of the inhibitor is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11]

Step-by-Step Protocol:
  • Sample Preparation:

    • Prepare purified protein and inhibitor solutions in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas the solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of small injections of the inhibitor into the protein solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data appears as a series of heat-flow peaks.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the data to a binding model to extract the thermodynamic parameters (KD, n, ΔH).

Diagram of the ITC Experimental Principle:

ITCPrinciple cluster_instrument Isothermal Titration Calorimeter cluster_process Measurement Process cluster_output Data Output Syringe Injection Syringe (Inhibitor) Injection Inject Inhibitor into Protein Solution Syringe->Injection Cell Sample Cell (Protein) Heat Measure Heat Change (ΔH) Cell->Heat Injection->Cell BindingCurve Generate Binding Isotherm Heat->BindingCurve ThermoParams Determine KD, n, ΔH BindingCurve->ThermoParams

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Performance of Novel Inhibitor vs. Known Inhibitor
ParameterNovel Inhibitor (Derivative X)Known Inhibitor (Standard Y)Assay Conditions
Biochemical Potency
IC50 (nM)[Insert Value][Insert Value][Enzyme], [Substrate] at Km, 30 min pre-incubation
Ki (nM)[Insert Value][Insert Value]Calculated from IC50 using Cheng-Prusoff equation
Cellular Activity
EC50 (nM)[Insert Value][Insert Value][Cell Line], 72 h treatment, CellTiter-Glo®
Biophysical Binding
KD (nM)[Insert Value][Insert Value]Isothermal Titration Calorimetry, 25°C
kon (10⁵ M⁻¹s⁻¹)[Insert Value][Insert Value]Surface Plasmon Resonance
koff (10⁻³ s⁻¹)[Insert Value][Insert Value]Surface Plasmon Resonance
ΔH (kcal/mol)[Insert Value][Insert Value]Isothermal Titration Calorimetry
-TΔS (kcal/mol)[Insert Value][Insert Value]Isothermal Titration Calorimetry
Interpreting the Results

A comprehensive analysis of the data in Table 1 will provide a multi-faceted view of the novel inhibitor's performance relative to the known standard.

  • Potency Comparison: A lower IC50, Ki, EC50, and KD for the novel inhibitor indicates higher potency. The Cheng-Prusoff equation can be used to convert IC50 values to the more universal Ki for direct comparison.[4][6]

  • Structure-Activity Relationship (SAR): By comparing the structures of the novel derivative and the known inhibitor, insights into the chemical modifications that led to improved or diminished activity can be gained.

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from the biochemical to the cellular assay may suggest issues with cell permeability, metabolic instability, or efflux by cellular transporters.[8]

  • Binding Kinetics and Thermodynamics: The on- and off-rates provide information about the residence time of the inhibitor on its target. The thermodynamic parameters reveal the driving forces behind the binding event, which can be valuable for further lead optimization.[11]

Conclusion

The rigorous benchmarking of novel inhibitor derivatives against established standards is a cornerstone of modern drug discovery.[2] By employing a combination of biochemical, cellular, and biophysical assays, a comprehensive performance profile can be established. This data-driven approach not only allows for an objective assessment of a new compound's potential but also provides invaluable insights to guide the subsequent stages of drug development. The methodologies and frameworks presented in this guide are intended to facilitate a standardized and thorough evaluation process, ultimately contributing to the successful identification and development of the next generation of targeted therapeutics.

References

  • Assay Genie. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • bioRxiv. (n.d.). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

  • Biology LibreTexts. (2025, August 7). 5.2: Techniques to Measure Binding. Retrieved from [Link]

  • BioAgilytix. (n.d.). Cell-Based Potency Assays. Retrieved from [Link]

  • JoVE. (2013, February 4). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. Retrieved from [Link]

  • PLOS ONE. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 13). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC. Retrieved from [Link]

  • ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 10). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC. Retrieved from [Link]

  • Jurnal Ilmu Komputer dan Informasi. (n.d.). Transformative Insights into Corrosion Inhibition: A Machine Learning Journey from Prediction to Web-Based Application. Retrieved from [Link]

  • YouTube. (2023, February 24). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of Feature Selection Methods to Classify Inhibitors in DUD-E Database. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Comparative safety analysis of Hedgehog inhibitor preparations: insights from the FAERS database. Retrieved from [Link]

  • arXiv. (2024, July 4). Benchmark on Drug Target Interaction Modeling from a Structure Perspective. Retrieved from [Link]

  • Intelligencia. (2025, January 7). Better Benchmarking Improves Drug Development Decision-Making – Here's How. Retrieved from [Link]

  • Oxford Academic. (2025, November 14). The covalent docking software landscape. Retrieved from [Link]

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  • ACS Publications. (2025, December 26). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 4-hydrazinylbenzenesulfonamide Hydrochloride

As a key intermediate in pharmaceutical synthesis, particularly for selective COX-2 inhibitors like Celecoxib, 4-hydrazinylbenzenesulfonamide Hydrochloride (CAS No. 17852-52-7) is a compound frequently handled in researc...

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical synthesis, particularly for selective COX-2 inhibitors like Celecoxib, 4-hydrazinylbenzenesulfonamide Hydrochloride (CAS No. 17852-52-7) is a compound frequently handled in research and development laboratories.[1][2] While its utility is significant, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and to maintain environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

4-hydrazinylbenzenesulfonamide Hydrochloride is classified with several key hazards that dictate the necessary protective measures. A comprehensive risk assessment is the foundational step before any handling operations commence.

Hazard Profile Summary:

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion may lead to adverse health effects.
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionRepeated skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures.
Eye Irritation (Category 2)H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation.
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effectsRelease into the environment can cause long-term damage to aquatic ecosystems.

This data is synthesized from available Safety Data Sheets (SDS). Always consult the specific SDS for the product you are using.[3]

The hydrazine moiety in the molecule is a structural alert, suggesting potential for reactivity and toxicity.[4][5] Therefore, the causality behind the stringent PPE requirements is to prevent inadvertent ingestion, skin contact that could lead to sensitization, and eye exposure that can cause serious irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment of the specific procedures being undertaken.

Directive: Wear appropriate chemical-resistant gloves.[3][6]

  • Rationale: To prevent skin contact and subsequent potential for sensitization.

  • Recommended Glove Types: Nitrile or neoprene gloves are generally recommended.[3][5] However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and to inspect gloves for any signs of degradation before use.[3][5]

Directive: Wear tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards.

  • Rationale: To protect the eyes from dust particles and splashes of solutions containing the compound, which can cause serious irritation.

Directive: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of exposure, fire/flame-resistant and impervious clothing may be necessary.[6]

  • Rationale: To minimize the area of exposed skin, providing a barrier against accidental contact.[6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Directive: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[6][7]

  • Rationale: To prevent the inhalation of the compound, particularly when handling the solid, powdered form which can become airborne.[6] Operations should be conducted in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[6][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][7] Keep it away from incompatible materials.

  • Designated Area: All handling of 4-hydrazinylbenzenesulfonamide Hydrochloride should occur in a designated area, such as a chemical fume hood, to minimize exposure.[7]

  • PPE Donning: Before handling, don all required PPE as outlined in Section 2.

  • Weighing:

    • Handle the solid material carefully to avoid the formation of dust.[3]

    • Use a balance inside a fume hood or a ventilated balance enclosure.

    • Use weighing paper or a suitable container to avoid contaminating the balance.

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly.

    • The compound is soluble in water.[4]

    • Ensure the vessel is appropriately labeled.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[3]

    • Clean the work area and any equipment used.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_handling Handling & Disposal start Start: Handling Required sds_review Review Safety Data Sheet (SDS) start->sds_review risk_assessment Conduct Risk Assessment (Quantity, Procedure) select_gloves Select Gloves (Nitrile/Neoprene) risk_assessment->select_gloves select_eye_face Select Eye/Face Protection (Goggles/Face Shield) risk_assessment->select_eye_face select_body Select Body Protection (Lab Coat) risk_assessment->select_body select_respiratory Assess Need for Respirator (Fume Hood/Dust) risk_assessment->select_respiratory sds_review->risk_assessment don_ppe Don All Required PPE handle_chemical Perform Chemical Handling in Fume Hood don_ppe->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check spill_response Follow Spill Response Protocol spill_check->spill_response Yes decontaminate Decontaminate Work Area & Equipment spill_check->decontaminate No spill_response->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end End: Procedure Complete doff_ppe->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydrazinylbenzenesulfonamide Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-hydrazinylbenzenesulfonamide Hydrochloride
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